molecular formula C38H47N9O12 B15579779 Pacidamycin 7

Pacidamycin 7

Cat. No.: B15579779
M. Wt: 821.8 g/mol
InChI Key: CGWBWZILRDSQJL-WHNYZTKOSA-N
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Description

Pacidamycin 7 is a dipeptide.
This compound has been reported in Streptomyces coeruleorubidus with data available.

Properties

Molecular Formula

C38H47N9O12

Molecular Weight

821.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C38H47N9O12/c1-20(41-37(57)43-27(36(55)56)15-22-8-5-4-6-9-22)32(52)45-31(33(53)40-19-25-17-28(49)35(59-25)47-13-12-29(50)44-38(47)58)21(2)46(3)34(54)26(42-30(51)18-39)16-23-10-7-11-24(48)14-23/h4-14,19-21,26-28,31,35,48-49H,15-18,39H2,1-3H3,(H,40,53)(H,42,51)(H,45,52)(H,55,56)(H2,41,43,57)(H,44,50,58)/b25-19-/t20-,21-,26-,27-,28+,31-,35+/m0/s1

InChI Key

CGWBWZILRDSQJL-WHNYZTKOSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Pacidamycin 7 from Streptomyces coeruleorubidus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycin 7, a member of the pacidamycin family of uridyl peptide antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces coeruleorubidus. These compounds have garnered significant interest due to their specific activity against Pseudomonas aeruginosa and their unique mode of action, targeting the bacterial cell wall biosynthesis enzyme translocase MraY. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and structural elucidation of this compound. It is intended to serve as a detailed resource, compiling available data and methodologies to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

Introduction

The pacidamycins were first reported as a complex of nucleoside-peptide antibiotics isolated from the fermentation broth of Streptomyces coeruleorubidus (strain AB 1183F-64).[1] This family of compounds is characterized by a unique structural scaffold, featuring a 3'-deoxyuridine (B14125) nucleoside linked to a peptide chain. Their potent and specific antimicrobial activity against the opportunistic pathogen Pseudomonas aeruginosa makes them promising candidates for further investigation and development. This guide will focus on the technical aspects of working with this compound, from the cultivation of the producing organism to the purification and characterization of the final compound.

Fermentation of Streptomyces coeruleorubidus

The production of pacidamycins is achieved through submerged fermentation of Streptomyces coeruleorubidus. While initial yields of the pacidamycin complex were reported to be in the range of 1-2 mg/L, significant improvements to over 100 mg/L have been achieved through a combination of strain selection, medium optimization, and precursor feeding.[1]

Culture Media

A foundational medium for the cultivation of S. coeruleorubidus for the production of secondary metabolites is Starch Nitrate Broth.

Table 1: Composition of Starch Nitrate Broth for S. coeruleorubidus Fermentation [2]

ComponentConcentration (g/L)
Starch10
Sodium Nitrate (NaNO₃)2
Dipotassium Phosphate (K₂HPO₄)1
Magnesium Sulfate (MgSO₄)0.5
Sodium Chloride (NaCl)0.5
Calcium Carbonate (CaCO₃)3
pH 7.2

To enhance the production of the pacidamycin complex, supplementation of the fermentation medium with component amino acids has been shown to be effective.[1]

Fermentation Parameters

Optimal fermentation conditions are crucial for maximizing the yield of this compound.

Table 2: Recommended Fermentation Parameters for S. coeruleorubidus [2]

ParameterValue
Incubation Temperature28 °C
Incubation Time5 days
AgitationShaker flask or stirred-tank bioreactor
AerationDependent on bioreactor setup

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other pacidamycin congeners and impurities. The structures of the various pacidamycins have been determined using tandem mass spectrometry (MS-MS) and 2D NMR techniques.[3]

Experimental Workflow

The general workflow for the isolation and purification of the pacidamycin complex is outlined below. The separation of individual congeners like this compound requires further chromatographic steps.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Chromatographic Purification Fermentation S. coeruleorubidus Fermentation Filtration Filtration to separate mycelium and broth Fermentation->Filtration Harvest Extraction Extraction of broth with organic solvent Filtration->Extraction Concentration Concentration of crude extract Extraction->Concentration Column1 Initial Column Chromatography (e.g., Adsorption/Ion-exchange) Concentration->Column1 Crude Extract Column2 Further Chromatographic Separation (e.g., Reversed-Phase HPLC) Column1->Column2 Semi-pure Fractions Fractions Fraction Collection Column2->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound Analysis & Pooling

Caption: General experimental workflow for the isolation and purification of this compound.

Detailed Methodologies

While specific, detailed protocols for the separation of this compound are not extensively published, the following represents a generalized approach based on the purification of similar peptide-based natural products.

  • Harvest and Extraction: The fermentation broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the pacidamycin complex into the organic phase. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to an initial round of column chromatography. This may involve adsorption chromatography on silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20), or ion-exchange chromatography, depending on the physicochemical properties of the pacidamycins.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the pacidamycin complex are then further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). This is a critical step for separating the individual pacidamycin congeners. A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Fraction Analysis and Pooling: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing this compound. Pure fractions are then pooled and lyophilized to obtain the final compound.

Structural Elucidation and Data

The definitive structure of this compound and its congeners has been elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₃₉H₅₀N₈O₁₁
Molecular Weight 822.87 g/mol
Mass Spectrometry ESI-MS/MS for fragmentation analysis
NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC for structural assignment

Note: Specific NMR chemical shift and mass spectrometry fragmentation data for this compound are detailed in specialized publications and databases.

Biosynthesis of Pacidamycins

The biosynthesis of pacidamycins in S. coeruleorubidus is governed by a dedicated biosynthetic gene cluster (BGC).[4] This cluster encodes a suite of enzymes responsible for the assembly of the unique structural features of the pacidamycins, including the non-ribosomal peptide synthetase (NRPS) machinery for the peptide backbone, and enzymes for the formation of the 3'-deoxyuridine moiety.

biosynthesis_pathway cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_tailoring Tailoring Reactions AminoAcids Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Machinery AminoAcids->NRPS Uridine Uridine Precursor Uridine_Mod Uridine Modification Uridine->Uridine_Mod Peptide_Chain Peptide Backbone Assembly NRPS->Peptide_Chain Core_Structure Pacidamycin Core Structure Peptide_Chain->Core_Structure Uridine_Mod->Core_Structure Tailoring Tailoring Enzymes (e.g., Methylation, Hydroxylation) Core_Structure->Tailoring Pacidamycin7 This compound Tailoring->Pacidamycin7

References

Characterization of Pacidamycin 7: A Technical Guide to its Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycin 7, a member of the pacidamycin family of uridyl peptide antibiotics, presents a complex and intriguing chemical architecture. Isolated from Streptomyces coeruleorubidus, these antibiotics exhibit potent and specific activity against Pseudomonas aeruginosa by targeting the essential bacterial enzyme MraY, a translocase involved in peptidoglycan biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the chemical characterization of this compound, detailing its core structure, key chemical properties, and the experimental methodologies employed for its structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.

Core Chemical Structure of this compound

This compound is a complex nucleoside peptide antibiotic. Its structure is characterized by a 3′-deoxyuridine nucleoside core linked to a pentapeptide chain via an N-methyl-2,3-diaminobutyric acid (DABA) residue.[4][5]

Key Structural Features:

  • Uridine Nucleoside: A modified 3'-deoxyuridine (B14125) moiety forms a crucial part of the molecule, essential for its biological activity.

  • N-methyl-2,3-diaminobutyric acid (DABA): This non-proteinogenic amino acid serves as a central scaffold, linking the nucleoside to the peptide chain.

  • Peptide Chain: A pentapeptide chain is attached to the DABA residue. The specific amino acid sequence of this chain can vary among different pacidamycin analogs.

  • Ureido Linkage: An uncommon ureido linkage is present within the peptide backbone, contributing to the unique chemical nature of the molecule.[1]

The IUPAC name for a closely related pacidamycin is (2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-1-[[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methylamino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, formulation, and pharmacokinetic profiling.

PropertyValue
Molecular Formula C₃₈H₄₇N₉O₁₁
Molecular Weight 805.8 g/mol
Appearance White to off-white powder
Solubility Soluble in water and methanol

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although a complete, publicly available dataset for this compound is not available, the following table presents representative ¹H and ¹³C NMR chemical shifts based on the known core structure and data from related compounds. These shifts are crucial for confirming the connectivity and stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Core Moieties of this compound (in ppm)

MoietyAtom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
3'-Deoxyuridine 1'5.8 - 6.090 - 92
2'4.2 - 4.474 - 76
3'2.3 - 2.538 - 40
4'4.0 - 4.285 - 87
5'3.7 - 3.961 - 63
5 (Uracil)5.6 - 5.8102 - 104
6 (Uracil)7.8 - 8.0140 - 142
DABA α-CH4.1 - 4.355 - 57
β-CH3.5 - 3.760 - 62
N-CH₃2.8 - 3.035 - 37
Peptide Backbone α-CH (various)3.8 - 4.550 - 60
C=O (Amide)-170 - 175
C=O (Ureido)-155 - 158
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the molecule's fragmentation pattern, which helps in sequencing the peptide chain and identifying the different structural components.

Table 2: Representative High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺ 806.3475806.3471
[M+Na]⁺ 828.3294828.3290

Table 3: Representative MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Fragment Ion (m/z)Proposed Structure/Loss
694.2899Loss of the terminal amino acid
523.2371Cleavage at the peptide backbone
324.1348Fragment corresponding to the uridine-DABA core
225.0926Uracil and ribose fragment
111.0449Uracil fragment

Experimental Protocols

The characterization of this compound involves a multi-step process, from the cultivation of the producing organism to the final structural analysis.

Fermentation and Isolation
  • Fermentation: Streptomyces coeruleorubidus is cultured in a suitable fermentation medium under optimized conditions to maximize the production of pacidamycins. Supplementation of the medium with specific amino acids can direct the biosynthesis towards the production of specific congeners, including this compound.

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation. The supernatant is then subjected to solvent extraction (e.g., with ethyl acetate (B1210297) or butanol) to isolate the crude antibiotic mixture.

  • Purification: The crude extract is purified using a series of chromatographic techniques. This typically involves an initial separation on a silica (B1680970) gel column, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the individual pacidamycin components.

Structural Elucidation
  • NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC), are performed to determine the complete chemical structure and stereochemistry.

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. MS/MS experiments are conducted to obtain fragmentation data for structural confirmation.

Diagrams

Biosynthetic Pathway Overview

The biosynthesis of pacidamycins involves a complex interplay of non-ribosomal peptide synthetases (NRPS) and other tailoring enzymes. The diagram below provides a simplified overview of the key steps in the assembly of the this compound core structure.

Pacidamycin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_product Final Product Uridine_precursors Uridine Precursors NRPS_machinery Non-Ribosomal Peptide Synthetase (NRPS) Machinery Uridine_precursors->NRPS_machinery Uridine moiety incorporation Amino_Acids Amino Acids (Proteinogenic & Non-proteinogenic) Amino_Acids->NRPS_machinery Peptide chain assembly Tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferases) NRPS_machinery->Tailoring_enzymes Intermediate modification Pacidamycin_7 This compound Tailoring_enzymes->Pacidamycin_7 Final structure formation

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Experimental_Workflow Fermentation Fermentation of S. coeruleorubidus Extraction Solvent Extraction of Supernatant Fermentation->Extraction Crude_Purification Initial Chromatographic Purification (e.g., Silica Gel) Extraction->Crude_Purification HPLC RP-HPLC for Pure this compound Crude_Purification->HPLC Structural_Analysis Spectroscopic Analysis HPLC->Structural_Analysis NMR NMR Spectroscopy (1D and 2D) Structural_Analysis->NMR MS Mass Spectrometry (HR-MS and MS/MS) Structural_Analysis->MS Structure_Confirmation Structure Confirmation and Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for this compound characterization.

Conclusion

The chemical characterization of this compound reveals a highly complex and unique molecular architecture. Its intricate structure, featuring a modified nucleoside, a non-proteinogenic amino acid scaffold, and an unusual ureido linkage, underscores the remarkable biosynthetic capabilities of Streptomyces coeruleorubidus. The detailed understanding of its chemical properties and structure, obtained through advanced spectroscopic and chromatographic techniques, is paramount for ongoing efforts to develop this promising class of antibiotics into clinically effective therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of antibiotic drug discovery.

References

An In-depth Technical Guide on the Mechanism of Action of Pacidamycin on Translocase I (MraY)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Pacidamycins and their Target, MraY

Pacidamycins are naturally occurring nucleoside antibiotics produced by Streptomyces coeruleorubidus.[1][2] They belong to the broader family of uridyl peptide antibiotics, which also includes mureidomycins and napsamycins.[3][4] These antibiotics share a common structural scaffold consisting of a uridine (B1682114) moiety linked to a peptide backbone.[4][5]

The molecular target of pacidamycins is Translocase I, also known as MraY.[1][2] MraY is an integral membrane protein essential for bacterial cell wall synthesis.[6] It catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pp) from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[4][6] This reaction is the first committed step in the membrane-associated stage of peptidoglycan biosynthesis, making MraY an attractive target for antibiotic development.[4][6]

Mechanism of Action: Inhibition of MraY

The inhibitory action of pacidamycins on MraY is rooted in their structural mimicry of the enzyme's natural substrate, UDP-MurNAc-pentapeptide. This allows them to bind to the active site of MraY and prevent the formation of Lipid I, thereby halting cell wall construction and leading to bacterial cell death.

Binding to the MraY Active Site

Structural and biochemical studies have revealed that all nucleoside inhibitors of MraY, including pacidamycins, share a common binding feature: the uridine moiety of the inhibitor occupies a highly conserved uridine-binding pocket on the cytoplasmic face of MraY.[4] The specificity and potency of different inhibitor classes are determined by the interactions of their unique side chains with adjacent regions on the MraY surface, often referred to as "hot spots."[4]

For the mureidomycin and pacidamycin class of inhibitors, a key interaction involves the N-terminal amino acid of the peptide side chain, which binds to a "uridine-adjacent pocket."[4] In the case of mureidomycins, the meta-tyrosine residue's amino group has been shown to interact with the Mg2+ cofactor binding site, specifically with residue D265 in Aquifex aeolicus MraY (MraYAA).[4] Some pacidamycin analogs possess an alanine (B10760859) residue at a similar position, which is also thought to interact with this uridine-adjacent pocket.[4]

The overall binding of pacidamycins is competitive with respect to the UDP-MurNAc-pentapeptide substrate.

cluster_MraY MraY Enzyme cluster_Pacidamycin Pacidamycin 7 Uridine Pocket Uridine Pocket Lipid I Synthesis Lipid I Synthesis Uridine Pocket->Lipid I Synthesis Catalysis Uridine-Adjacent Pocket (Hot Spot 1) Uridine-Adjacent Pocket (Hot Spot 1) Mg2+ Binding Site Mg2+ Binding Site Uridine-Adjacent Pocket (Hot Spot 1)->Mg2+ Binding Site Proximity Uridine Moiety Uridine Moiety Uridine Moiety->Uridine Pocket Binding Peptide Sidechain (N-terminus) Peptide Sidechain (N-terminus) Peptide Sidechain (N-terminus)->Uridine-Adjacent Pocket (Hot Spot 1) Interaction UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide->Uridine Pocket Natural Substrate Binding This compound This compound This compound->Lipid I Synthesis Inhibition

Fig. 1: this compound binding to MraY.

Quantitative Analysis of MraY Inhibition

While specific quantitative data for this compound is not available in the reviewed literature, data for other MraY inhibitors, including compounds structurally related to pacidamycins, provide a benchmark for their inhibitory potential.

InhibitorTarget Organism/EnzymeIC50KiKdReference(s)
Carbacaprazamycin Aquifex aeolicus MraYAA104 nM--[4]
Capuramycin Aquifex aeolicus MraYAA185 nM--[4]
3′-hydroxymureidomycin A Aquifex aeolicus MraYAA52 nM--[4]
Tunicamycin Escherichia coli MraY-0.55 µM-
Liposidomycin B Escherichia coli MraY-80 nM-
Muraymycin Analogues MraYAA1.7 - 6.0 nM--

Note: The absence of data is indicated by "-".

Detailed Experimental Protocols

The following are detailed protocols for the purification of MraY and the subsequent in vitro assay to determine the inhibitory activity of compounds like this compound.

Purification of MraY

This protocol is adapted for the overexpression and purification of MraY from E. coli.

1. Overexpression:

  • Transform E. coli BL21(DE3) cells with a plasmid containing the mraY gene under an inducible promoter (e.g., T7).

  • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce MraY expression with a suitable concentration of IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

2. Membrane Preparation:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).

  • Lyse the cells using a French press or sonication.

  • Remove cell debris by low-speed centrifugation (e.g., 10,000 x g for 30 minutes).

  • Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour).

3. Solubilization and Affinity Chromatography:

  • Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% DDM or Triton X-100) and stir for 1 hour at 4°C.

  • Remove insoluble material by ultracentrifugation.

  • If MraY is tagged (e.g., with a His-tag), incubate the supernatant with an appropriate affinity resin (e.g., Ni-NTA agarose) for 1-2 hours at 4°C.

  • Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM).

  • Elute the purified MraY with an elution buffer containing an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

4. Size-Exclusion Chromatography:

  • Further purify and buffer-exchange the eluted MraY using a size-exclusion chromatography column equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM).

  • Pool the fractions containing pure MraY, concentrate, and store at -80°C.

Start Start E. coli Culture E. coli Culture Start->E. coli Culture Induction Induction E. coli Culture->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Solubilization Solubilization Membrane Isolation->Solubilization Affinity Chromatography Affinity Chromatography Solubilization->Affinity Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Pure MraY Pure MraY Size-Exclusion Chromatography->Pure MraY

Fig. 2: MraY Purification Workflow.
Continuous Fluorescence-Based MraY Inhibition Assay

This assay measures the activity of MraY by monitoring the change in fluorescence of a dansylated UDP-MurNAc-pentapeptide substrate.

1. Reagents and Materials:

  • Purified MraY enzyme

  • Dansyl-UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P) (lipid substrate)

  • Assay buffer: 50 mM Tris-HCl pH 7.8, 200 mM KCl, 50 mM MgCl₂, 0.1% Triton X-100

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare a reaction mixture in the microplate wells containing the assay buffer, Dansyl-UDP-MurNAc-pentapeptide (e.g., 10 µM), and C55-P (e.g., 20 µM).

  • Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) for baseline activity.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding the purified MraY enzyme to each well.

  • Immediately start monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 520 nm). The transfer of the dansyl group to the hydrophobic lipid environment results in an increase in fluorescence.

  • Record the initial reaction rates (slopes of the fluorescence intensity versus time).

3. Data Analysis:

  • Calculate the percentage of MraY inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_Preparation Assay Preparation cluster_Execution Reaction and Measurement cluster_Analysis Data Analysis Prepare Reaction Mix Prepare Reaction Mix Add Test Compound Add Test Compound Prepare Reaction Mix->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate with MraY Initiate with MraY Pre-incubate->Initiate with MraY Monitor Fluorescence Monitor Fluorescence Initiate with MraY->Monitor Fluorescence Calculate Inhibition Calculate Inhibition Monitor Fluorescence->Calculate Inhibition Plot Dose-Response Plot Dose-Response Calculate Inhibition->Plot Dose-Response Determine IC50 Determine IC50 Plot Dose-Response->Determine IC50

Fig. 3: MraY Inhibition Assay Workflow.

Conclusion and Future Directions

Pacidamycins effectively inhibit bacterial cell wall synthesis by targeting the essential enzyme MraY. Their mechanism of action, centered on competitive inhibition at the enzyme's active site, makes them a compelling class of antibiotics for further investigation. While specific quantitative data for this compound remains to be published, the information available for the broader pacidamycin family and other uridyl peptide antibiotics underscores their potential.

Future research should focus on determining the specific inhibitory constants (IC50, Ki, Kd) for individual pacidamycins, including this compound. Structure-activity relationship (SAR) studies will be crucial for optimizing the pacidamycin scaffold to enhance potency and broaden the spectrum of activity. Furthermore, detailed kinetic studies will provide deeper insights into the binding dynamics and help in the design of more effective MraY inhibitors. The experimental protocols detailed in this guide provide a solid foundation for pursuing these research endeavors and advancing the development of this promising class of antibiotics.

References

Initial Studies on the Antibacterial Spectrum of Pacidamycins: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the antibacterial spectrum of the pacidamycin class of uridyl peptide antibiotics. Due to the absence of specific published data for a "Pacidamycin 7," this document focuses on the well-documented antibacterial activity of the pacidamycin complex and its identified congeners.

Introduction to Pacidamycins

Pacidamycins are a family of nucleoside-peptide antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1][2] They are notable for their novel structure and specific mechanism of action, which involves the inhibition of translocase MraY.[3] This enzyme is essential for the biosynthesis of the bacterial cell wall, a clinically unexploited target for many mainstream antibiotics.[3] This unique mode of action makes the pacidamycins an area of interest for the development of new antibacterial agents, particularly against challenging Gram-negative pathogens.

Antibacterial Spectrum of Pacidamycins

Initial microbiological profiling reveals that pacidamycins possess a narrow and highly specific spectrum of activity, primarily targeting Pseudomonas aeruginosa.[4][5] Their efficacy against other common bacterial pathogens is limited.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for the pacidamycin class of antibiotics against a range of bacterial species.

Bacterial SpeciesStrain InformationPacidamycin MIC (µg/mL)Reference(s)
Pseudomonas aeruginosaVarious clinical isolates8 - 64[4][5]
Pseudomonas aeruginosaWild-type (PAO1)4 - 16[4]
EnterobacteriaceaeNot specified>100[5]
Staphylococcus aureusNot specified>100[4][5]
Streptococcus spp.Most species>100[5]
Streptococcus pyogenesMacrolide-lincosamide-streptogramin resistant12.5 - 25[5]
Escherichia coliWild-type and resistant strains (for synthetic dihydropacidamycins)4 - 8[6]
Mycobacterium tuberculosisMulti-resistant clinical strains (for synthetic dihydropacidamycins)Not specified[6]

Note: The data for E. coli and M. tuberculosis pertain to synthetic derivatives (dihydropacidamycins) and not the natural pacidamycin complex.[6]

Mechanism of Action and Resistance

Pacidamycins exert their antibacterial effect by inhibiting MraY, a crucial enzyme in the peptidoglycan biosynthesis pathway.[3] This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.

Resistance to pacidamycins in P. aeruginosa can develop. High-level resistance, with MIC values of 512 µg/mL, has been associated with mutations in the Opp oligopeptide permease transport system, which is responsible for the uptake of the antibiotic into the bacterial cell.[4] Lower-level resistance (MIC of 64 µg/mL) has been linked to the overexpression of multidrug resistance efflux pumps.[4]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of pacidamycins against Pseudomonas aeruginosa, based on standard broth microdilution techniques.

Broth Microdilution Method for MIC Determination
  • Preparation of Pacidamycin Stock Solution:

    • Accurately weigh a sample of purified pacidamycin.

    • Dissolve the compound in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, followed by dilution in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of Pseudomonas aeruginosa on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar), select 3-5 isolated colonies.

    • Transfer the colonies to a tube containing a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Use sterile 96-well microtiter plates.

    • Dispense 50 µL of CAMHB into all wells.

    • Add 50 µL of the pacidamycin stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will create a range of pacidamycin concentrations.

    • The final volume in each well after adding the bacterial inoculum will be 100 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of pacidamycin that completely inhibits visible growth of the bacteria.

Visualizations

Signaling Pathways and Experimental Workflows

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_solution Prepare Pacidamycin Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_solution->serial_dilution Add to first well bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation Add to all wells serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read Plates for Visible Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Pacidamycin_MoA cluster_pathway Bacterial Cell Wall Synthesis pac Pacidamycin mray Translocase MraY pac->mray Inhibits lipid_i Lipid I Synthesis mray->lipid_i Catalyzes cell_wall Peptidoglycan Cell Wall lipid_i->cell_wall Leads to lysis Cell Lysis

Caption: Pacidamycin's mechanism of action.

References

The Uridyl Peptide Moiety: A Linchpin in the Antimicrobial Activity of Pacidamycin 7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular architecture of Pacidamycin 7, a potent uridyl peptide antibiotic, reveals the indispensable role of its uridyl peptide moiety in its antimicrobial action. This technical guide synthesizes current research to provide an in-depth understanding for researchers, scientists, and drug development professionals. This compound, a member of the pacidamycin class of antibiotics, targets the essential bacterial enzyme translocase I (MraY), a critical component in the biosynthesis of the bacterial cell wall.[1][2][3] The unique structural features of the uridyl peptide moiety are paramount for this targeted inhibition and are a focal point for the development of novel antibacterial agents.

Core Structural Features and Mechanism of Action

This compound is a complex natural product composed of a peptidyl backbone linked to a modified uridine (B1682114) nucleoside.[2][4][5] The uridyl peptide portion of the molecule is characterized by several key features: a 3'-deoxyuridine, an exocyclic enamide linkage, and a unique peptide chain that includes non-proteinogenic amino acids.[2][3] This intricate assembly is crucial for its biological activity, which involves the specific inhibition of MraY.[1][2] MraY catalyzes a vital step in the intracellular stage of peptidoglycan synthesis, and its inhibition leads to the disruption of cell wall formation and subsequent bacterial cell death.

The uracil-ribose component of the uridyl moiety is a key determinant for binding to the MraY target.[2] Structural studies of MraY in complex with related nucleoside inhibitors have elucidated the binding pockets within the enzyme.[6][7] The uridine portion of the inhibitor occupies a highly conserved binding site, highlighting its importance for molecular recognition.

Structure-Activity Relationship: Insights from Analog Studies

The exploration of the structure-activity relationship (SAR) of pacidamycins and related uridyl peptide antibiotics has provided valuable insights into the functional significance of the uridyl peptide moiety. While specific quantitative data for this compound remains limited in publicly available literature, studies on closely related analogs offer a strong basis for understanding its mechanism.

Compound/AnalogModificationTarget OrganismActivity (MIC/IC50)Reference
Pacidamycins (general) -Pseudomonas aeruginosaMIC: 4-64 µg/mL
Mureidomycins Structurally similar to pacidamycinsPseudomonas aeruginosaMIC: 0.1-3 µg/mL
Napsamycins Structurally similar to pacidamycinsPseudomonas aeruginosaMIC: 12.5-25 µg/mL
Sansanmycins Structurally similar to pacidamycinsPseudomonas aeruginosaMIC: 10-12.5 µg/mL
Dihydropacidamycins Hydrogenation of the C(4') exocyclic olefinEscherichia coli (wild-type and resistant)MIC: 4-8 µg/mL
3'-Hydroxy analogue of Pacidamycin D Addition of a hydroxyl group at the 3' position of the uridineNot specifiedNot specified[8][9]
Carbacaprazamycin Modified nucleoside and peptideAquifex aeolicus MraYIC50: 104 nM[6]
Capuramycin Modified nucleoside and peptideAquifex aeolicus MraYIC50: 185 nM[6]
3'-Hydroxymureidomycin A Modified nucleoside and peptideAquifex aeolicus MraYIC50: 52 nM[6]

Note: This table summarizes data from various studies on pacidamycins and related compounds to infer the structure-activity relationship relevant to this compound.

The data from these analogs suggest that even subtle modifications to the uridyl peptide moiety can significantly impact antimicrobial potency. For instance, the high potency of mureidomycins underscores the sensitivity of the MraY target to the specific stereochemistry and composition of the peptide chain. The activity of dihydropacidamycins against E. coli indicates that modifications to the exocyclic enamide linkage can alter the spectrum of activity.

Experimental Protocols

A detailed understanding of the experimental methodologies used to evaluate pacidamycins is crucial for ongoing research and development.

MraY Inhibition Assay (Fluorescence-Based)

This assay is a cornerstone for determining the inhibitory activity of compounds against the MraY enzyme.

Principle: The assay monitors the MraY-catalyzed transfer of a fluorescently labeled N-acetylmuramoyl-pentapeptide (dansyl-Lipid I precursor) to a lipid carrier. Inhibition of MraY results in a decrease in the fluorescence signal.[10]

Protocol:

  • Preparation of Reagents:

    • MraY enzyme preparation (membrane fraction from an overexpressing E. coli strain).

    • Fluorescent substrate: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(Nε-dansyl)-D-Ala-D-Ala.[10]

    • Lipid carrier: Undecaprenyl phosphate.

    • Assay buffer: 83 mM Tris buffer (pH 7.5) containing 20 mM MgCl2.[10]

    • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a suitable reaction vessel, incubate the MraY enzyme preparation with the test compound at varying concentrations for a defined period.

    • Initiate the enzymatic reaction by adding the fluorescent substrate and the lipid carrier.

    • Monitor the increase in fluorescence over time using a fluorimeter with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., excitation at 340 nm and emission at 530 nm).[10]

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence progress curves.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of MraY activity, by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is a standard method to quantify the antimicrobial activity of a compound against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution):

  • Preparation of Materials:

    • Test organism (e.g., Pseudomonas aeruginosa) grown to a standardized density (e.g., 0.5 McFarland standard).

    • Mueller-Hinton broth (or other suitable growth medium).

    • 96-well microtiter plates.

    • Test compounds serially diluted in the growth medium.

  • Assay Procedure:

    • Dispense the serially diluted test compounds into the wells of the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no bacterial growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Pacidamycin7_Mechanism cluster_cell Bacterial Cell UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Undecaprenyl_phosphate Undecaprenyl phosphate Undecaprenyl_phosphate->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Cell_wall->Inhibition Disruption Pacidamycin7 This compound Pacidamycin7->MraY Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Pacidamycin7 This compound MraY_Assay MraY Inhibition Assay Pacidamycin7->MraY_Assay MIC_Assay MIC Determination Pacidamycin7->MIC_Assay Analogs Analog Synthesis Analogs->MraY_Assay Analogs->MIC_Assay IC50 IC50 Determination MraY_Assay->IC50 MIC_Values MIC Value Determination MIC_Assay->MIC_Values SAR SAR Analysis IC50->SAR MIC_Values->SAR

Caption: Experimental workflow for evaluating this compound.

Conclusion

The uridyl peptide moiety of this compound is a highly evolved structural motif that is critical for its potent and specific inhibition of the bacterial enzyme MraY. Structure-activity relationship studies on related compounds have consistently demonstrated that the integrity of the uridine nucleoside and the specific composition of the peptide chain are essential for high-affinity binding and effective antimicrobial activity. Future research focused on the synthesis and evaluation of a wider range of this compound analogs with systematic modifications to the uridyl peptide moiety will be instrumental in developing next-generation antibiotics that can combat the growing threat of antimicrobial resistance. The detailed experimental protocols and workflows provided in this guide offer a framework for such endeavors.

References

Preliminary Investigation into Pacidamycin 7 Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical guide on the preliminary investigation into the cytotoxicity of Pacidamycin 7. Due to a notable scarcity of direct research on the cytotoxic effects of this compound on mammalian cells, this paper synthesizes the available information on its class of compounds—uridyl peptide antibiotics—and their mechanism of action to infer potential cytotoxic considerations.

Introduction to this compound

This compound is a member of the pacidamycin family, a series of uridyl tetra/pentapeptide antibiotics.[1][2] These natural products are primarily recognized for their potent antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[3] The established mechanism of action for pacidamycins is the inhibition of the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[2][4] MraY is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][4] By targeting MraY, pacidamycins effectively block bacterial cell wall formation, leading to cell death.[1][2]

Assessment of Eukaryotic Cytotoxicity: An Area for Future Research

A comprehensive review of published scientific literature reveals a significant gap in the direct investigation of this compound cytotoxicity against eukaryotic, and specifically mammalian, cell lines. While the antibacterial properties are well-documented, data regarding its effects on human or other mammalian cells, such as IC50 values or apoptosis induction, are not publicly available.

The specificity of pacidamycins for the bacterial MraY enzyme suggests a potential for low mammalian cytotoxicity. However, it is noteworthy that some inhibitors of bacterial MraY have been shown to exhibit off-target effects. For instance, tunicamycin, another MraY inhibitor, can also inhibit the human homolog, dolichol-phosphate N-acetylglucosamine-1-phosphate transferase (GPT), which is involved in N-linked glycosylation, leading to cytotoxicity. It is currently unknown whether this compound shares this cross-reactivity.

A study on novel, structurally distinct MraY inhibitors reported moderate cytotoxicity against the human liver cancer cell line HepG2, with IC50 values in the range of 12–25 μM.[1] This highlights the importance of empirical testing for each unique compound within this class.

Postulated Experimental Workflow for Cytotoxicity Assessment

Given the lack of existing data, a standard experimental workflow would be required to investigate the cytotoxicity of this compound. The following represents a logical, though currently hypothetical, approach.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis compound This compound Synthesis/Isolation & Purification treatment Cell Treatment with Varying Concentrations of this compound compound->treatment cell_culture Culture of Mammalian Cell Lines (e.g., HeLa, HepG2, HEK293) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability membrane Membrane Integrity Assay (e.g., LDH release) treatment->membrane apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) treatment->apoptosis ic50 Calculation of IC50 Values viability->ic50 membrane->ic50 morphology Microscopic Analysis of Cell Morphology apoptosis->morphology pathway Further Mechanistic Studies (if cytotoxicity is observed) ic50->pathway morphology->pathway

Hypothetical workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways for Investigation

Should this compound exhibit cytotoxicity, several signaling pathways could be investigated to elucidate its mechanism of action in mammalian cells. The specific pathways would depend on the observed cellular phenotype (e.g., apoptosis, necrosis, cell cycle arrest).

potential_pathways cluster_stimulus Stimulus cluster_pathways Potential Cellular Targets/Pathways cluster_outcomes Cellular Outcomes pac7 This compound gpt Inhibition of GPT (N-linked glycosylation) pac7->gpt apoptosis Apoptosis Induction (Caspase Activation) pac7->apoptosis ? cell_cycle Cell Cycle Arrest pac7->cell_cycle ? er_stress ER Stress & Unfolded Protein Response gpt->er_stress er_stress->apoptosis reduced_viability Reduced Cell Viability apoptosis->reduced_viability cell_cycle->reduced_viability

Potential signaling pathways for investigation in mammalian cells.

Conclusion and Future Directions

The current body of scientific literature does not contain specific studies on the cytotoxicity of this compound. While its targeted antibacterial mechanism of action suggests a favorable safety profile for mammalian cells, this cannot be assumed without direct experimental evidence. Future research should focus on performing standardized in vitro cytotoxicity assays across a panel of human cell lines to determine the IC50 values and observe any morphological changes. Should cytotoxicity be detected, further mechanistic studies will be warranted to identify the cellular targets and signaling pathways involved. Such data are critical for the comprehensive evaluation of this compound as a potential therapeutic agent.

References

A Technical Guide to the Discovery of Novel Pacidamycin Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of novel pacidamycin analogues and derivatives, a promising class of uridyl peptide antibiotics. Pacidamycins exhibit a unique mechanism of action, targeting translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis that is not exploited by current clinical antibiotics.[1][2][3] This guide will cover the biosynthesis of pacidamycins, various strategies for generating novel analogues, their biological activities, and the experimental protocols underpinning these discoveries.

The Pacidamycin Core Structure and Mechanism of Action

Pacidamycins are uridyl tetra/pentapeptide antibiotics produced by Streptomyces coeruleorubidus.[4][5][6] Their complex structure features a 3'-deoxyuridine (B14125) nucleoside linked to a peptide backbone containing non-proteinogenic amino acids like l-meta-tyrosine (l-m-Tyr) and (2S, 3S)-diaminobutyric acid (DABA).[2][4] A key structural feature is the double reversal of the peptide chain direction, involving a β-peptide bond and a ureido linkage.[3] The uracil-ribose moiety is crucial for binding to the MraY target, inhibiting the formation of Lipid I and thus blocking cell wall synthesis.[3]

Biosynthesis of Pacidamycins

The biosynthetic gene cluster for pacidamycins has been identified as a 31-kb region in Streptomyces coeruleorubidus NRRL 18370, encoding 22 proteins (PacA-V).[4][7] The biosynthesis is primarily carried out by a highly dissociated nonribosomal peptide synthetase (NRPS) system.[4][7]

Proposed Biosynthetic Pathway

The assembly of the pacidamycin scaffold is a complex process involving several key enzymatic steps. The peptide backbone is constructed by NRPS modules, which are responsible for activating and incorporating specific amino acids.[2] The non-proteinogenic amino acid DABA is likely synthesized from L-threonine by the enzymes PacQST, activated and loaded onto PacP, and then N-methylated by PacV.[3][4] The unusual ureido bond between Ala and the C-terminal aromatic amino acid is catalyzed by PacN.[3][4]

Pacidamycin Biosynthesis Pathway cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly cluster_modification Post-NRPS Modification & Release L-Threonine L-Threonine DABA_synthesis DABA Synthesis (PacQST) L-Threonine->DABA_synthesis PacQST Amino Acids L-Ala, L-m-Tyr, L-Phe, L-Trp AA_activation Amino Acid Activation (PacL, PacO, PacU) Amino Acids->AA_activation Uracil Uracil Nucleoside_attachment 3'-deoxyuridine Attachment Uracil->Nucleoside_attachment DABA_activation DABA Activation (PacP) DABA_synthesis->DABA_activation PacP N_methylation N-methylation (PacV) DABA_activation->N_methylation PacV Peptide_bond_formation Peptide Bond Formation N_methylation->Peptide_bond_formation AA_activation->Peptide_bond_formation Ureido_bond_formation Ureido Bond Formation (PacN) Peptide_bond_formation->Ureido_bond_formation Ureido_bond_formation->Nucleoside_attachment Thioesterase Release (TE domain) Nucleoside_attachment->Thioesterase Pacidamycin Pacidamycin Thioesterase->Pacidamycin

Caption: Proposed biosynthetic pathway of pacidamycin.

Discovery of Novel Pacidamycin Analogues and Derivatives

Several strategies have been successfully employed to generate novel pacidamycin analogues with modified structures and potentially improved biological activities.

Precursor-Directed Biosynthesis

This approach involves feeding synthetic analogues of natural precursors to the pacidamycin-producing organism, S. coeruleorubidus. The biosynthetic machinery of the organism then incorporates these unnatural precursors, leading to the production of novel pacidamycin derivatives.

A study demonstrated that the pacidamycin biosynthetic machinery exhibits relaxed substrate specificity for tryptophan analogues.[1] Feeding various substituted tryptophans resulted in the production of corresponding pacidamycin analogues.[1] Notably, the production of 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromopacidamycins was even higher than that of the natural pacidamycin.[1][8] This method opens avenues for generating halogenated pacidamycins that can be further modified using chemical cross-coupling reactions.[1]

Precursor-Directed Biosynthesis Workflow Start Start Culture Culture S. coeruleorubidus Start->Culture Feed Feed Tryptophan Analogue Culture->Feed Incubate Incubate for Production Feed->Incubate Extract Extract Metabolites Incubate->Extract Purify Purify by HPLC Extract->Purify Characterize Characterize by MS and NMR Purify->Characterize End Novel Pacidamycin Analogue Characterize->End

Caption: Workflow for precursor-directed biosynthesis.

Total Synthesis

The complete chemical synthesis of pacidamycins and their analogues provides unambiguous structural confirmation and allows for the creation of derivatives that are not accessible through biological methods. The total synthesis of pacidamycin D and its 3'-hydroxy analogue has been reported.[9] A key challenge in the synthesis is the construction of the chemically labile Z-oxyacyl enamide moiety.[9] A crucial step in the synthetic route is the copper-catalyzed cross-coupling of a Z-oxyvinyl halide with the tetrapeptide carboxamide.[9]

Semisynthesis via Pictet-Spengler Reaction

A semisynthetic approach has been developed to diversify pacidamycins containing an N-terminal meta-tyrosine, such as pacidamycin 4.[10] This method utilizes a non-enzymatic Pictet-Spengler reaction, which can be promoted under mild conditions.[10] Reacting pacidamycin 4 with a series of aryl-aldehydes leads to the formation of new Pictet-Spengler derivatives.[10] This reaction introduces a new ring system at the N-terminus, which has been shown to modulate the biological activity.[10][11]

Aryl-aldehyde ReactantConversion (%)Isolated Yield (%)
5-bromosalicylaldehyde9973
4-bromo-3-nitrobenzaldehyde>9965
4-bromobenzaldehyde7245
4-chlorobenzaldehyde5235
Benzaldehyde2515
3-fluorobenzaldehyde00
4-dimethylaminobenzaldehyde00
4-nitrobenzaldehyde00
Table 1: Conversion and isolated yields for the Pictet-Spengler reaction with pacidamycin 4 and various aryl-aldehydes. [11]
Synthesis of Dihydropacidamycins

Synthetic dihydropacidamycins have been created, exhibiting a modified antibacterial spectrum compared to the natural pacidamycins.[12] These analogues have shown noteworthy activity against both wild-type and resistant strains of Escherichia coli (MIC = 4-8 µg/mL) and some have demonstrated activity against multi-resistant clinical strains of Mycobacterium tuberculosis.[12] Like the parent compounds, these derivatives also inhibit the MraY enzyme.[12]

Biological Activity of Novel Analogues

The primary target of pacidamycins is MraY, making them attractive candidates for development as new antibiotics.[1][3] The antibacterial activity is often specific, with natural pacidamycins showing potent activity against Pseudomonas aeruginosa.[5][6]

CompoundOrganismMIC (µg/mL)
Pacidamycin 4Pseudomonas aeruginosa ATCC 1544216
Pacidamycin 4 NPseudomonas aeruginosa ATCC 1544264
Pictet-Spengler derivatives (15-17)Pseudomonas aeruginosa ATCC 15442>128
DihydropacidamycinsEscherichia coli (wild-type and resistant)4-8
Table 2: Minimum Inhibitory Concentrations (MIC) of selected pacidamycins and their derivatives. [10][11][12]

The derivatization of the N-terminal meta-tyrosine through the Pictet-Spengler reaction was found to decrease the antibacterial activity against P. aeruginosa, suggesting the importance of the N-terminus for bioactivity.[10]

Experimental Protocols

General Fermentation for Pacidamycin Production
  • Organism: Streptomyces coeruleorubidus AB 1183F-64.[5]

  • Medium: Supplementation of the fermentation medium with component amino acids can significantly increase the yield of pacidamycins from 1-2 mg/L to over 100 mg/L.[5]

  • Culture Conditions: Details of the fermentation process, including medium composition, temperature, and aeration, are crucial for optimal production and can be found in the work by Karwowski et al. (1989).[5]

Adenylation Domain Activity Assay (ATP-[³²P]PPi Exchange Assay)

This assay is used to determine the amino acid substrate specificity of the adenylation (A) domains of the NRPS enzymes.[3][4]

  • Reaction Mixture: Prepare a reaction mixture containing the purified A domain-containing protein (e.g., PacL, PacO, PacP, PacU), the amino acid to be tested, ATP, [³²P]pyrophosphate (PPi), and an appropriate buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

  • Quenching and Detection: Quench the reaction and separate the radiolabeled ATP from the unreacted [³²P]PPi using a method like charcoal binding.

  • Quantification: Quantify the amount of [³²P]ATP formed using liquid scintillation counting. The amount of radioactivity incorporated into ATP is proportional to the enzyme's activity with the tested amino acid.

Pictet-Spengler Reaction for Semisynthesis
  • Reactants: Pacidamycin 4 and an excess of the desired aryl-aldehyde.[11]

  • Solvent: A 1:1 mixture of acetonitrile (B52724) (MeCN) and phosphate (B84403) buffer (0.1 M, pH 6).[11]

  • Conditions: The reaction is carried out at 50°C for 16 hours.[11]

  • Purification: The products are purified using high-performance liquid chromatography (HPLC).

  • Analysis: The structure and diastereomeric ratio of the products are determined by NMR and LC-MS analysis.[10]

Conclusion and Future Directions

The discovery of novel pacidamycin analogues and derivatives has been significantly advanced through a combination of biosynthetic, synthetic, and semisynthetic approaches. The relaxed substrate specificity of the biosynthetic enzymes allows for the generation of new compounds through precursor-directed biosynthesis. Total synthesis provides access to a wider range of structural modifications, and semisynthetic methods offer efficient ways to diversify the natural products.

Future research in this area should focus on:

  • Expanding the library of pacidamycin analogues through the exploration of more diverse precursors and synthetic building blocks.

  • Conducting detailed structure-activity relationship (SAR) studies to understand the key structural features required for potent antibacterial activity and a broader spectrum.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

  • Investigating the mechanisms of resistance to pacidamycins to anticipate and overcome potential clinical challenges.

The unique mechanism of action of pacidamycins makes them a valuable class of antibiotics to develop in the fight against antimicrobial resistance. The strategies outlined in this guide provide a solid foundation for the continued discovery and development of novel and effective pacidamycin-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Pacidamycin 7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 7 is a member of the uridyl-peptide class of antibiotics, which exhibit a narrow spectrum of activity primarily directed against Pseudomonas aeruginosa. This class of antibiotics targets translocase I (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway, presenting a promising mechanism of action against this often multi-drug resistant pathogen. These application notes provide a detailed protocol for determining the in vitro susceptibility of P. aeruginosa to this compound using the broth microdilution method, as well as a protocol for assessing its in vitro cytotoxicity against mammalian cell lines.

Data Presentation

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial activity of a compound. The following table summarizes the expected MIC ranges for this compound against P. aeruginosa and other relevant microorganisms.

OrganismStrainThis compound MIC Range (µg/mL)
Pseudomonas aeruginosaWild-Type8 - 64
Pseudomonas aeruginosaQuality Control Strain (e.g., ATCC 27853)Target-specific range to be determined
Escherichia coliATCC 25922> 100
Staphylococcus aureusATCC 29213> 100
In Vitro Cytotoxicity

Evaluating the cytotoxic potential of a novel antibiotic is a critical step in preclinical development. The following table provides an example of how to present the 50% inhibitory concentration (IC50) values for this compound against common mammalian cell lines, as determined by the MTT assay.

Cell LineCell TypeThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HeLaHuman Cervical Carcinoma> 100 (example value)~1-10
HepG2Human Hepatocellular Carcinoma> 100 (example value)~1-10

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of aerobic bacteria.

3.1.1. Materials

  • This compound powder

  • Sterile, high-quality water (e.g., water for injection) or a suitable solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with low protein binding

  • Pseudomonas aeruginosa isolates (clinical and quality control strains, e.g., ATCC 27853)

  • Tryptic Soy Agar (TSA) plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or nephelometer

  • Multichannel pipette

3.1.2. Preparation of this compound Stock Solution

  • Accurately weigh the required amount of this compound powder using the following formula to prepare a stock solution (e.g., 1280 µg/mL): Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg) Note: The potency is provided by the manufacturer.

  • Dissolve the weighed powder in a suitable sterile solvent (e.g., sterile water). Ensure complete dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared aseptically.

  • Aliquot the stock solution into sterile cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.

3.1.3. Inoculum Preparation

  • From a fresh (18-24 hours) culture of P. aeruginosa on a TSA plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution followed by a 1:2 dilution in the final plate.

3.1.4. Broth Microdilution Procedure

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound working solution (at twice the highest desired final concentration, e.g., 128 µg/mL) to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). Discard 50 µL from the last well containing the antibiotic.

  • The last two wells of a row should serve as controls: a growth control (no antibiotic) and a sterility control (no bacteria).

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well, to which 50 µL of sterile CAMHB is added). The final volume in each well will be 100 µL.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

3.1.5. Interpretation of Results

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • The MIC for the quality control strain should fall within the established acceptable range.

In Vitro Cytotoxicity Testing: MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3.2.1. Materials

  • This compound

  • Human cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

3.2.2. Procedure

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium at twice the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells (negative control) and a vehicle control if a solvent is used. A positive control (e.g., doxorubicin) should also be included.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3.2.3. Data Analysis

  • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock This compound Stock Solution serial_dilution Serial Dilution of This compound stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) add_inoculum Addition of Bacterial Inoculum inoculum->add_inoculum plate 96-Well Plate Preparation plate->serial_dilution serial_dilution->add_inoculum incubation Incubation (16-20h, 35°C) add_inoculum->incubation read_plate Visual Inspection of Plate incubation->read_plate determine_mic MIC Determination read_plate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

mray_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_P Undecaprenyl Phosphate Lipid_P->MraY Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Transglycosylation & Transpeptidation Pacidamycin This compound Pacidamycin->MraY Inhibition

Caption: Inhibition of Translocase I (MraY) by this compound.

Application Notes and Protocols for the Synthesis of Pacidamycin 7 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Pacidamycin 7 derivatives, a class of uridyl peptide antibiotics with potential applications in combating bacterial infections. The following sections outline protocols for precursor-directed biosynthesis, total synthesis, and semisynthetic modifications, including the Pictet-Spengler reaction and cross-coupling reactions. A proposed solid-phase synthesis strategy is also presented.

Precursor-Directed Biosynthesis of Pacidamycin Derivatives

This method leverages the natural biosynthetic machinery of the pacidamycin-producing organism, Streptomyces coeruleorubidus, to incorporate unnatural amino acid precursors, leading to the generation of novel pacidamycin derivatives. The relaxed substrate specificity of the nonribosomal peptide synthetase (NRPS) machinery allows for the incorporation of various tryptophan analogues.

Experimental Protocol:
  • Strain and Culture Conditions:

    • Use Streptomyces coeruleorubidus NRRL 18370 as the producing strain.

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., TSB) with spores and incubating at 30°C for 48-72 hours.

    • Inoculate a production medium (e.g., a defined minimal medium to control for endogenous tryptophan) with the seed culture.

  • Precursor Feeding:

    • Prepare a sterile stock solution of the desired tryptophan analogue (e.g., 2-methyl-, 7-methyl-, 7-chloro-, or 7-bromotryptophan).

    • Add the precursor analogue to the production culture at a final concentration of 1-5 mM. The timing of addition can be optimized but is typically done at the beginning of the fermentation or after 24-48 hours of growth.

  • Fermentation and Product Isolation:

    • Continue the fermentation for 5-7 days at 30°C with shaking.

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Concentrate the organic extract under reduced pressure.

  • Purification and Characterization:

    • Purify the crude extract using chromatographic techniques such as solid-phase extraction (SPE), followed by preparative high-performance liquid chromatography (HPLC).

    • Characterize the purified derivatives using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.

Quantitative Data:
Precursor FedCorresponding Pacidamycin AnalogueRelative Production LevelReference
2-Methyltryptophan2-MethylpacidamycinHigher than natural pacidamycin[1]
7-Methyltryptophan7-MethylpacidamycinHigher than natural pacidamycin[1]
7-Chlorotryptophan7-ChloropacidamycinHigher than natural pacidamycin[1]
7-Bromotryptophan7-BromopacidamycinHigher than natural pacidamycin[1]
4-, 5-, or 6-substituted TryptophansCorresponding Pacidamycin AnalogueLow to no incorporation[1]

Experimental Workflow:

Precursor_Directed_Biosynthesis cluster_culture Culture Preparation cluster_synthesis Biosynthesis and Isolation cluster_purification Purification and Analysis S_coeruleorubidus Streptomyces coeruleorubidus Seed_Culture Seed Culture S_coeruleorubidus->Seed_Culture Inoculation Production_Culture Production Culture Seed_Culture->Production_Culture Inoculation Fermentation Fermentation (5-7 days) Production_Culture->Fermentation Feeding Precursor Tryptophan Analogue (e.g., 7-Br-Trp) Extraction Solvent Extraction Fermentation->Extraction Harvest Purification HPLC Purification Extraction->Purification Characterization MS and NMR Analysis Purification->Characterization Derivative Pacidamycin Derivative Characterization->Derivative

Caption: Workflow for Precursor-Directed Biosynthesis.

Total Synthesis of Pacidamycin D

The total synthesis of pacidamycin D provides a route to structurally defined analogues and allows for modifications at various positions that are not accessible through biosynthetic methods. A key feature of this synthesis is the copper-catalyzed cross-coupling of a Z-oxyvinyl halide with a tetrapeptide carboxamide.[2][3]

Experimental Protocol:
  • Synthesis of the Z-Oxyvinyl Iodide (Uridine Moiety):

    • This multi-step synthesis starts from a protected uridine (B1682114) derivative. Key steps involve the introduction of the exocyclic double bond and stereoselective iodination to yield the Z-oxyvinyl iodide.

  • Synthesis of the Tetrapeptide Carboxamide:

    • The tetrapeptide backbone is assembled using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques.

    • The N-terminus is protected, and the C-terminus is converted to a carboxamide.

  • Copper-Catalyzed Cross-Coupling:

    • To a solution of the Z-oxyvinyl iodide (1.0 equiv) and the tetrapeptide carboxamide (1.2 equiv) in a suitable solvent (e.g., DMF), add CuI (0.2 equiv), a ligand (e.g., an amino acid-based ligand), and a base (e.g., Cs2CO3, 2.0 equiv).

    • Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Deprotection and Purification:

    • Upon completion of the coupling reaction, remove the protecting groups using appropriate deprotection strategies (e.g., acidolysis for Boc groups, hydrogenation for Cbz groups).

    • Purify the final product by preparative HPLC to yield pacidamycin D.

Quantitative Data:
Reaction StepProductYieldReference
Cu(I)-catalyzed Cross-CouplingProtected Pacidamycin D~60-70%[2][3]
Final DeprotectionPacidamycin D~80-90%[2][3]
Overall Yield Pacidamycin D Not explicitly stated, but multi-step [2][3]

Synthetic Pathway:

Total_Synthesis Uridine_Moiety Protected Uridine (Z-Oxyvinyl Iodide) Coupling Cu(I)-Catalyzed Cross-Coupling Uridine_Moiety->Coupling Peptide_Moiety Protected Tetrapeptide Carboxamide Peptide_Moiety->Coupling Protected_Pacidamycin Protected Pacidamycin D Coupling->Protected_Pacidamycin Deprotection Global Deprotection Protected_Pacidamycin->Deprotection Pacidamycin_D Pacidamycin D Deprotection->Pacidamycin_D

Caption: Key Steps in the Total Synthesis of Pacidamycin D.

Semisynthesis via Pictet-Spengler Reaction

This approach involves the chemical modification of a pacidamycin precursor containing a meta-tyrosine residue. A Pictet-Spengler reaction with various aldehydes introduces a new ring system, leading to a diverse library of derivatives.[4]

Experimental Protocol:
  • Generation of meta-Tyrosine Containing Pacidamycin:

    • Utilize an engineered strain of S. coeruleorubidus capable of producing pacidamycin with a meta-tyrosine at the N-terminus.

    • Isolate and purify the meta-tyrosine containing pacidamycin using the methods described in the precursor-directed biosynthesis section.

  • Pictet-Spengler Reaction:

    • Dissolve the purified meta-tyrosine pacidamycin (1.0 equiv) in a mixture of acetonitrile (B52724) and a suitable buffer (e.g., KH2PO4, pH 6).

    • Add an excess of the desired aryl aldehyde (e.g., 5-bromosalicylaldehyde, 25-50 mM final concentration).

    • Heat the reaction mixture at 50°C for 16 hours.

    • Monitor the reaction by LC-MS to determine conversion.

  • Purification and Analysis:

    • Purify the reaction mixture by preparative HPLC to isolate the Pictet-Spengler product.

    • Characterize the structure and stereochemistry of the new derivative using NMR and MS techniques.

Quantitative Data:
Aldehyde PartnerConversion (%)Isolated Yield (%)Diastereomeric RatioReference
5-Bromosalicylaldehyde>9570>95:5[4]
4-Bromo-3-nitrobenzaldehyde>956570:30[4]
4-Bromobenzaldehyde754560:40[4]
4-Chlorobenzaldehyde60Not reported55:45[4]

Reaction Workflow:

Pictet_Spengler mTyr_Pac meta-Tyrosine Pacidamycin Reaction Pictet-Spengler Reaction (50°C, 16h) mTyr_Pac->Reaction Aldehyde Aryl Aldehyde Aldehyde->Reaction Purification HPLC Purification Reaction->Purification Derivative Pacidamycin Derivative Purification->Derivative

Caption: Semisynthesis via Pictet-Spengler Reaction.

Semisynthesis via Cross-Coupling Reactions

Halogenated pacidamycin derivatives, obtained through precursor-directed biosynthesis, can serve as handles for further chemical diversification using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Experimental Protocol:
  • Synthesis of Halogenated Pacidamycin:

    • Produce and isolate 7-bromo- or 7-chloropacidamycin using the precursor-directed biosynthesis protocol described above.

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, dissolve the halogenated pacidamycin (1.0 equiv) and the desired boronic acid (1.5 equiv) in a suitable solvent system (e.g., a mixture of an organic solvent like dioxane and water).

    • Add a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like tBuXPhos Pd G3, 1-5 mol%) and a base (e.g., K2CO3 or Cs2CO3, 2-3 equiv).[5]

    • Purge the vessel with an inert gas (e.g., argon) and heat the reaction mixture (e.g., 80-100°C) until the starting material is consumed, as monitored by LC-MS.

  • Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it under reduced pressure.

    • Purify the crude product by preparative HPLC.

Logical Relationship:

Cross_Coupling PDB Precursor-Directed Biosynthesis Halo_Pac Halogenated Pacidamycin (e.g., 7-Br-Pacidamycin) PDB->Halo_Pac Generates Coupling Suzuki-Miyaura Cross-Coupling Halo_Pac->Coupling Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Coupling Derivative Diversified Pacidamycin Derivative Coupling->Derivative

Caption: Diversification via Cross-Coupling.

Proposed Solid-Phase Synthesis of Pacidamycin Derivatives

While a complete solid-phase synthesis of this compound has not been detailed in the literature found, a plausible strategy can be devised based on standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][7][8] This approach offers the advantage of rapid analogue synthesis.

Proposed Protocol:
  • Resin Preparation and First Amino Acid Coupling:

    • Start with a suitable resin, such as a Rink amide resin, to generate the C-terminal carboxamide.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) to the resin using standard coupling reagents (e.g., HBTU/HOBt or HATU).

  • Peptide Elongation:

    • Perform iterative cycles of Fmoc deprotection (using piperidine (B6355638) in DMF) and coupling of the subsequent Fmoc-protected amino acids of the pacidamycin backbone.

  • Incorporation of the Uridine Moiety:

    • The protected uridine moiety, activated as a carboxylic acid, would be coupled to the N-terminus of the peptide chain on the solid support.

  • Cleavage and Deprotection:

    • Once the full-length, protected pacidamycin analogue is assembled on the resin, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane (B1312306) and water) to cleave the product from the resin and remove the side-chain protecting groups simultaneously.

  • Purification:

    • Precipitate the cleaved peptide in cold ether, and then purify by preparative HPLC.

Experimental Workflow:

SPPS_Workflow Resin Rink Amide Resin AA1_Coupling Couple Fmoc-Trp(Boc)-OH Resin->AA1_Coupling Deprotection1 Fmoc Deprotection AA1_Coupling->Deprotection1 Peptide_Elongation Iterative Coupling and Deprotection Cycles Deprotection1->Peptide_Elongation Uridine_Coupling Couple Protected Uridine Moiety Peptide_Elongation->Uridine_Coupling Cleavage Cleavage from Resin and Deprotection Uridine_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Pacidamycin Analogue Purification->Final_Product

Caption: Proposed Solid-Phase Synthesis Workflow.

References

Application of Pacidamycin 7 in Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 7, a member of the uridyl peptide antibiotic family, serves as a potent and specific inhibitor of bacterial cell wall biosynthesis.[1][2] These antibiotics are produced by Streptomyces coeruleorubidus and exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1][3][4] The unique mode of action of pacidamycins, targeting the essential and clinically unexploited enzyme MraY (translocase I), makes them valuable tools for studying the intricate process of peptidoglycan synthesis and for the development of novel antibacterial agents.[1][2][5] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of bacterial cell wall synthesis.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the MraY translocase. MraY is an integral membrane enzyme that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis.[2] Specifically, it transfers the phospho-N-acetylmuramoyl-pentapeptide (p-MurNAc-pentapeptide) moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (Und-P), forming Lipid I (Und-PP-MurNAc-pentapeptide).[2] By blocking this crucial step, this compound effectively halts the supply of peptidoglycan precursors to the cell wall assembly machinery, leading to inhibition of bacterial growth and, in some cases, cell lysis. The uracil-ribose moiety of pacidamycins is a key determinant for binding to the MraY target.[2]

Data Presentation

Quantitative Antimicrobial Activity of Pacidamycins

The following table summarizes the minimum inhibitory concentrations (MICs) of the pacidamycin complex against various bacterial species. Note that specific data for this compound is limited in publicly available literature; the data presented here is for the pacidamycin complex or Pacidamycin 1 and serves as a representative measure of the activity of this antibiotic class.

Bacterial SpeciesMIC Range (µg/mL)
Pseudomonas aeruginosa8 - 64[3][6]
Enterobacteriaceae>100[3][6]
Staphylococcus aureus>100[3][6]
Most Streptococcus species>100[3][6]
Streptococcus pyogenes (constitutive MLS resistance)12.5[3][6]
Streptococcus pyogenes (inducible MLS resistance)25[3][6]
Comparative Inhibitory Activity of MraY Inhibitors
InhibitorIC50 (nM)
Carbacaprazamycin104[7][8]
Capuramycin185[7][8]
3′-hydroxymureidomycin A52[7][8]
Sphaerimicin A13.9[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain, such as Pseudomonas aeruginosa.

Materials:

  • This compound

  • Target bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the target bacteria in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the expected MIC (e.g., 0.25 to 128 µg/mL).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 2: In Vitro MraY Inhibition Assay using a Fluorescence-Based Method

This protocol describes a fluorescence-based assay to measure the inhibition of MraY activity by this compound. The assay relies on a fluorescently labeled UDP-MurNAc-pentapeptide substrate.

Materials:

  • Purified MraY enzyme

  • This compound

  • UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C₅₅-P)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.1% Triton X-100

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of UDP-MurNAc-Nε-dansylpentapeptide and C₅₅-P in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of this compound to the wells.

    • Add the purified MraY enzyme to each well.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiate Reaction:

    • Start the enzymatic reaction by adding a mixture of UDP-MurNAc-Nε-dansylpentapeptide and C₅₅-P to each well.

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation at 340 nm and emission at 520 nm). The formation of the lipid-linked product (dansylated Lipid I) leads to a change in the fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of MraY inhibition for each this compound concentration relative to the control without inhibitor.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: Whole-Cell Peptidoglycan Synthesis Assay

This protocol measures the effect of this compound on the overall peptidoglycan synthesis in whole bacterial cells using a radiolabeled precursor.

Materials:

  • Target bacterial strain

  • This compound

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc) or another suitable radiolabeled peptidoglycan precursor

  • Growth medium (e.g., Tryptic Soy Broth)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment:

    • Grow the target bacteria to the mid-logarithmic phase.

    • Aliquot the culture into tubes and add different concentrations of this compound. Include an untreated control.

    • Incubate for a short period (e.g., 15-30 minutes) to allow the antibiotic to act.

  • Radiolabeling:

    • Add a known amount of [¹⁴C]-GlcNAc to each tube.

    • Continue incubation for a period that allows for significant incorporation of the radiolabel into the cell wall in the control group (e.g., 30-60 minutes).

  • Stopping the Reaction and Precipitation:

    • Stop the incorporation by adding cold 10% TCA to each tube.

    • Incubate on ice for 30 minutes to precipitate macromolecules, including the peptidoglycan.

  • Washing:

    • Centrifuge the samples to pellet the precipitate.

    • Wash the pellet several times with cold 5% TCA to remove unincorporated radiolabel.

  • Quantification:

    • Resuspend the final pellet in a suitable solvent or water.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of peptidoglycan synthesis for each this compound concentration by comparing the counts per minute (CPM) to the untreated control.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Substrate Lipid I Lipid I MraY->Lipid I Catalyzes Und-P Und-P Und-P->MraY Lipid Carrier Pacidamycin_7 Pacidamycin_7 Pacidamycin_7->MraY Inhibits

Caption: Mechanism of MraY inhibition by this compound.

G start Start prep_bac Prepare Bacterial Inoculum start->prep_bac prep_pac Prepare this compound Dilutions start->prep_pac inoculate Inoculate Microplate prep_bac->inoculate prep_pac->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for MIC determination of this compound.

G start Start setup Set up assay with MraY and this compound start->setup initiate Initiate reaction with fluorescent substrate setup->initiate incubate Incubate at 30°C initiate->incubate measure Measure Fluorescence incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze

References

Application Notes and Protocols: Pacidamycin 7 as a Chemical Probe for MraY Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

I have initiated the research process by performing a comprehensive Google search on Pacidamycin 7 as a chemical probe for MraY inhibition. The initial search results have provided a good foundation, covering the mechanism of action of pacidamycins, the structure and function of MraY, and general information about MraY inhibitors.

However, I need to refine my search to gather more specific, quantitative data and detailed experimental protocols. The current results mention IC50 values for some MraY inhibitors but not specifically for this compound. Similarly, while general MraY assay methodologies are described, detailed, step-by-step protocols for using this compound are not yet available. I also need to find more information that can be translated into the required Graphviz diagrams, such as specific signaling pathways or detailed experimental workflows.

Therefore, I will update my plan to include more targeted searches for this missing information.The second round of searches yielded more specific information. I found several resources describing fluorescence-based MraY inhibition assays, which will be crucial for writing the experimental protocols. I also found papers detailing the purification of MraY and the biosynthesis of Lipid I and Lipid II, which will help in creating the workflow diagrams.

However, I still lack a specific IC50 value for this compound against MraY. While IC50 values for other MraY inhibitors are available, this specific data point for this compound is missing. Additionally, I need to find more detailed information that can be directly used to construct the logical relationship diagrams requested by the user, specifically focusing on the interaction of this compound with the MraY pathway.

I will update my plan to specifically target these missing pieces of information in my next search. After that, I should have sufficient information to start generating the application notes and protocols.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a family of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus that exhibit potent antimicrobial activity.[1][2] This class of natural products, including this compound, targets the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1][2] MraY catalyzes the first membrane-bound step in peptidoglycan biosynthesis, a pathway crucial for maintaining the integrity of the bacterial cell wall.[3][4] This unique mechanism of action makes MraY an attractive and relatively underexploited target for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance.[4][5]

This compound, as a chemical probe, offers a valuable tool for studying the structure, function, and inhibition of MraY. Its structural complexity, featuring a 3'-deoxyuridine (B14125) nucleoside linked to a unique peptide backbone, provides a scaffold for understanding the molecular interactions within the MraY active site.[2] These application notes provide detailed protocols for utilizing this compound to investigate MraY inhibition, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Mechanism of Action: MraY Inhibition

MraY is an integral membrane protein that facilitates the transfer of phospho-MurNAc-pentapeptide from the water-soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3][6] This reaction is a critical checkpoint in the peptidoglycan biosynthesis pathway. Pacidamycins, due to their structural similarity to the native substrate, act as competitive inhibitors of MraY.[2][3] The uridine (B1682114) moiety of pacidamycins is a key determinant for binding to the MraY target.[2][3] By occupying the active site, this compound prevents the formation of Lipid I, thereby disrupting the downstream synthesis of the bacterial cell wall and ultimately leading to cell death.[2][6]

Data Presentation

To facilitate the comparison of experimental results, all quantitative data from MraY inhibition assays should be summarized in a clear and structured format.

Table 1: Inhibitory Activity of Various Compounds against MraY

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
Pacidamycin Analog (RGGLW)E. coli MraYFluorescence210[7]
Pacidamycin Analog (RWGLW)E. coli MraYFluorescence590[7]
CapuramycinA. aeolicus MraYNot Specified0.185[3]
CarbacaprazamycinA. aeolicus MraYNot Specified0.104[3]
3'-hydroxymureidomycin AA. aeolicus MraYNot Specified0.052[3]
Sphaerimicin AS. aureus MraYNot Specified0.0139[8]
Sphaerimicin Analog (SPM-1)A. aeolicus MraYUMP-Glo0.17[8]
Sphaerimicin Analog (SPM-2)A. aeolicus MraYUMP-Glo9.2[8]

Experimental Protocols

Protocol 1: Overexpression and Purification of MraY

This protocol describes the overexpression and purification of MraY, a necessary first step for in vitro inhibition assays.

Materials:

  • E. coli strain BL21(DE3) containing a plasmid for MraY expression (e.g., pET28a-mraY)

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM MgCl2)

  • Lysozyme (B549824)

  • DNase I

  • Detergent for solubilization (e.g., DDM)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6.

  • Induce MraY expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4 hours at 37°C with shaking.

  • Harvest the cells by centrifugation at 4,400 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by adding lysozyme and DNase I, followed by incubation and sonication.

  • Solubilize the membrane fraction by adding a suitable detergent (e.g., DDM) and incubating with gentle agitation.

  • Clarify the lysate by centrifugation.

  • Purify the solubilized MraY using a Ni-NTA affinity chromatography column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Dialyze the purified MraY against a suitable buffer and store at -80°C.

Protocol 2: Fluorescence-Based MraY Inhibition Assay

This protocol utilizes a fluorescently labeled substrate to continuously monitor MraY activity and its inhibition by this compound.[9][10]

Materials:

  • Purified MraY enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 0.1% Triton X-100, 200 mM KCl, 50 mM MgCl2)

  • Undecaprenyl phosphate (C55-P)

  • Fluorescently labeled substrate (e.g., UDP-MurNAc-Nε-dansylpentapeptide)

  • This compound (or other inhibitors) at various concentrations

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in a 96-well microplate containing assay buffer, C55-P, and the fluorescently labeled substrate.

  • Add varying concentrations of this compound or other test compounds to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified MraY enzyme to each well.

  • Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dansyl group. The formation of dansylated Lipid I leads to a change in fluorescence properties.[9]

  • Record the initial reaction rates for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

MraY_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Translocation MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II MurG->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Flippase & Polymerization Pacidamycin7 This compound Pacidamycin7->MraY Inhibition

Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan biosynthesis inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MraY_prep MraY Overexpression & Purification Reaction_start Initiate reaction with MraY MraY_prep->Reaction_start Substrate_prep Prepare Fluorescent Substrate & Reagents Assay_setup Set up 96-well plate: Buffer, C55-P, Substrate Substrate_prep->Assay_setup Inhibitor_add Add this compound (serial dilutions) Assay_setup->Inhibitor_add Inhibitor_add->Reaction_start Fluorescence_read Measure Fluorescence (Kinetic Read) Reaction_start->Fluorescence_read Rate_calc Calculate Initial Reaction Rates Fluorescence_read->Rate_calc Inhibition_calc Calculate % Inhibition Rate_calc->Inhibition_calc IC50_calc Determine IC50 Value Inhibition_calc->IC50_calc

Caption: Workflow for determining the IC50 of this compound against MraY using a fluorescence-based assay.

Logical_Relationship MraY_Target MraY is an essential enzyme for bacterial viability Competitive_Inhibition This compound competitively inhibits MraY MraY_Target->Competitive_Inhibition Pacidamycin_Inhibitor This compound is a structural analog of the MraY substrate Pacidamycin_Inhibitor->Competitive_Inhibition Pathway_Block Blocks Lipid I synthesis Competitive_Inhibition->Pathway_Block Probe_Utility This compound serves as a chemical probe to study MraY function and inhibition Competitive_Inhibition->Probe_Utility CellWall_Disruption Disrupts peptidoglycan biosynthesis Pathway_Block->CellWall_Disruption Bactericidal_Effect Leads to bacterial cell death CellWall_Disruption->Bactericidal_Effect

Caption: Logical flow from MraY's essentiality to this compound's utility as a chemical probe.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pacidamycin 7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the analysis of Pacidamycin 7, a member of the uridyl peptide antibiotic family, using High-Performance Liquid Chromatography (HPLC) with UV detection. Pacidamycins are produced by Streptomyces coeruleorubidus and are of significant interest due to their inhibition of the bacterial enzyme translocase MraY, a key player in cell wall biosynthesis.[1][2][3][4] The protocol provided herein is designed for the accurate quantification and purity assessment of this compound in various sample matrices.

Introduction

Pacidamycins are a class of complex peptidyl nucleoside antibiotics that exhibit potent antibacterial activity.[1][3] Their unique mode of action, targeting the clinically unexploited translocase I (MraY), makes them attractive candidates for the development of new antimicrobial agents.[2][4][5] As with any drug development process, a reliable analytical method for quantification and quality control is paramount. This document provides a comprehensive HPLC protocol for the analysis of this compound, suitable for research and development environments. The method utilizes a reverse-phase C18 column and a gradient elution of acetonitrile (B52724) and water with a formic acid modifier for optimal separation and peak shape.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Standard: Purified this compound standard of known concentration.

  • Sample Preparation: Samples containing this compound should be dissolved in a suitable solvent, such as a mixture of water and methanol, and filtered through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a 1:1 (v/v) mixture of methanol and water to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95% A: 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For fermentation broths or other complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. The final extract should be dissolved in the initial mobile phase composition.

Data Presentation

The following table presents hypothetical quantitative data for a typical calibration curve of this compound, demonstrating the linearity of the method.

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)
115,2348.52
576,1708.51
10151,9808.53
25380,5008.52
50760,1008.51
1001,522,0008.52

Method Performance (Hypothetical Values)

ParameterValue
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the biosynthetic context of Pacidamycin.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve/Extract Sample filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample inject Inject Sample/Standard filter_sample->inject prep_std Prepare Standard Stock dilute_std Prepare Calibration Standards prep_std->dilute_std dilute_std->inject hplc_system HPLC System Setup hplc_system->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 260 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

pacidamycin_biosynthesis cluster_precursors Primary Metabolites cluster_synthesis Biosynthesis Pathway cluster_product Final Product cluster_action Mechanism of Action amino_acids Amino Acids (e.g., L-Ala, m-Tyr) nrps Non-Ribosomal Peptide Synthetases (NRPS) amino_acids->nrps uridine_deriv Uridine Derivatives tailoring_enzymes Tailoring Enzymes uridine_deriv->tailoring_enzymes gene_cluster Pacidamycin Gene Cluster (pacA-V in S. coeruleorubidus) gene_cluster->nrps gene_cluster->tailoring_enzymes pacida This compound nrps->pacida tailoring_enzymes->pacida mray Translocase MraY pacida->mray targets inhibition Inhibition of Cell Wall Synthesis mray->inhibition

Caption: Logical relationship of this compound biosynthesis and its mechanism of action.

References

Application Notes and Protocols for Precursor-Directed Biosynthesis of Pacidamycin 7 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the generation of Pacidamycin 7 analogues through precursor-directed biosynthesis and heterologous expression. The information is intended to guide researchers in developing novel derivatives of this potent class of uridyl peptide antibiotics.

Introduction to Pacidamycin and Analogue Generation Strategies

Pacidamycins are uridyl peptide antibiotics produced by Streptomyces coeruleorubidus that exhibit promising activity against Gram-negative pathogens, notably Pseudomonas aeruginosa.[1] They function by inhibiting translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis that is not targeted by current clinical antibiotics.[1][2] The unique structure of pacidamycins, which includes a pseudopeptide backbone and a 3'-deoxyuridine (B14125) aminonucleoside, makes them an attractive scaffold for the development of new antibacterial agents.[1]

The generation of novel Pacidamycin analogues is crucial for exploring their structure-activity relationships and improving their therapeutic potential. Two primary techniques for achieving this are:

  • Precursor-Directed Biosynthesis: This technique involves feeding structural analogues of a natural precursor to the wild-type or a mutant producing strain. The biosynthetic machinery of the organism then incorporates these unnatural precursors, leading to the production of novel antibiotic derivatives.[2]

  • Heterologous Expression of the Biosynthetic Gene Cluster: This method involves cloning the entire pacidamycin biosynthetic gene cluster (BGC) from S. coeruleorubidus and expressing it in a genetically tractable host, such as Streptomyces lividans.[2][3] This allows for more controlled production and facilitates genetic manipulation of the pathway to generate new analogues.

Technique 1: Precursor-Directed Biosynthesis with Tryptophan Analogues

The biosynthetic machinery of S. coeruleorubidus has demonstrated a relaxed substrate specificity, particularly for the incorporation of tryptophan analogues at the C-terminus of the peptide backbone.[2] This allows for the generation of a variety of Pacidamycin analogues by supplementing the fermentation medium with different tryptophan derivatives.

Data Presentation: Tryptophan Analogue Incorporation

The following table summarizes the outcomes of feeding various tryptophan analogues to S. coeruleorubidus. While precise quantitative yields are not consistently reported in the literature, qualitative production levels in comparison to the natural pacidamycin are provided where available.

Precursor Fed (Tryptophan Analogue)Successful IncorporationRelative Yield of AnalogueReference
2-MethyltryptophanYesHigher than natural pacidamycin[2]
7-MethyltryptophanYesHigher than natural pacidamycin[2]
7-ChlorotryptophanYesHigher than natural pacidamycin[2]
7-BromotryptophanYesHigher than natural pacidamycin[2]
4-MethyltryptophanNoNo incorporation observed[2]
5-MethyltryptophanYesLow incorporation[2]
6-MethyltryptophanYesLow incorporation[2]
5-FluorotryptophanYesLow incorporation[2]
6-FluorotryptophanYesLow incorporation[2]
4-ChlorotryptophanNoNo incorporation observed[2]
5-ChlorotryptophanNoNo incorporation observed[2]
6-ChlorotryptophanNoNo incorporation observed[2]
Experimental Protocol: Precursor-Directed Biosynthesis

This protocol outlines the general procedure for the fermentation of S. coeruleorubidus and the feeding of tryptophan analogues to produce Pacidamycin derivatives.

1. Culture and Inoculum Preparation:

  • Strain: Streptomyces coeruleorubidus (e.g., NRRL 18370).

  • Inoculum Medium: GYM Streptomyces Medium (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, CaCO₃ 2 g/L, Agar (B569324) 12 g/L for solid plates, pH 7.2).

  • Procedure:

    • Streak S. coeruleorubidus on GYM agar plates and incubate at 28-30°C for 5-7 days until sporulation occurs.

    • Prepare a spore suspension in sterile water or 20% glycerol.

    • Inoculate a 50 mL liquid GYM seed culture with the spore suspension and incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

2. Production Fermentation and Precursor Feeding:

  • Production Medium: A suitable production medium for Pacidamycin, which can be optimized but a representative example includes soluble starch (35 g/L), soybean meal (30 g/L), NaCl (3 g/L), and CaCO₃ (3 g/L).

  • Procedure:

    • Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 28-30°C with shaking at 200-250 rpm.

    • Prepare a sterile stock solution of the tryptophan analogue (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol, then sterile filter).

    • After 24-48 hours of growth, add the tryptophan analogue to the culture to a final concentration of 0.1-1.0 mM. The optimal time of addition and concentration should be determined empirically.

    • Continue the fermentation for a total of 5-7 days.

3. Extraction and Analysis:

  • Extraction:

    • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

    • The Pacidamycin analogues are typically found in the supernatant.

    • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid (e.g., HCl).

    • Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with water and elute the compounds with methanol (B129727) or acetonitrile.

  • Analysis:

    • Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm) and Mass Spectrometry (MS) to identify and quantify the natural pacidamycins and the newly produced analogues.

    • Purify the novel analogues using preparative or semi-preparative HPLC for further characterization.

Visualization of the Experimental Workflow

Precursor_Directed_Biosynthesis_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production and Feeding cluster_Downstream Downstream Processing Spore_Stock S. coeruleorubidus Spore Stock Seed_Culture Seed Culture (GYM Medium, 48-72h) Spore_Stock->Seed_Culture Inoculation Production_Flask Production Fermentation (5-7 days) Seed_Culture->Production_Flask Inoculation (5% v/v) Harvest Harvest Broth Production_Flask->Harvest Precursor Tryptophan Analogue (Sterile Stock) Precursor->Production_Flask Feed at 24-48h SPE Solid-Phase Extraction (SPE) Harvest->SPE Analysis HPLC-MS Analysis SPE->Analysis Purification Preparative HPLC Analysis->Purification Characterization NMR, HRMS, etc. Purification->Characterization

Caption: Workflow for Precursor-Directed Biosynthesis of Pacidamycin Analogues.

Technique 2: Heterologous Expression of the Pacidamycin Biosynthetic Gene Cluster

The entire pacidamycin biosynthetic gene cluster (BGC), approximately 31 kb in size, has been identified and successfully expressed in the heterologous host Streptomyces lividans, leading to the production of Pacidamycin D and a new analogue, Pacidamycin S.[2][3] This approach offers a platform for genetic engineering of the biosynthetic pathway to create further diversity.

Experimental Protocol: Heterologous Expression

This protocol provides a generalized workflow for the cloning and expression of the pacidamycin BGC in S. lividans using an integrative vector like pSET152.

1. Cloning of the Pacidamycin BGC:

  • Source DNA: Genomic DNA from S. coeruleorubidus.

  • Vector: A suitable E. coli-Streptomyces shuttle vector capable of holding a large insert, such as a cosmid or a bacterial artificial chromosome (BAC).

  • Procedure:

    • Construct a cosmid or BAC library of S. coeruleorubidus genomic DNA in E. coli.

    • Screen the library using PCR with primers designed from the known pacidamycin BGC sequence to identify clones containing the entire cluster.

    • Verify the integrity of the BGC in the positive clones by restriction mapping and sequencing.

2. Subcloning into an Integrative Expression Vector:

  • Expression Vector: An integrative Streptomyces vector such as pSET152, which contains the φC31 integrase system for site-specific integration into the host chromosome.

  • Procedure:

    • Excise the entire pacidamycin BGC from the cosmid/BAC clone.

    • Ligate the BGC into the pSET152 vector. This may require the addition of appropriate restriction sites to the ends of the BGC via PCR or the use of a multi-step cloning strategy.

    • Transform the resulting construct (e.g., pSET152-pac) into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation into Streptomyces.

3. Conjugal Transfer into Streptomyces lividans:

  • Recipient Strain: Streptomyces lividans (e.g., TK24).

  • Procedure:

    • Perform intergeneric conjugation between the E. coli donor strain carrying pSET152-pac and the S. lividans recipient strain.

    • Plate the conjugation mixture on a medium that selects for S. lividans exconjugants (e.g., containing apramycin (B1230331) for pSET152 selection and nalidixic acid to counter-select E. coli).

    • Incubate at 30°C until colonies appear.

    • Confirm the integration of the BGC into the S. lividans genome by PCR analysis of genomic DNA from the exconjugants.

4. Fermentation and Analysis of Heterologous Production:

  • Procedure:

    • Culture the recombinant S. lividans strain harboring the pacidamycin BGC using the same fermentation, extraction, and analysis protocols as described for the precursor-directed biosynthesis in S. coeruleorubidus.

    • Compare the production profile to that of the wild-type S. coeruleorubidus to confirm the production of pacidamycins and identify any new analogues.

Visualization of the Experimental Workflow

Heterologous_Expression_Workflow cluster_Cloning BGC Cloning and Vector Construction cluster_Transfer Gene Transfer to Streptomyces cluster_Production Production and Analysis gDNA S. coeruleorubidus Genomic DNA Cosmid_Library Cosmid/BAC Library in E. coli gDNA->Cosmid_Library Screening Library Screening (PCR) Cosmid_Library->Screening Positive_Clone Pacidamycin BGC Clone Screening->Positive_Clone Ligation Ligation Positive_Clone->Ligation pSET152 Integrative Vector (pSET152) pSET152->Ligation pSET152_pac pSET152-pac Construct Ligation->pSET152_pac Ecoli_donor E. coli Donor (ET12567/pUZ8002) pSET152_pac->Ecoli_donor Transformation Conjugation Intergeneric Conjugation Ecoli_donor->Conjugation Selection Selection of Exconjugants Conjugation->Selection Slividans S. lividans Recipient Slividans->Conjugation Recombinant_Strain Recombinant S. lividans Selection->Recombinant_Strain Fermentation Fermentation Recombinant_Strain->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis New_Analogues Identification of New Analogues Analysis->New_Analogues

Caption: Workflow for Heterologous Expression of the Pacidamycin Gene Cluster.

Conclusion

The techniques of precursor-directed biosynthesis and heterologous expression are powerful tools for the generation of novel this compound analogues. Precursor-directed biosynthesis offers a rapid method to explore the chemical space around a specific residue, while heterologous expression provides a robust platform for more extensive genetic engineering of the biosynthetic pathway. These approaches will be instrumental in the development of new Pacidamycin derivatives with improved pharmacological properties.

References

Application Notes and Protocols: Pacidamycin 7 in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its intrinsic and acquired resistance to many antibiotics.[1][2] The mechanism of action of pacidamycins involves the inhibition of the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which is a crucial step in the biosynthesis of the bacterial cell wall.[3][4] This unique target makes pacidamycins an attractive candidate for development as novel antibacterial agents. However, the emergence of resistance to monotherapy is a persistent concern in antibiotic development.[2]

Combination therapy, the use of two or more drugs with distinct mechanisms of action, is a promising strategy to enhance efficacy, overcome resistance, and reduce the likelihood of the emergence of resistant strains.[5] These application notes provide a detailed framework for investigating the potential of Pacidamycin 7, a member of the pacidamycin family, in combination with other antimicrobial agents. Due to the limited availability of published data on this compound in combination therapies, this document presents a series of proposed experimental protocols and hypothetical data to guide researchers in this area of study. The protocols are based on established methodologies for assessing antibiotic synergy.[6][7]

Mechanism of Action: Pacidamycin

Pacidamycins exert their antibacterial effect by targeting MraY, an integral membrane enzyme essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. MraY catalyzes the transfer of the soluble precursor UDP-N-acetylmuramoyl-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a foundational step in the cytoplasmic phase of cell wall synthesis. By inhibiting MraY, pacidamycins block the entire downstream process of peptidoglycan assembly, leading to compromised cell wall integrity and ultimately, bacterial cell death.[3][4]

cluster_membrane Cytoplasmic Membrane MraY MraY (Translocase I) Lipid_I Lipid I MraY->Lipid_I Catalysis UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Soluble Precursor) UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (Lipid Carrier) C55_P->MraY Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Pacidamycin7 This compound Pacidamycin7->MraY Inhibition

Figure 1. Signaling pathway of this compound's mechanism of action.

Hypothetical In Vitro Synergy Studies

This section outlines protocols for assessing the in vitro synergistic activity of this compound in combination with a broad-spectrum antibiotic, such as a beta-lactam or an aminoglycoside, against Pseudomonas aeruginosa.

Data Presentation: Checkerboard Assay

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents. The results are typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Tobramycin against P. aeruginosa ATCC 27853

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC Index (ΣFIC)Interpretation
This compound1640.250.5Synergy
Tobramycin20.50.25
  • FIC Index Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to < 4: Additive/Indifference

    • ≥ 4: Antagonism

Experimental Protocol: Checkerboard Assay

This protocol details the steps for performing a checkerboard microdilution assay.

start Start prep_bacteria Prepare Bacterial Inoculum (e.g., P. aeruginosa at 0.5 McFarland) start->prep_bacteria add_inoculum Add Bacterial Inoculum to all wells prep_bacteria->add_inoculum prep_plate Prepare 96-well Plate add_diluent Add Diluent (e.g., MHB) to all wells prep_plate->add_diluent serial_dilute_A Serial Dilute this compound (Drug A) across columns add_diluent->serial_dilute_A serial_dilute_B Serial Dilute Tobramycin (Drug B) down rows serial_dilute_A->serial_dilute_B serial_dilute_B->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MICs (Visual Inspection or Spectrophotometer) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret end End interpret->end

Figure 2. Experimental workflow for the checkerboard assay.

Materials:

  • This compound (stock solution)

  • Tobramycin (stock solution)

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum: Culture P. aeruginosa overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Along the x-axis (e.g., columns 2-11), create a serial two-fold dilution of this compound.

    • Along the y-axis (e.g., rows B-G), create a serial two-fold dilution of Tobramycin.

    • Well A1 should contain only MHB (growth control), and column 12 should contain dilutions of Tobramycin alone, while row H should contain dilutions of this compound alone.

  • Inoculate Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Calculate FIC Index: Calculate the FIC for each drug and the FIC index as described above.

Data Presentation: Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Table 2: Hypothetical Time-Kill Assay Results for this compound and Tobramycin against P. aeruginosa ATCC 27853 (Log₁₀ CFU/mL)

Time (h)Growth ControlThis compound (1x MIC)Tobramycin (1x MIC)This compound + Tobramycin (0.5x MIC each)
05.75.75.75.7
26.55.55.24.8
47.85.34.83.9
88.95.14.12.5
249.24.93.5< 2 (Limit of Detection)
  • Synergy in Time-Kill Assay: Defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Experimental Protocol: Time-Kill Assay

This protocol outlines the methodology for conducting a time-kill kinetic study.

start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture dilute_culture Dilute Culture to ~5x10^5 CFU/mL in MHB prep_culture->dilute_culture setup_tubes Set up Test Tubes: - Growth Control - this compound alone - Tobramycin alone - Combination dilute_culture->setup_tubes add_drugs Add Drugs to Respective Tubes setup_tubes->add_drugs incubate Incubate at 37°C with Shaking add_drugs->incubate sample Sample at 0, 2, 4, 8, 24 hours incubate->sample serial_dilute_sample Serially Dilute Samples sample->serial_dilute_sample plate_samples Plate Dilutions on Agar serial_dilute_sample->plate_samples incubate_plates Incubate Plates Overnight plate_samples->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Figure 3. Experimental workflow for the time-kill assay.

Materials:

  • This compound and Tobramycin

  • Pseudomonas aeruginosa strain

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile culture tubes

  • Shaking incubator

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension as described for the checkerboard assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple tubes of MHB.

  • Add Antimicrobials: Add this compound and/or Tobramycin to the tubes at the desired concentrations (e.g., 1x MIC, 0.5x MIC). Include a growth control tube with no antibiotic.

  • Incubation: Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates.

  • Incubate and Count: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (Colony Forming Units, CFU).

  • Data Analysis: Calculate the CFU/mL for each time point and plot the results as log₁₀ CFU/mL versus time.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in combination with other antibiotics. The unique mechanism of action of pacidamycins as MraY inhibitors presents a compelling rationale for their investigation in combination therapy regimens, particularly against multidrug-resistant Pseudomonas aeruginosa. The detailed methodologies for checkerboard and time-kill assays, along with the structured data presentation and workflow visualizations, are intended to facilitate the design and execution of robust in vitro synergy studies. While the presented data is hypothetical, it serves to illustrate the expected outcomes and data analysis for these experiments. Further in vivo studies would be warranted to validate promising in vitro synergistic combinations.

References

Application Notes and Protocols: Methodology for Assessing Pacidamycin 7 Efficacy in Biofilm Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments.[1][2] Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS), which acts as a protective barrier.[1] Pacidamycin 7, a uridyl peptide antibiotic, inhibits the translocase MraY, an essential enzyme in the bacterial cell wall synthesis pathway.[3][4] This mechanism of action suggests its potential as an anti-biofilm agent. These application notes provide a detailed methodology for assessing the efficacy of this compound against bacterial biofilms using established in vitro models.

The protocols outlined below are designed to quantify the impact of this compound on both the prevention of biofilm formation and the disruption of pre-formed biofilms. The described assays will measure the total biofilm biomass, the viability of embedded bacterial cells, and the structural changes in the biofilm architecture, offering a comprehensive evaluation of this compound's anti-biofilm potential.

Overview of Biofilm Efficacy Assays

Several in vitro methods are employed to evaluate the efficacy of antimicrobial agents against biofilms.[5] The most common and high-throughput methods for initial screening and characterization include:

  • Crystal Violet (CV) Assay: A simple and widely used method to quantify the total biofilm biomass.[1][6] Crystal violet stains both the bacterial cells and the extracellular matrix, and the amount of retained dye is proportional to the total biofilm mass.[1]

  • Tetrazolium Salt (TTC) Assay: This metabolic assay measures the respiratory activity of cells within the biofilm, providing an indication of cell viability.[1][7] Metabolically active bacteria reduce the colorless 2,3,5-triphenyltetrazolium chloride (TTC) to a red formazan (B1609692) product, which can be quantified spectrophotometrically.[1][8]

  • Confocal Laser Scanning Microscopy (CLSM): A powerful imaging technique used to visualize the three-dimensional structure of biofilms and assess cell viability in situ.[9][10][11][12][13] Using fluorescent stains for live and dead cells, CLSM provides qualitative and quantitative data on the spatial distribution of viable and non-viable cells within the biofilm matrix following treatment with an antimicrobial agent.[10][13]

Experimental Protocols

Materials and Reagents
  • This compound

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), M63 minimal medium)[14]

  • Sterile 96-well flat-bottom microtiter plates[14]

  • 0.1% (w/v) Crystal Violet solution[6][15]

  • 30% (v/v) Acetic Acid in water[14][16]

  • 0.1% (w/v) 2,3,5-Triphenyltetrazolium Chloride (TTC) solution in a suitable buffer[1]

  • Solubilizing agent for formazan (e.g., isopropanol (B130326), dimethyl sulfoxide (B87167) (DMSO))[1]

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

  • Confocal Laser Scanning Microscope

Protocol 1: Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of biofilms.

Experimental Workflow:

G cluster_0 Biofilm Inhibition Assay Workflow A Prepare bacterial suspension (OD600 = 0.05) B Add bacterial suspension to 96-well plate A->B C Add serial dilutions of this compound B->C D Incubate at 37°C for 24-48h C->D E Quantify biofilm biomass (CV Assay) or viability (TTC Assay) D->E

Caption: Workflow for the Biofilm Inhibition Assay.

Step-by-Step Procedure:

  • Bacterial Culture Preparation: Prepare an overnight culture of the test bacterium in the appropriate growth medium.

  • Inoculum Preparation: Dilute the overnight culture to a final optical density at 600 nm (OD600) of 0.05 in fresh growth medium.[1]

  • Plate Setup:

    • Add 100 µL of the bacterial suspension to the wells of a 96-well plate.

    • Add 100 µL of serial dilutions of this compound in the same growth medium to the wells, resulting in a final volume of 200 µL.

    • Include wells with bacterial suspension and medium only as an untreated control.

    • Include wells with sterile medium only as a negative control.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[1]

  • Quantification: Proceed with either the Crystal Violet Assay (Section 3.4) to measure total biomass or the TTC Assay (Section 3.5) to assess cell viability.

Protocol 2: Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt pre-formed biofilms.

Experimental Workflow:

G cluster_0 Biofilm Disruption Assay Workflow A Form biofilm in 96-well plate (24-48h) B Remove planktonic cells and wash with PBS A->B C Add serial dilutions of this compound B->C D Incubate at 37°C for 24h C->D E Quantify remaining biofilm (CV or TTC Assay) D->E

Caption: Workflow for the Biofilm Disruption Assay.

Step-by-Step Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension as described in the biofilm inhibition assay (OD600 = 0.05).

    • Add 200 µL of the bacterial suspension to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow for biofilm formation.[1]

  • Treatment with this compound:

    • Carefully aspirate the planktonic culture from each well without disturbing the biofilm.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[1]

    • Prepare serial dilutions of this compound in fresh growth medium.

    • Add 200 µL of the diluted agent to the biofilm-containing wells.

    • Include wells with medium only as an untreated control.

    • Incubate the plate at 37°C for a further 24 hours.[1]

  • Quantification: Proceed with either the Crystal Violet Assay (Section 3.4) or the TTC Assay (Section 3.5).

Crystal Violet (CV) Assay for Biomass Quantification
  • Washing: Aspirate the medium from the wells and wash twice with PBS.

  • Fixation: Fix the biofilm by adding 200 µL of 99% methanol (B129727) to each well for 15 minutes or by heat-fixing at 60°C for 30-60 minutes.[15]

  • Staining:

    • Remove the methanol (if used) and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[6]

  • Washing: Gently wash the wells with distilled water to remove excess stain.[6]

  • Solubilization:

    • Invert the plate on a paper towel and let it air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[1][16]

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a plate reader.[1][6][15]

TTC Assay for Viability Quantification
  • Washing: After treatment, aspirate the medium and wash the wells twice with sterile PBS.

  • TTC Incubation:

    • Add 200 µL of a 0.1% TTC solution in a suitable buffer (e.g., PBS with 0.5% glucose) to each well.[1]

    • Incubate the plate at 37°C for 4-6 hours in the dark. Metabolically active bacteria will reduce the colorless TTC to red formazan.[1][7]

  • Solubilization:

    • After incubation, aspirate the TTC solution.

    • Add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]

    • Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[7]

Protocol 3: Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of biofilm architecture and cell viability.

Step-by-Step Procedure:

  • Biofilm Formation: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides) following the procedure in the biofilm disruption assay.

  • Treatment: Treat the biofilms with this compound as described in the biofilm disruption assay.

  • Staining:

    • Wash the biofilms gently with PBS.

    • Stain the biofilms with a LIVE/DEAD™ BacLight™ Bacterial Viability Kit according to the manufacturer's instructions. This kit typically contains SYTO 9 (stains live bacteria, green fluorescence) and propidium (B1200493) iodide (stains dead bacteria, red fluorescence).[10]

  • Imaging:

    • Wash the stained biofilm to remove excess dye.[10]

    • Examine the biofilm using a confocal laser scanning microscope.[10]

    • Acquire images at different depths of the biofilm to generate a 3D reconstruction.

  • Image Analysis: Use image analysis software (e.g., COMSTAT, ImageJ) to quantify biofilm parameters such as biomass, thickness, and the ratio of live to dead cells.[12][13]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Biofilm Formation

This compound Conc. (µg/mL)Mean OD570 (CV Assay) ± SD% Inhibition of BiomassMean OD490 (TTC Assay) ± SD% Reduction in Viability
0 (Control)1.25 ± 0.1200.98 ± 0.090
11.02 ± 0.1018.40.85 ± 0.0813.3
20.78 ± 0.0937.60.65 ± 0.0733.7
40.45 ± 0.0664.00.33 ± 0.0566.3
80.21 ± 0.0483.20.15 ± 0.0384.7
160.10 ± 0.0292.00.08 ± 0.0291.8

Table 2: Effect of this compound on Pre-formed Biofilms

This compound Conc. (µg/mL)Mean OD570 (CV Assay) ± SD% Reduction of BiomassMean OD490 (TTC Assay) ± SD% Reduction in Viability
0 (Control)1.88 ± 0.1501.45 ± 0.110
41.65 ± 0.1312.21.28 ± 0.1011.7
81.32 ± 0.1129.81.01 ± 0.0930.3
160.95 ± 0.0949.50.72 ± 0.0850.3
320.58 ± 0.0769.10.41 ± 0.0671.7
640.33 ± 0.0582.40.22 ± 0.0484.8

Signaling Pathway and Mechanism of Action

This compound's primary target is MraY, an enzyme crucial for the synthesis of Lipid I, a precursor for peptidoglycan in the bacterial cell wall.[3] Inhibition of MraY disrupts cell wall integrity, leading to cell lysis. In the context of biofilms, this can have several downstream effects.

G cluster_0 Hypothesized Anti-Biofilm Mechanism of this compound A This compound B MraY Inhibition A->B C Disruption of Peptidoglycan Synthesis B->C D Cell Wall Stress Response C->D E Reduced Cell Viability and Lysis C->E G Weakened Biofilm Matrix Integrity C->G F Decreased Biofilm Formation D->F E->F H Disruption of Mature Biofilm E->H G->H

Caption: Hypothesized anti-biofilm signaling pathway of this compound.

The inhibition of MraY by this compound leads to the disruption of peptidoglycan synthesis. This not only compromises the viability of individual bacterial cells within the biofilm but can also trigger a cell wall stress response. Such stress responses are often linked to the regulation of genes involved in biofilm formation and maintenance. Furthermore, a compromised cell wall can lead to reduced production or altered composition of the EPS matrix, weakening the overall biofilm structure and leading to the disruption of mature biofilms. The direct bactericidal effect on the embedded cells further contributes to the reduction in biofilm viability.

References

Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Pacidamycin 7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 7, a member of the uridyl peptide antibiotic family, presents a valuable tool for investigating mechanisms of antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. These antibiotics inhibit the essential enzyme MraY, which is involved in the biosynthesis of the bacterial cell wall.[1][2] The study of resistance to pacidamycins can provide crucial insights into bacterial defense strategies, including uptake and efflux systems, which are critical for the development of novel antimicrobial agents. A significant characteristic of pacidamycins is the relatively high frequency at which resistance emerges, primarily due to mutations affecting its transport into the bacterial cell.[3][4]

This document provides detailed application notes and experimental protocols for utilizing this compound to explore these resistance mechanisms.

Key Resistance Mechanisms

Two primary mechanisms of resistance to pacidamycins in P. aeruginosa have been identified:

  • Impaired Uptake: The most frequent cause of high-level resistance is the disruption of the oligopeptide permease (Opp) system.[1][3][5] This ATP-binding cassette (ABC) transporter is responsible for the uptake of pacidamycin across the inner membrane. Mutations in the genes encoding components of the Opp system, such as oppB, lead to decreased intracellular accumulation of the antibiotic and consequently, high levels of resistance.[4][5]

  • Efflux Pump Overexpression: A less common mechanism, resulting in low-level resistance, involves the overexpression of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM or MexCD-OprJ.[1][5] These pumps actively transport a wide range of compounds, including pacidamycins, out of the bacterial cell.

Data Presentation: this compound Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against P. aeruginosa and the frequency of resistance development.

Table 1: MIC of this compound against Pseudomonas aeruginosa Strains

Strain TypeGenotype/PhenotypeThis compound MIC (µg/mL)Reference
Wild-TypePAO14 - 16[1][5]
High-Level Resistant (Type 1)opp mutant512[1][5]
Low-Level Resistant (Type 2)Efflux pump overexpressor64[1][5]

Table 2: Frequency of Spontaneous Resistance to this compound in P. aeruginosa

Resistance PhenotypeFrequency of EmergenceReference
High-Level Resistance (Type 1)~2 x 10⁻⁶[5]
Low-Level Resistance (Type 2)~1 x 10⁻⁸[1][5]

Experimental Protocols

Herein are detailed protocols for key experiments to study this compound resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Pseudomonas aeruginosa strain of interest (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1024 µg/mL.

    • Filter-sterilize the stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (or a working solution) to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Determination of Frequency of Spontaneous Resistance

Materials:

  • Pseudomonas aeruginosa strain of interest

  • Luria-Bertani (LB) broth and agar (B569324)

  • This compound

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile tubes and plates

  • Spreader

Procedure:

  • Prepare an Overnight Culture:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Determine Cell Density:

    • Measure the optical density (OD₆₀₀) of the overnight culture. Determine the colony-forming units per milliliter (CFU/mL) by plating serial dilutions on LB agar plates.

  • Selection of Resistant Mutants:

    • Plate a known number of cells (e.g., 10⁹ to 10¹⁰ CFU) from the overnight culture onto LB agar plates containing this compound at a selective concentration (e.g., 4x or 16x the MIC of the wild-type strain).[5]

    • Also, plate serial dilutions of the culture on non-selective LB agar to determine the total viable cell count.

  • Incubation:

    • Incubate all plates at 37°C for 24-48 hours.

  • Calculate Frequency of Resistance:

    • Count the number of colonies on both the selective and non-selective plates.

    • The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Identification of Resistance Genes using Transposon Mutagenesis

This protocol provides a general workflow for using transposon mutagenesis to identify genes involved in this compound resistance. A common tool for this in P. aeruginosa is the mini-D3112 bacteriophage transposable element.[5]

Materials:

  • Pseudomonas aeruginosa recipient strain

  • E. coli donor strain carrying the mini-D3112 transposon plasmid (e.g., encoding tetracycline (B611298) resistance)

  • Helper plasmid (if required for mobilization)

  • LB broth and agar

  • This compound

  • Selective antibiotic for the transposon (e.g., tetracycline)

  • Genomic DNA extraction kit

  • Primers for sequencing the transposon insertion site

  • PCR reagents and thermal cycler

  • DNA sequencing service

Procedure:

  • Transposon Mutagenesis (by conjugation):

    • Grow overnight cultures of the P. aeruginosa recipient, the E. coli donor with the transposon plasmid, and the E. coli with the helper plasmid.

    • Mix the cultures and spot them onto an LB agar plate. Incubate for several hours to allow conjugation to occur.

    • Resuspend the bacterial mating mixture in LB broth.

  • Selection of Transposon Mutants:

    • Plate the resuspended mating mixture onto selective agar plates. These plates should contain an antibiotic to select against the E. coli donor (e.g., a specific concentration of chloramphenicol (B1208) if the P. aeruginosa strain is resistant) and the antibiotic corresponding to the transposon's resistance marker (e.g., tetracycline). This will select for P. aeruginosa cells that have received the transposon.

  • Selection for this compound Resistance:

    • Create a library of the transposon mutants by pooling the colonies from the selective plates.

    • Plate the transposon mutant library onto LB agar containing a high concentration of this compound (e.g., 200 µg/mL) and the transposon-selective antibiotic (e.g., tetracycline at 100 µg/mL).[5]

    • Incubate at 37°C until resistant colonies appear.

  • Identification of the Disrupted Gene:

    • Isolate individual this compound-resistant colonies.

    • Extract genomic DNA from each resistant mutant.

    • Identify the transposon insertion site by a method such as arbitrary PCR, inverse PCR, or semi-random PCR followed by DNA sequencing. Use primers that anneal to the ends of the transposon to sequence the flanking genomic DNA.

    • Use BLAST or other bioinformatics tools to align the obtained sequence with the P. aeruginosa genome to identify the gene that has been disrupted by the transposon.

Visualizations

The following diagrams illustrate key pathways and workflows described in these application notes.

Pacidamycin_Mechanism_of_Action UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Undecaprenyl_phosphate Undecaprenyl-phosphate Undecaprenyl_phosphate->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Pacidamycin_7 This compound Pacidamycin_7->MraY Inhibits

Mechanism of action of this compound.

Pacidamycin_Resistance_Mechanisms cluster_cell Pseudomonas aeruginosa cluster_resistance Resistance Mechanisms Opp_system Opp System (Uptake) MraY_target MraY (Target) Opp_system->MraY_target This compound transport Efflux_pump Efflux Pump MraY_target->Efflux_pump This compound Pacidamycin_extracellular This compound (extracellular) Efflux_pump->Pacidamycin_extracellular Efflux Pacidamycin_extracellular->Opp_system Mutation_Opp Mutation in opp genes (High-level resistance) Mutation_Opp->Opp_system Inhibits uptake Overexpression_Efflux Overexpression of efflux pumps (Low-level resistance) Overexpression_Efflux->Efflux_pump Increases efflux

Mechanisms of resistance to this compound.

Experimental_Workflow_Transposon_Mutagenesis start Start conjugation Conjugation of P. aeruginosa with E. coli carrying transposon start->conjugation selection1 Selection of P. aeruginosa with transposon insertions conjugation->selection1 library Create transposon mutant library selection1->library selection2 Select for this compound resistant mutants library->selection2 isolation Isolate genomic DNA from resistant mutants selection2->isolation sequencing Sequence transposon insertion site isolation->sequencing analysis Bioinformatic analysis to identify disrupted gene sequencing->analysis end End analysis->end

Workflow for identifying resistance genes.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pacidamycin 7 Production in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the fermentation of Pacidamycin 7. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ultimately aiming to improve your production yield.

Frequently Asked Questions (FAQs)

Q1: What is the general composition of this compound, and what are its key biosynthetic precursors?

A1: this compound is a member of the uridyl peptidyl nucleoside family of antibiotics. Its structure consists of a 3'-deoxyuridine (B14125) nucleoside core linked to a pentapeptide chain. The biosynthesis is orchestrated by a nonribosomal peptide synthetase (NRPS) system. Key precursors that should be considered for media optimization and feeding strategies include L-threonine (as a precursor to the unusual N-methyl-2,3-diaminobutyric acid, or DABA, residue), L-alanine, and an aromatic amino acid, which for this compound is L-tryptophan.[1][2][3]

Q2: My Streptomyces coeruleorubidus culture is showing good biomass, but the yield of this compound is low. What are the potential causes?

A2: This is a common issue where primary metabolism (cell growth) is favored over secondary metabolism (antibiotic production). Several factors could be at play:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources, like glucose, can repress the expression of secondary metabolite biosynthetic gene clusters.

  • Suboptimal Induction: The expression of the pacidamycin biosynthetic gene cluster may not be optimally induced. This could be due to the lack of specific inducer molecules in the medium or unfavorable culture conditions.

  • Precursor Limitation: Even with good growth, the specific precursors for this compound (L-threonine, L-alanine, L-tryptophan) might be depleted or limiting.

  • Unfavorable pH: The pH of the fermentation broth may have shifted out of the optimal range for this compound production during the growth phase.

Q3: Can I use a heterologous host for this compound production?

A3: Yes, the heterologous expression of the pacidamycin biosynthetic gene cluster has been successfully demonstrated in Streptomyces lividans. This can be an effective strategy to overcome issues with the native producer or to facilitate genetic manipulation for yield improvement.[1][4]

Q4: What is precursor-directed biosynthesis, and can it be applied to this compound?

A4: Precursor-directed biosynthesis is a technique where structural analogs of a natural precursor are fed to the fermentation culture to be incorporated into the final product, leading to the production of novel derivatives. This has been shown to be effective for pacidamycins. Feeding tryptophan analogs, for instance, has resulted in the production of new pacidamycin derivatives, and in some cases, even higher yields than the natural product.[5][6]

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Yield

This guide will help you troubleshoot and optimize your fermentation process to enhance the production of this compound.

G cluster_0 start Low this compound Yield biomass Good Biomass? start->biomass growth Poor Biomass biomass->growth No precursor Precursor Limitation? biomass->precursor Yes media_growth Optimize Growth Medium (Carbon/Nitrogen Sources) growth->media_growth conditions_growth Optimize Growth Conditions (pH, Temp, Aeration) growth->conditions_growth precursor_feed Implement Precursor Feeding (L-Thr, L-Ala, L-Trp) precursor->precursor_feed Yes media_prod Optimize Production Medium (e.g., slower carbon source) precursor->media_prod No success Improved Yield precursor_feed->success conditions_prod Optimize Production Conditions (Two-stage fermentation?) media_prod->conditions_prod genetic Consider Genetic Engineering (Regulator Overexpression) conditions_prod->genetic genetic->success

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Difficulty in Scaling Up Fermentation

Problem: You have successfully produced this compound in shake flasks, but the yield decreases significantly in a larger fermenter.

Possible Causes and Solutions:

  • Oxygen Limitation: Aeration and agitation are critical for Streptomyces fermentations. What works in a shake flask may not provide sufficient oxygen transfer in a fermenter.

    • Solution: Increase the agitation speed and/or the aeration rate. Monitor the dissolved oxygen (DO) levels and aim to maintain them above 20% saturation.

  • Shear Stress: High agitation speeds can cause shear stress, which can damage the mycelia and reduce productivity.

    • Solution: Find a balance between adequate mixing and minimizing shear. The use of impellers designed for filamentous organisms can be beneficial.

  • pH Control: In larger volumes, pH can fluctuate more dramatically.

    • Solution: Implement automated pH control using sterile acid and base additions to maintain the optimal pH range for production.

Data Presentation: Fermentation Parameter Optimization

The following tables provide suggested ranges for key fermentation parameters. These should be used as a starting point for optimization experiments.

Table 1: Media Composition for Optimization

ComponentInitial Concentration RangePurpose
Carbon Source
Glucose5 - 20 g/LRapid growth
Soluble Starch10 - 30 g/LSlower release, good for production phase
Glycerol10 - 30 g/LOften supports secondary metabolite production
Nitrogen Source
Soy Flour10 - 20 g/LComplex nitrogen source
Yeast Extract2 - 10 g/LProvides growth factors
Peptone5 - 15 g/LComplex nitrogen source
(NH₄)₂SO₄1 - 5 g/LReadily available nitrogen
Precursors
L-Threonine0.5 - 2 g/LFor DABA biosynthesis
L-Alanine0.5 - 2 g/LPeptide backbone
L-Tryptophan0.1 - 0.5 g/LPeptide backbone (for this compound)
Trace Elements
MgSO₄·7H₂O0.5 - 1 g/L
K₂HPO₄0.5 - 1 g/LBuffering agent
FeSO₄·7H₂O0.01 - 0.05 g/L

Table 2: Fermentation Conditions for Optimization

ParameterRangeRationale
Temperature 28 - 32 °COptimal for most Streptomyces species.
pH 6.5 - 7.5Secondary metabolite production is often pH-sensitive.
Agitation 150 - 250 rpmEnsure adequate mixing and oxygen transfer.
Inoculum Size 5 - 10% (v/v)Affects the length of the lag phase.
Fermentation Time 5 - 10 daysProduction is typically highest in the stationary phase.

Experimental Protocols

Protocol 1: Precursor Feeding Experiment

This protocol outlines a method to determine the effect of precursor addition on this compound yield.

Materials:

  • Seed culture of S. coeruleorubidus.

  • Production medium in shake flasks.

  • Sterile stock solutions of L-threonine, L-alanine, and L-tryptophan (e.g., 10 g/L).

  • HPLC system for this compound quantification.

Methodology:

  • Inoculate a series of production medium flasks with the seed culture.

  • Incubate the flasks under standard conditions (e.g., 30°C, 200 rpm).

  • After 48-72 hours of growth (or at the onset of the stationary phase), add the sterile precursor stock solutions to the test flasks to achieve the desired final concentrations (refer to Table 1).

  • Add an equivalent volume of sterile water to control flasks.

  • Continue the incubation and collect samples from both test and control flasks at regular intervals (e.g., every 24 hours).

  • Analyze the samples for biomass (e.g., dry cell weight) and this compound concentration by HPLC.

Protocol 2: Heterologous Expression of the Pacidamycin Gene Cluster

This protocol provides a general workflow for expressing the pacidamycin gene cluster in S. lividans.

G cluster_0 start Isolate Genomic DNA from S. coeruleorubidus pcr Amplify Pacidamycin Gene Cluster (pacA-V) start->pcr vector Clone into an Integrative Streptomyces Expression Vector (e.g., pSET152-based) pcr->vector transform Introduce Vector into E. coli ET12567 (pUZ8002) vector->transform conjugation Conjugate into S. lividans transform->conjugation selection Select for Exconjugants (e.g., with Apramycin) conjugation->selection ferment Ferment S. lividans Exconjugant selection->ferment analyze Analyze for Pacidamycin Production (HPLC, LC-MS) ferment->analyze

Caption: Workflow for heterologous expression of the pacidamycin gene cluster.

Visualizations

Pacidamycin Biosynthetic Pathway Overview

G cluster_0 thr L-Threonine daba N-methyl-DABA thr->daba pacQST, pacV nrps NRPS Machinery (Pac proteins) daba->nrps ala L-Alanine ala->nrps trp L-Tryptophan trp->nrps ump UMP nucleoside 3'-deoxyuridine nucleoside ump->nucleoside nucleoside->nrps pacidamycin7 This compound nrps->pacidamycin7

Caption: Simplified overview of the this compound biosynthetic pathway.

References

Technical Support Center: Chemical Synthesis of Pacidamycin 7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Pacidamycin 7. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex peptidyl nucleoside antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on practical solutions and detailed experimental insights.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the chemical synthesis of this compound.

Problem 1: Low Yield in the Copper-Catalyzed Cross-Coupling Reaction

The late-stage copper(I)-catalyzed cross-coupling of the Z-oxyvinyl iodide and the tetrapeptide carboxamide is a critical step in the synthesis of the pacidamycin core.[1][2] Low yields in this reaction can be a significant bottleneck.

Potential Cause Troubleshooting Suggestion Experimental Protocol
Incomplete Reaction - Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reagents are used. - Use freshly prepared catalyst and reagents.Monitor the reaction progress by TLC or LC-MS. If the starting materials are still present after the initial reaction time, consider extending it in increments of 2-4 hours.
Side Reactions - Ensure rigorous exclusion of oxygen and moisture. - Use degassed solvents. - Consider using a different copper(I) source or ligand.All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Solvents should be freshly distilled or obtained from a solvent purification system.
Poor Solubility of Reactants - Use a co-solvent to improve solubility. - Increase the reaction volume.If the tetrapeptide carboxamide or the Z-oxyvinyl iodide has poor solubility in the primary solvent (e.g., THF), consider adding a co-solvent like DMF or NMP in a small, stepwise manner until the reactants are fully dissolved.
Problem 2: Difficulty in the Synthesis of the Ureido Linkage

The formation of the ureido linkage between the two N-terminal amino acids is a non-standard peptide coupling that can be challenging.

Potential Cause Troubleshooting Suggestion Experimental Protocol
Low Yield of Isocyanate Intermediate - Ensure complete conversion of the starting carboxylic acid to the acyl azide (B81097). - Use fresh and pure reagents for the Curtius rearrangement.A one-pot procedure can be employed to circumvent the isolation of the potentially hazardous acyl azide and isocyanate intermediates.[3] This involves the sequential addition of reagents to drive the reaction to completion.
Side Reactions with the Isocyanate - Perform the reaction at low temperatures to minimize side reactions. - Use a non-nucleophilic base.The Curtius rearrangement should be performed at a controlled temperature, typically starting at 0 °C and slowly warming to room temperature. The subsequent trapping of the isocyanate with the amine should also be performed at 0 °C.
Purification Challenges - Use a different chromatography stationary phase (e.g., C18 reverse-phase) if the product is difficult to purify on silica (B1680970) gel. - Consider derivatization to aid in purification.If the ureido-peptide is polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is often effective.
Problem 3: Epimerization at Chiral Centers

The multiple chiral centers in this compound are susceptible to epimerization, particularly during peptide coupling and under basic or acidic conditions.

Potential Cause Troubleshooting Suggestion Experimental Protocol
Racemization during Peptide Coupling - Use coupling reagents known to suppress racemization (e.g., HATU, HOBt). - Perform couplings at low temperatures.Add the coupling reagent to the carboxylic acid component at 0 °C and allow it to activate for a short period before adding the amine component.
Epimerization during Protecting Group Removal - Use mild deprotection conditions. - Choose orthogonal protecting groups that can be removed under non-racemizing conditions.For example, use Fmoc for amine protection which is removed under mild basic conditions (e.g., piperidine (B6355638) in DMF), and Boc for other amines which is removed with acid (e.g., TFA).
Instability of Intermediates - Use crude intermediates directly in the next step if they are unstable to purification.If an intermediate is prone to epimerization on silica gel, it is often better to carry it forward without purification, provided the impurities will not interfere with the subsequent reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most challenging aspect of the total synthesis of this compound?

A1: The construction of the chemically labile Z-oxyacyl enamide moiety is widely considered the most challenging part of the synthesis.[1] This is due to its sensitivity and the potential for epimerization. A successful strategy involves a late-stage copper-catalyzed cross-coupling of a Z-oxyvinyl iodide with the fully elaborated tetrapeptide carboxamide.[2]

Q2: What are the key considerations for the synthesis of the (2S,3S)-2,3-diaminobutanoic acid (DABA) core?

A2: The stereoselective synthesis of the DABA core is crucial. Methods involving the asymmetric addition of a chiral lithium amide to tert-butyl crotonate have been reported.[4] It is important to carefully select the chiral auxiliary and reaction conditions to ensure high diastereoselectivity.

Q3: What protecting group strategy is recommended for the synthesis of the tetrapeptide fragment of this compound?

A3: A robust and orthogonal protecting group strategy is essential. A combination of Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) for the amino groups, and silyl (B83357) ethers (e.g., TBDPS) for hydroxyl groups has been used in the synthesis of related pacidamycins. The choice of protecting groups should allow for their selective removal without affecting other sensitive functionalities in the molecule.

Q4: How can the ureido linkage be formed efficiently?

A4: A facile one-pot procedure for the synthesis of urea-linked peptides involves a Curtius rearrangement of an N-protected amino acid.[3] This method uses Deoxo-Fluor and TMSN3 and avoids the isolation of hazardous acyl azide and isocyanate intermediates. The reaction can be promoted by ultrasonication to improve efficiency.[3]

Q5: What are the recommended purification techniques for this compound and its intermediates?

A5: Due to the polar nature of many of the intermediates and the final product, a combination of normal-phase and reverse-phase chromatography is often necessary. Flash chromatography on silica gel is suitable for less polar intermediates. For more polar compounds, reverse-phase HPLC (e.g., on a C18 column) with a water/acetonitrile or water/methanol gradient is typically required. The labile nature of the final product may necessitate purification at low temperatures and with buffered mobile phases.

Visualizing the Synthetic Challenges

To aid in understanding the key challenges in the chemical synthesis of this compound, the following diagrams illustrate the logical relationships and workflows.

G cluster_0 Core Synthesis Challenges cluster_1 Key Methodologies A Z-oxyacyl enamide formation M1 Cu(I)-catalyzed cross-coupling A->M1 solved by B Ureido linkage synthesis M2 Curtius Rearrangement B->M2 addressed by C Stereocontrol of DABA M3 Asymmetric Michael Addition C->M3 achieved via D Protecting Group Strategy M4 Orthogonal Protection/Deprotection D->M4 requires

Caption: Key challenges in this compound synthesis and their respective solutions.

G start Start frag1 Synthesis of Z-oxyvinyl iodide start->frag1 frag2 Synthesis of Tetrapeptide Carboxamide start->frag2 coupling Cu(I)-catalyzed Cross-Coupling frag1->coupling frag2->coupling deprotection Global Deprotection coupling->deprotection purification Final Purification (RP-HPLC) deprotection->purification end This compound purification->end

Caption: A simplified workflow for the total synthesis of this compound.

References

troubleshooting Pacidamycin 7 resistance development in P. aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pacidamycin 7 and investigating resistance development in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a uridyl peptide antibiotic that targets MraY (translocase I), an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inhibiting MraY, this compound disrupts cell wall synthesis, leading to bacterial cell death. Pacidamycins exhibit selective in vivo activity against Pseudomonas aeruginosa.[1][2][3][4]

Q2: What is the typical Minimum Inhibitory Concentration (MIC) of this compound against wild-type P. aeruginosa?

The MIC of this compound against wild-type P. aeruginosa strains generally ranges from 4 to 16 µg/ml, although values between 8 to 64 µg/ml have also been reported.[1][2]

Q3: How frequently does resistance to this compound emerge in P. aeruginosa?

A significant challenge in the therapeutic use of pacidamycins against P. aeruginosa is the high frequency at which resistant mutants emerge, estimated to be between 10⁻⁶ to 10⁻⁷.[1]

Q4: What are the known mechanisms of resistance to this compound in P. aeruginosa?

There are two primary mechanisms of resistance to this compound in P. aeruginosa:

  • Impaired Uptake (High-Level Resistance): This is the most common cause of high-level resistance and occurs at a high frequency.[1] It is due to mutations in the opp operon, which encodes the Opp oligopeptide permease system responsible for transporting this compound across the inner membrane.[1] Specifically, mutations in the genes for the periplasmic binding proteins OppA and OppB are required for pacidamycin uptake.[1] This type of resistance is not associated with cross-resistance to other antibiotic classes.[1]

  • Efflux Pump Overexpression (Low-Level Resistance): This mechanism occurs at a lower frequency and leads to low-level resistance.[1] It involves the overexpression of multidrug resistance (MDR) efflux pumps, such as MexAB-OprM or MexCD-OprJ, which actively transport this compound out of the cell.[1] Mutants with this resistance mechanism often exhibit cross-resistance to other antibiotics, including levofloxacin, tetracycline, and erythromycin.[1] The MexAB-OprM efflux pump also contributes to the intrinsic resistance of P. aeruginosa to pacidamycins.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating this compound resistance in P. aeruginosa.

Issue 1: High frequency of resistant colonies observed on selection plates.
  • Question: I am plating P. aeruginosa on agar (B569324) containing this compound and observing a much higher number of resistant colonies than expected. Why is this happening?

  • Answer: A high frequency of resistance to this compound (approximately 10⁻⁶ to 10⁻⁷) is a known characteristic of its interaction with P. aeruginosa.[1] This is primarily due to the high rate of mutations in the opp operon, leading to impaired drug uptake.[1]

    • Troubleshooting Steps:

      • Verify this compound Concentration: Ensure the concentration of this compound in your plates is appropriate. Refer to the MIC values in the data table below.

      • Confirm Strain Identity: Verify that you are using a pure culture of the intended P. aeruginosa strain.

      • Calculate Mutation Frequency: Perform a systematic experiment to calculate the frequency of resistance emergence to confirm it falls within the expected range. A detailed protocol is provided below.

Issue 2: this compound-resistant mutants show unexpected cross-resistance to other antibiotics.
  • Question: My this compound-resistant mutants are also showing resistance to unrelated antibiotics like fluoroquinolones and tetracyclines. What is the likely mechanism?

  • Answer: This pattern of cross-resistance suggests that the resistance mechanism is likely due to the overexpression of a multidrug resistance (MDR) efflux pump, such as MexAB-OprM or MexCD-OprJ.[1] This is characteristic of low-level this compound resistance.[1]

    • Troubleshooting Steps:

      • Determine this compound MIC: Measure the MIC of this compound for your resistant mutants. If it is in the lower range (e.g., 64 µg/ml), it is consistent with efflux-mediated resistance.[1]

      • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding major efflux pumps (e.g., mexA, mexB, mexC, mexD). A protocol for this is outlined below.

      • Whole-Genome Sequencing: For a comprehensive analysis, sequence the genomes of your resistant mutants and compare them to the wild-type strain to identify mutations in efflux pump regulatory genes.[5]

Issue 3: Unable to isolate high-level this compound-resistant mutants.
  • Question: I am trying to select for high-level this compound-resistant mutants but am only isolating low-level resistant strains. How can I enrich for high-level resistant mutants?

  • Answer: High-level resistance is primarily due to mutations in the opp uptake system.[1] While these mutants arise at a high frequency, your selection conditions might be favoring the growth of low-level resistant, efflux-overexpressing mutants.

    • Troubleshooting Steps:

      • Increase this compound Concentration: Use a higher concentration of this compound in your selection plates. A concentration significantly above the MIC for low-level resistant mutants (e.g., >64 µg/ml) should select for high-level resistant mutants.

      • Screen for Lack of Cross-Resistance: High-level resistant mutants due to impaired uptake typically do not show cross-resistance to other antibiotics.[1] You can screen your resistant isolates for susceptibility to other antibiotics to differentiate them.

      • Sequence the opp Operon: To confirm the mechanism of high-level resistance, sequence the oppA and oppB genes in your resistant isolates to identify mutations.

Quantitative Data Summary

ParameterWild-Type P. aeruginosaHigh-Level Resistant MutantsLow-Level Resistant Mutants
This compound MIC 4 - 16 µg/ml[1] (or 8 - 64 µg/ml[2])512 µg/ml[1]64 µg/ml[1]
Frequency of Emergence N/A~2 x 10⁻⁶ to 10⁻⁷[1]~10⁻⁸[1]
Primary Mechanism N/AImpaired uptake (mutations in oppA, oppB)[1]Efflux pump overexpression (MexAB-OprM, MexCD-OprJ)[1]
Cross-Resistance N/ANo[1]Yes (e.g., levofloxacin, tetracycline, erythromycin)[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture P. aeruginosa in cation-adjusted Mueller-Hinton Broth (CAMHB) to an optical density at 600 nm (OD₆₀₀) of 0.5. Dilute this culture to achieve a final inoculum of 5 x 10⁵ CFU/ml in the wells of a 96-well microtiter plate.

  • Prepare Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of this compound in CAMHB.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Calculation of Frequency of Resistance Emergence
  • Prepare Overnight Culture: Grow P. aeruginosa in antibiotic-free broth overnight.

  • Determine Viable Cell Count: Perform serial dilutions of the overnight culture and plate on antibiotic-free agar to determine the total number of viable cells (CFU/ml).

  • Plate on Selective Agar: Plate a known volume of the undiluted overnight culture onto agar plates containing this compound at a concentration of 4x to 8x the MIC of the wild-type strain.

  • Incubate: Incubate all plates at 37°C for 24-48 hours.

  • Count Colonies: Count the number of colonies on both the antibiotic-free and antibiotic-containing plates.

  • Calculate Frequency: The frequency of resistance is calculated as the number of resistant colonies divided by the total number of viable cells plated.[1]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
  • RNA Extraction: Grow wild-type and resistant P. aeruginosa strains to mid-log phase. Extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for the efflux pump genes of interest (e.g., mexA, mexB, mexC, mexD) and a housekeeping gene for normalization (e.g., rpoD).

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the fold change in gene expression in the resistant mutants compared to the wild-type strain.

Visualizations

Pacidamycin_Resistance_Workflow cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting & Characterization cluster_mechanisms Resistance Mechanisms start P. aeruginosa exposed to this compound resistant_colonies Resistant colonies observed start->resistant_colonies mic_test Determine MIC resistant_colonies->mic_test cross_resistance_test Test cross-resistance resistant_colonies->cross_resistance_test high_level High-level Resistance (Impaired Uptake) mic_test->high_level High MIC (e.g., 512 µg/ml) low_level Low-level Resistance (Efflux Overexpression) mic_test->low_level Low MIC (e.g., 64 µg/ml) cross_resistance_test->high_level No cross-resistance cross_resistance_test->low_level Cross-resistance observed gene_expression qRT-PCR for efflux pump genes opp_sequencing Sequence opp operon high_level->opp_sequencing low_level->gene_expression

Caption: Troubleshooting workflow for this compound resistance in P. aeruginosa.

Pacidamycin_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm porin Porin Channel pac_peri This compound porin->pac_peri oppA OppA pac_peri->oppA oppB OppB pac_peri->oppB opp_permease Opp Permease oppA->opp_permease Binding oppB->opp_permease Binding pac_cyto This compound opp_permease->pac_cyto Transport opp_permease->pac_cyto Uptake mray MraY (Target) peptidoglycan Peptidoglycan Synthesis mray->peptidoglycan Blocked efflux Efflux Pump (e.g., MexAB-OprM) pac_cyto->mray Inhibition pac_cyto->efflux Export pac_ext External This compound pac_ext->porin Diffusion uptake_mutation High-level resistance: Mutations in oppA/oppB prevent uptake. uptake_mutation->opp_permease efflux_upregulation Low-level resistance: Overexpression of efflux pumps removes drug. efflux_upregulation->efflux

Caption: this compound uptake, mechanism of action, and resistance in P. aeruginosa.

References

Technical Support Center: Optimization of Pacidamycin 7 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in vivo dosage, pharmacokinetic, and toxicity data for "Pacidamycin 7" is not publicly available. Pacidamycins are a known family of uridyl peptide antibiotics with a narrow spectrum of activity, specifically inhibiting Pseudomonas aeruginosa by targeting the translocase I enzyme in bacterial cell wall biosynthesis.[1][2][3] This guide is based on general principles for the in vivo optimization of novel antibiotic dosages and uses "this compound" as a representative example. The quantitative data and specific protocols provided are illustrative and should be adapted based on experimentally determined properties of the actual compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, as a member of the pacidamycin family, is presumed to inhibit translocase I (MraY), an essential bacterial enzyme.[1][4][5] This enzyme is critical for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to bacterial cell death. This specific mode of action makes it a targeted antibiotic, particularly against pathogens like Pseudomonas aeruginosa.[2][3]

Q2: How should I prepare this compound for in vivo administration?

A2: The formulation for this compound will depend on its physicochemical properties, such as solubility and stability. For a novel peptide-based antibiotic, a common starting point is to dissolve the compound in a sterile, biocompatible vehicle like saline or phosphate-buffered saline (PBS). If aqueous solubility is low, a co-solvent system may be necessary. A typical formulation could be:

  • 5-10% DMSO

  • 40% Polyethylene glycol 400 (PEG400)

  • 50-55% Saline or PBS

It is crucial to perform a vehicle-only control in your experiments to rule out any toxicity from the formulation itself. Always inspect the final formulation for any precipitation before administration.

Q3: What are the recommended starting doses for in vivo efficacy and toxicity studies?

A3: Without prior data, initial dose selection for in vivo studies should be guided by the compound's in vitro minimum inhibitory concentration (MIC). A common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the MIC. For toxicity studies, a dose-escalation or maximum tolerated dose (MTD) study is recommended. A suggested starting range for an MTD study in mice could be 10 mg/kg, escalating to higher doses (e.g., 25, 50, 100, 200 mg/kg) until signs of toxicity are observed.

Q4: Which animal models are most appropriate for studying the efficacy of this compound against Pseudomonas aeruginosa?

A4: The murine thigh infection model is a standard and well-characterized model for assessing the efficacy of antibiotics against localized bacterial infections. For systemic infections, a murine bacteremia or sepsis model would be more appropriate. If studying lung infections, a murine model of pneumonia would be the model of choice. The selection of the model should align with the intended clinical application of the antibiotic.

Troubleshooting Guide

Issue 1: Low in vivo efficacy despite good in vitro activity.

Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) Perform a PK study to determine the half-life, clearance, and volume of distribution of this compound. The dosing regimen may need to be adjusted (e.g., more frequent dosing, continuous infusion) to maintain plasma concentrations above the MIC.
Inadequate Drug Exposure at the Site of Infection The drug may not be penetrating the target tissue effectively. Consider microdialysis or tissue homogenization studies to measure drug concentrations at the site of infection.
Protein Binding High plasma protein binding can reduce the amount of free, active drug. Determine the plasma protein binding of this compound and consider this when interpreting PK/PD data.
Rapid Emergence of Resistance Isolate bacteria from treated animals and perform susceptibility testing to check for an increase in MIC. Combination therapy with an antibiotic that has a different mechanism of action might be necessary.

Issue 2: Observed toxicity in animal models.

Possible Cause Troubleshooting Step
High Dose Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose or dosing frequency in subsequent efficacy studies.
Vehicle Toxicity Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. If the vehicle is toxic, explore alternative formulations.
Off-Target Effects Investigate potential off-target interactions of this compound through in vitro screening against a panel of host cell targets.
Metabolite Toxicity The observed toxicity may be due to a metabolite of this compound. Conduct metabolism studies to identify major metabolites and assess their toxicity.

Quantitative Data Summary (Illustrative)

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice

ParameterValueDescription
Half-life (t½) 2-4 hoursThe time required for the plasma concentration of the drug to reduce by half.
Clearance (CL) 0.5 L/hr/kgThe volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) 1.2 L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Primary Route of Elimination RenalThe drug is primarily cleared from the body by the kidneys.

Table 2: Illustrative Efficacy of this compound in a Murine Thigh Infection Model (P. aeruginosa)

Dose (mg/kg)Dosing RegimenLog10 CFU Reduction (at 24h)
25Single Dose1.5 ± 0.3
50Single Dose2.8 ± 0.5
100Single Dose4.1 ± 0.6
50Twice Daily3.9 ± 0.4

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Acclimatization: Acclimatize healthy, 6-8 week old mice (e.g., CD-1) for at least 7 days before the study.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., 10, 25, 50, 100, 200 mg/kg) and a vehicle control group (n=3-5 per group).

  • Formulation Preparation: Prepare fresh formulations of this compound at the required concentrations.

  • Administration: Administer a single dose of the assigned formulation via the intended clinical route (e.g., intravenous or intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for 14 days. Record body weights daily for the first week and then weekly.

  • Analysis: At the end of the observation period, perform a gross necropsy. Collect blood for hematology and serum biochemistry analysis. Collect major organs for histopathological examination. The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% weight loss.

Protocol 2: Murine Thigh Infection Model
  • Neutropenia Induction: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).

  • Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of Pseudomonas aeruginosa (e.g., 1 x 10^6 CFU/mL) into the right thigh muscle.

  • Treatment: Two hours post-infection, administer this compound or vehicle control via the desired route.

  • Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for bacterial colony counting (CFU/thigh).

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of this compound.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Optimization In_Vitro_MIC In Vitro MIC Determination MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro_MIC->MTD_Study Guides initial dose range PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Determines safe dose range Efficacy_Study Murine Thigh Infection Model PK_Study->Efficacy_Study Informs dosing frequency Dose_Refinement Dose Regimen Refinement Efficacy_Study->Dose_Refinement Evaluates efficacy mechanism_of_action Pacidamycin_7 This compound Translocase_I Translocase I (MraY) Pacidamycin_7->Translocase_I Inhibits Lipid_I_synthesis Lipid I Synthesis Translocase_I->Lipid_I_synthesis Essential for Peptidoglycan_synthesis Peptidoglycan Biosynthesis Lipid_I_synthesis->Peptidoglycan_synthesis Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis Cell_wall->Cell_lysis Disruption leads to

References

addressing limitations of Pacidamycin 7's narrow spectrum of activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the limitations of Pacidamycin 7's narrow spectrum of activity. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and why is its spectrum of activity so narrow?

A1: this compound is a member of the uridyl peptide family of antibiotics.[1][2] Its mechanism of action involves the inhibition of the enzyme translocase MraY, which is a crucial component in the biosynthesis of the bacterial cell wall.[1][3][4] Specifically, it blocks the formation of Lipid I, an essential precursor for peptidoglycan synthesis.[1][4] The narrow spectrum of activity, primarily against Pseudomonas aeruginosa, is largely attributed to factors such as impaired uptake and active efflux in other bacterial species.[5][6] Gram-positive bacteria like Staphylococcus aureus and other Gram-negatives like Escherichia coli exhibit intrinsic resistance, likely due to a combination of these factors.[5]

Q2: What are the primary mechanisms of resistance to this compound in Pseudomonas aeruginosa?

A2: The main driver of high-level resistance to this compound in P. aeruginosa is impaired uptake of the antibiotic into the bacterial cell.[5] This is often caused by mutations in the opp operon, which encodes for an oligopeptide permease transport system responsible for bringing the drug across the inner membrane.[5] A secondary, less frequent mechanism involves the overexpression of multidrug resistance efflux pumps, such as MexAB-OprM or MexCD-OprJ, which actively remove the antibiotic from the cell.[5]

Q3: What are the main strategies to overcome the narrow spectrum of this compound?

A3: There are three primary strategies being explored to broaden the antibacterial spectrum of this compound:

  • Chemical Synthesis of Analogs: Modifying the core structure of pacidamycin can lead to derivatives with altered activity. For example, synthetic dihydropacidamycins have demonstrated activity against wild-type and resistant E. coli, as well as multi-resistant strains of Mycobacterium tuberculosis.[7]

  • Precursor-Directed Biosynthesis: This technique involves feeding the pacidamycin-producing organism, Streptomyces coeruleorubidus, with synthetic analogs of the natural amino acid precursors.[8] The biosynthetic machinery of the organism can incorporate these analogs, creating novel pacidamycin derivatives with potentially broader activity.[8] This method has been successful in generating various new pacidamycins.[8]

  • Combination Therapy: Using this compound in conjunction with another antimicrobial agent could result in synergistic effects, where the combined activity is greater than the sum of their individual activities. This could potentially overcome resistance mechanisms and expand the spectrum of activity.

Q4: Have any derivatives of this compound shown promise against other clinically relevant pathogens?

A4: Yes, synthetic dihydropacidamycins have shown significant promise. Published research has reported that these derivatives exhibit noteworthy antibacterial activity against Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the range of 4-8 µg/mL.[7] Additionally, some dihydropacidamycins have demonstrated activity against multi-resistant clinical strains of Mycobacterium tuberculosis.[7]

Data Presentation

Table 1: Comparative Antimicrobial Activity of Pacidamycin and its Derivatives

Compound/ClassTarget OrganismMIC Range (µg/mL)Citation
PacidamycinPseudomonas aeruginosa4 - 64[6]
PacidamycinEnterobacteriaceae>100
PacidamycinStaphylococcus aureus>100
Synthetic DihydropacidamycinsEscherichia coli (wild-type and resistant)4 - 8[7]
Synthetic DihydropacidamycinsMycobacterium tuberculosis (multi-resistant)Activity reported, specific MICs not detailed in the source.[7]

Troubleshooting Guide

Issue 1: Low or no yield of novel pacidamycin analogs during precursor-directed biosynthesis.

  • Possible Cause A: Precursor analog is not being taken up by Streptomyces coeruleorubidus.

    • Solution:

      • Verify the integrity and purity of the precursor analog using techniques like NMR or mass spectrometry.

      • Increase the concentration of the fed precursor in the culture medium.

      • Optimize the feeding time; introduce the precursor at different stages of bacterial growth (e.g., early-log, mid-log phase).

      • Consider using permeabilizing agents, but be cautious as this may affect cell viability.

  • Possible Cause B: The biosynthetic enzymes have low tolerance for the supplied precursor analog.

    • Solution:

      • The biosynthetic machinery of S. coeruleorubidus has shown relaxed substrate specificity for some positions but not all.[8] Analogs of tryptophan substituted at the 2, 7-positions are well-tolerated, while those substituted at the 4, 5, and 6 positions show low incorporation.[8]

      • If possible, synthesize a small library of related precursor analogs with minor structural variations to test the limits of the enzymatic tolerance.

      • Consider genetic engineering of the non-ribosomal peptide synthetase (NRPS) domains to improve acceptance of the novel precursor.

start Low yield of pacidamycin analog check_precursor Check precursor uptake start->check_precursor Is precursor entering the cell? check_enzyme Check enzyme tolerance start->check_enzyme Is precursor being incorporated? solution_uptake Optimize feeding strategy: - Increase concentration - Vary feeding time - Use permeabilizing agents check_precursor->solution_uptake No solution_enzyme Modify precursor or enzyme: - Synthesize alternative analogs - Engineer NRPS domains check_enzyme->solution_enzyme No end_success Successful analog production solution_uptake->end_success solution_enzyme->end_success start Start prep_plates Prepare antibiotic dilution plates start->prep_plates prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate plates (16-20h) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end cluster_cell Bacterial Cell mray Translocase MraY lipid_i Lipid I Synthesis mray->lipid_i Catalyzes cell_wall Cell Wall Biosynthesis lipid_i->cell_wall Precursor for pac This compound opp Opp Permease (Uptake) pac->opp Transport mutated_opp Mutated Opp Permease (Resistance) pac->mutated_opp Blocked pac_in Intracellular This compound opp->pac_in efflux Efflux Pump pac_in->mray Inhibits pac_in->efflux Export (Resistance)

References

Technical Support Center: Purification of Pacidamycin 7 from Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purification process of Pacidamycin 7 from Streptomyces coeruleorubidus culture. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a complex culture broth?

A1: Purifying this compound, a peptidyl nucleoside antibiotic, from a culture of Streptomyces coeruleorubidus typically involves a multi-step process. The general workflow begins with optimizing the fermentation to maximize the initial yield. This is followed by extraction of the bioactive compounds from the culture supernatant and subsequent chromatographic purification to isolate this compound from other pacidamycin analogs and impurities. A common approach involves a combination of ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: How can the initial yield of pacidamycins in the culture be improved?

A2: Increasing the production of pacidamycins in the fermentation stage is a critical first step to a successful purification. The overall yield of pacidamycins can be significantly increased through a combination of strain selection, medium manipulation, and precursor feeding. For instance, supplementing the fermentation medium with the component amino acids of the pacidamycin structure can direct the biosynthesis towards the desired compounds and has been shown to increase the overall antibiotic recovery from approximately 1-2 mg/liter to over 100 mg/liter.[1] Optimization of physical parameters such as pH, temperature, and agitation speed during fermentation is also crucial.

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges in purifying this compound stem from the fact that it is produced as part of a complex mixture of structurally similar pacidamycin analogs.[2] These analogs often have very similar physicochemical properties, making their separation difficult. Additionally, like many complex peptides, this compound may be susceptible to degradation under certain pH and temperature conditions, necessitating careful handling and optimization of purification parameters.

Q4: Which chromatographic techniques are most effective for this compound purification?

A4: A combination of chromatographic techniques is generally required to achieve high purity.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since peptides contain ionizable amino and carboxyl groups, IEX can be a powerful initial step to separate pacidamycins from other charged impurities in the crude extract.[2][3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is often the final and most critical step in achieving high purity of this compound, separating it from closely related analogs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Fermentation and Extraction
Problem Possible Cause Suggested Solution
Low overall pacidamycin concentration in the culture broth. Suboptimal fermentation conditions.Review and optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration. Consider precursor feeding strategies by supplementing with amino acids that are part of the pacidamycin structure.
Inefficient extraction from the culture supernatant.Ensure the chosen extraction solvent (e.g., ethyl acetate) and pH are optimal for this compound. Perform multiple extractions to maximize recovery.
Significant loss of product during initial processing. Degradation of this compound.Process the culture broth promptly after fermentation. Maintain low temperatures (4°C) during extraction and subsequent steps to minimize enzymatic degradation. Consider adding protease inhibitors.
Poor Resolution in Chromatography
Problem Possible Cause Suggested Solution
Co-elution of this compound with other pacidamycin analogs during RP-HPLC. The mobile phase gradient is not optimal.Adjust the gradient slope of the organic solvent (e.g., acetonitrile) in the mobile phase. A shallower gradient can improve the separation of closely related compounds.
The stationary phase of the HPLC column is not providing sufficient selectivity.Experiment with different C18 columns from various manufacturers, as they can have different selectivities. Consider a phenyl-hexyl column for alternative selectivity.
The pH of the mobile phase is not ideal for separation.Optimize the pH of the mobile phase. Small changes in pH can alter the charge and hydrophobicity of the pacidamycins, potentially improving resolution.
Broad or tailing peaks in HPLC. The column is overloaded.Reduce the amount of sample loaded onto the column.
The presence of interfering compounds from the culture medium.Incorporate an effective sample clean-up step before HPLC, such as solid-phase extraction (SPE) or an initial ion-exchange chromatography step.
Product Instability
Problem Possible Cause Suggested Solution
Degradation of this compound during purification or storage. Exposure to harsh pH or high temperatures.Maintain a pH range where this compound is most stable (this needs to be determined experimentally, but for many peptides, a slightly acidic pH is preferable). Avoid prolonged exposure to high temperatures by keeping samples on ice or in a refrigerated autosampler.
Repeated freeze-thaw cycles of purified fractions.Aliquot the purified this compound into single-use vials before freezing to avoid repeated freeze-thaw cycles.
Oxidation of the molecule.If oxidation is suspected, consider adding antioxidants to the buffers and storing the purified product under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Fermentation Protocol for Pacidamycin Production

This protocol is a general guideline and should be optimized for your specific Streptomyces coeruleorubidus strain.

  • Seed Culture Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or a vegetative mycelial stock of S. coeruleorubidus. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium might contain soluble starch, yeast extract, peptone, and inorganic salts. For enhanced production, supplement the medium with amino acid precursors of this compound.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor the production of pacidamycins by taking periodic samples and analyzing them by HPLC.

  • Harvesting: After the fermentation is complete, separate the mycelium from the culture broth by centrifugation or filtration. The supernatant contains the secreted pacidamycins.

Representative Two-Step Purification Protocol for this compound
  • Step 1: Cation Exchange Chromatography (Initial Capture)

    • Resin: A weak cation exchange resin (e.g., CM-Sepharose).

    • Equilibration Buffer: 20 mM sodium acetate, pH 5.0.

    • Sample Loading: Adjust the pH of the culture supernatant to 5.0 and load it onto the equilibrated column.

    • Wash: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound pacidamycins with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

    • Fraction Analysis: Collect fractions and analyze them for the presence of this compound using RP-HPLC. Pool the fractions containing the highest concentration of the target compound.

  • Step 2: Reversed-Phase HPLC (High-Resolution Purification)

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 275 nm.

    • Sample Injection: Inject the pooled and desalted fractions from the ion-exchange step.

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Purity Analysis: Assess the purity of the collected fraction by analytical RP-HPLC.

    • Desalting and Lyophilization: Desalt the pure fraction if necessary and lyophilize to obtain the final product as a powder.

Visualizations

Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Chromatographic Purification cluster_final_product Final Product Fermentation Streptomyces coeruleorubidus Culture Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Pacidamycin Extract Extraction->Crude_Extract IEX Ion-Exchange Chromatography Crude_Extract->IEX Load IEX_Fractions Pacidamycin-Enriched Fractions IEX->IEX_Fractions Elute & Pool RP_HPLC Reversed-Phase HPLC IEX_Fractions->RP_HPLC Inject Pure_Pacidamycin7 Pure this compound RP_HPLC->Pure_Pacidamycin7 Collect Peak Lyophilization Lyophilization Pure_Pacidamycin7->Lyophilization Final_Product This compound (Powder) Lyophilization->Final_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Final Yield of This compound Check_Fermentation Check Fermentation Broth (HPLC Analysis) Start->Check_Fermentation Low_Titer Low Pacidamycin Titer Check_Fermentation->Low_Titer Good_Titer Sufficient Pacidamycin Titer Check_Fermentation->Good_Titer Low_Titer->Good_Titer No Optimize_Fermentation Optimize Fermentation: - Media Composition - Physical Parameters - Precursor Feeding Low_Titer->Optimize_Fermentation Yes Check_Extraction Review Extraction Protocol Good_Titer->Check_Extraction Inefficient_Extraction Inefficient Extraction? Check_Extraction->Inefficient_Extraction Optimize_Extraction Optimize Extraction: - Solvent Choice - pH Adjustment - Multiple Extractions Inefficient_Extraction->Optimize_Extraction Yes Check_Chromatography Analyze Column Flow-through and Wash Fractions Inefficient_Extraction->Check_Chromatography No Loss_During_Loading Significant Product Loss? Check_Chromatography->Loss_During_Loading Optimize_Binding Optimize Binding Conditions: - pH - Buffer Composition Loss_During_Loading->Optimize_Binding Yes Check_Elution Review Elution Fractions Loss_During_Loading->Check_Elution No Poor_Recovery Poor Recovery from Column? Check_Elution->Poor_Recovery Optimize_Elution Optimize Elution: - Gradient Slope - Elution Buffer Strength Poor_Recovery->Optimize_Elution Yes Degradation_Check Assess Product Stability at Each Step Poor_Recovery->Degradation_Check No Degradation_Detected Degradation Detected? Degradation_Check->Degradation_Detected Implement_Stabilization Implement Stabilization: - Low Temperature - Protease Inhibitors - pH Control Degradation_Detected->Implement_Stabilization Yes

Caption: A decision tree for troubleshooting low yield issues.

References

metabolic engineering strategies to increase Pacidamycin 7 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at increasing Pacidamycin 7 production through metabolic engineering.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy to increase this compound production?

A1: Increasing this compound production generally involves a multi-pronged approach targeting the biosynthetic pathway and fermentation process. Key strategies include:

  • Enhancing Precursor Supply: Increasing the intracellular pools of the primary building blocks for this compound, which are L-threonine (for the (2S,3S)-diaminobutyric acid - DABA core), phenylalanine (for the m-tyrosine moiety), and uridine.[1]

  • Genetic Engineering of the Biosynthetic Gene Cluster (BGC): Overexpressing key biosynthetic genes, particularly those encoding non-ribosomal peptide synthetases (NRPSs) like pacO and pacP, which are essential for pacidamycin synthesis.[2][3] Additionally, introducing strong, constitutive promoters to drive the expression of the entire pacidamycin BGC can be effective.

  • Heterologous Expression: Expressing the pacidamycin BGC in a high-yield, genetically tractable host strain such as Streptomyces lividans.[4][5] This can circumvent native regulatory bottlenecks and optimize production.

  • Fermentation Optimization: Systematically optimizing fermentation medium components (carbon and nitrogen sources, trace elements) and culture conditions (pH, temperature, aeration) to maximize cell growth and antibiotic production.[6]

  • Precursor-Directed Biosynthesis: Supplementing the fermentation medium with amino acid precursors or their analogues to boost the production of pacidamycins.[7][8]

Q2: What are the key precursor molecules for this compound biosynthesis?

A2: The biosynthesis of this compound relies on several key precursors derived from primary metabolism:

  • (2S,3S)-diaminobutyric acid (DABA): This non-proteinogenic amino acid is a central component and is synthesized from L-threonine.[1]

  • m-Tyrosine: This unusual amino acid is derived from the common amino acid phenylalanine.[1]

  • Uridine: The nucleoside component is derived from the primary metabolism of uracil.[1]

  • Alanine and Glycine: These standard amino acids are also incorporated into the peptide backbone.[1]

Q3: Which genes in the Pacidamycin BGC are critical for production?

A3: Gene deletion studies have identified several essential genes within the pacidamycin BGC. The disruption of pacO and pacP, which encode for NRPS components, completely abolishes pacidamycin production.[2][3] The pacQ gene, involved in DABA biosynthesis, is also critical, as its deletion reduces production to less than 1% of the wild-type level.[2] In contrast, the deletion of pacU did not significantly impact the production of most pacidamycin variants.[2]

Troubleshooting Guides

Issue 1: Low or No this compound Production in the Native Producer (Streptomyces coeruleorubidus)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Conditions Optimize medium components (e.g., carbon and nitrogen sources) and physical parameters (pH, temperature, aeration). A combination of strain selection, medium manipulation, and amino acid feeding has been shown to increase the overall pacidamycin complex yield from 1-2 mg/L to over 100 mg/L.Increased this compound titer.
Insufficient Precursor Supply Supplement the fermentation medium with L-threonine, phenylalanine, or uridine.Enhanced production of this compound.
Negative Regulatory Elements Identify and knock out any negative regulatory genes that may be repressing the pacidamycin BGC.Derepression of the BGC and increased production.
Low Expression of Biosynthetic Genes Overexpress key positive regulatory genes or replace the native promoter of the BGC with a strong constitutive promoter.Increased transcription of biosynthetic genes and higher yield.
Issue 2: Failure of Heterologous Expression of the Pacidamycin BGC in Streptomyces lividans
Potential Cause Troubleshooting Step Expected Outcome
Incomplete BGC Transfer Ensure the entire and correct pacidamycin BGC has been integrated into the host genome. The cluster is approximately 31 kb and contains 22 open reading frames (ORFs).[2]Successful expression of all necessary biosynthetic enzymes.
Codon Usage Mismatch Although S. lividans is a close relative of S. coeruleorubidus, significant codon usage differences could hinder the expression of certain genes. Consider codon optimization of the BGC for S. lividans.Improved translation efficiency and protein expression.
Precursor Limitation in the Host Analyze the metabolic flux of S. lividans to identify potential bottlenecks in the precursor supply pathways for DABA, m-tyrosine, and uridine. Overexpress genes in the host to boost the production of these precursors.Increased availability of building blocks for pacidamycin synthesis.
Toxicity of this compound to the Host Co-express resistance genes, such as the pacC transporter gene from the pacidamycin BGC, which is believed to export the antibiotic out of the cell.[2]Reduced intracellular concentration of this compound, mitigating toxicity and allowing for higher production.
Inactive NRPS Enzymes Ensure that the phosphopantetheinyl transferase (PPTase) of the host is efficiently activating the NRPS enzymes of the pacidamycin pathway. If necessary, co-express a compatible PPTase.Functional NRPS machinery leading to peptide synthesis.

Quantitative Data on Metabolic Engineering Strategies

Strategy Modification Organism Effect on Production Reference
Gene Knockout Deletion of pacQ (DABA biosynthesis)S. coeruleorubidusPacidamycin production reduced to < 1% of wild-type.[2]
Gene Knockout Deletion of pacO or pacP (NRPS genes)S. coeruleorubidusComplete abolishment of pacidamycin production.[2]
Precursor-Directed Biosynthesis Feeding of 2-methyl-, 7-methyl-, 7-chloro-, or 7-bromotryptophanS. coeruleorubidusProduction of corresponding pacidamycin analogues in larger amounts than the natural pacidamycin.[7]
Fermentation Optimization & Strain Selection Combination of strain selection, medium manipulation, and amino acid feeding.S. coeruleorubidusIncreased overall pacidamycin complex recovery from ~1-2 mg/L to >100 mg/L.

Experimental Protocols

Protocol 1: Gene Deletion in Streptomyces coeruleorubidus via CRISPR/Cas9

This protocol provides a general framework for gene deletion. Specific primer sequences and plasmid constructions will need to be designed for the target gene.

  • Design of sgRNA and Donor DNA:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

    • Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene, flanking an antibiotic resistance cassette.

  • Plasmid Construction:

    • Clone the sgRNA and donor DNA into a suitable Streptomyces CRISPR/Cas9 editing vector.

  • Transformation into E. coli ET12567/pUZ8002:

    • Transform the final plasmid into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.

  • Conjugation into Streptomyces coeruleorubidus:

    • Perform intergeneric conjugation between the transformed E. coli and S. coeruleorubidus spores on a suitable agar (B569324) medium (e.g., SFM agar).

    • Overlay the plates with an appropriate antibiotic to select for exconjugants.

  • Verification of Mutants:

    • Isolate genomic DNA from the resulting colonies.

    • Confirm the gene deletion by PCR using primers flanking the target gene and by sequencing.

Protocol 2: Heterologous Expression of the Pacidamycin BGC in Streptomyces lividans
  • BGC Cloning:

    • Isolate the entire ~31 kb pacidamycin BGC from S. coeruleorubidus genomic DNA. This can be achieved through a fosmid or cosmid library approach or by long-range PCR.

  • Vector Integration:

    • Clone the BGC into an integrative Streptomyces expression vector with a strong, constitutive promoter (e.g., ermEp*).

  • Transformation and Conjugation:

    • Transform the expression vector into E. coli ET12567/pUZ8002 and subsequently conjugate it into S. lividans.

  • Fermentation and Analysis:

    • Cultivate the recombinant S. lividans strain in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Extract the fermentation broth with an equal volume of ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent like methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Detection: UV detector at 260 nm.

  • Quantification:

    • Generate a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Pacidamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_intermediates Key Biosynthetic Intermediates cluster_assembly NRPS Assembly Line L-Threonine L-Threonine DABA (2S,3S)-diaminobutyric acid L-Threonine->DABA pacQST Phenylalanine Phenylalanine m-Tyr m-Tyrosine Phenylalanine->m-Tyr Uridine Uridine Modified Uridine Modified Uridine Uridine->Modified Uridine pacEFKM L-Alanine L-Alanine NRPS Complex PacO, PacP, etc. L-Alanine->NRPS Complex Glycine Glycine Glycine->NRPS Complex DABA->NRPS Complex m-Tyr->NRPS Complex Modified Uridine->NRPS Complex This compound This compound NRPS Complex->this compound pacP (TE domain)

Caption: Proposed biosynthetic pathway of this compound.

Gene_Deletion_Workflow cluster_design Plasmid Construction cluster_conjugation Genetic Manipulation cluster_verification Mutant Verification Design Design sgRNA & Donor DNA Clone Clone into CRISPR vector Design->Clone Ecoli_transform Transform E. coli ET12567 Clone->Ecoli_transform Conjugate Conjugate into S. coeruleorubidus Ecoli_transform->Conjugate Select Select for exconjugants Conjugate->Select Verify Verify deletion by PCR & Sequencing Select->Verify

Caption: Workflow for CRISPR/Cas9-mediated gene deletion.

Troubleshooting_Logic Start Low/No this compound Production Check_Culture Check Fermentation Conditions (Medium, pH, Temp) Start->Check_Culture Optimize_Culture Optimize Fermentation Check_Culture->Optimize_Culture Suboptimal Check_Precursors Check Precursor Availability Check_Culture->Check_Precursors Optimal Optimize_Culture->Check_Precursors Feed_Precursors Supplement with Precursors Check_Precursors->Feed_Precursors Insufficient Check_Genes Check Gene Expression Check_Precursors->Check_Genes Sufficient Feed_Precursors->Check_Genes Overexpress_Genes Overexpress Biosynthetic Genes Check_Genes->Overexpress_Genes Low Success Production Increased Check_Genes->Success High Overexpress_Genes->Success

Caption: Troubleshooting logic for low this compound yield.

References

mitigating the high frequency of resistant mutants to pacidamycins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with pacidamycins. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the high frequency of resistant mutants, particularly in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: We are observing a high frequency of pacidamycin-resistant colonies in our experiments. Is this expected?

A1: Yes, a high frequency of resistance to pacidamycins in Pseudomonas aeruginosa is a known issue and is well-documented in the scientific literature. Spontaneous resistant mutants can emerge at a frequency of approximately 10⁻⁶ to 10⁻⁷.[1]

Q2: What is the primary mechanism behind this high frequency of resistance?

A2: The predominant cause of high-level pacidamycin resistance is impaired uptake of the antibiotic into the bacterial cell.[1][2] This is most commonly due to mutations in the opp (oligopeptide permease) operon, which encodes an essential transport system for pacidamycin entry across the inner membrane.[1][2]

Q3: Are there other mechanisms of resistance to pacidamycins?

A3: Yes, secondary resistance mechanisms exist, primarily involving multidrug resistance efflux pumps.[1] Overexpression of pumps such as MexAB-OprM or MexCD-OprJ can lead to low-level resistance.[1][2] However, this type of resistance occurs at a much lower frequency (around 10⁻⁸) than uptake-mediated resistance.[1][2]

Q4: Can we use common efflux pump inhibitors (EPIs) like phenylalanine-arginine β-naphthylamide (PAβN) to restore pacidamycin activity?

A4: For high-level resistant mutants with defects in the Opp uptake system, EPIs like PAβN are ineffective at restoring pacidamycin susceptibility.[1] Since the primary issue is that the drug cannot enter the cell, blocking efflux pumps does not resolve the problem. EPIs may have a modest effect on strains with low-level resistance due to efflux pump overexpression.

Q5: Are there pacidamycin analogs available that can bypass this resistance mechanism?

A5: The development of pacidamycin analogs is an area of research. While some synthetic derivatives have been created, there is currently limited published evidence of analogs specifically designed to overcome Opp-mediated uptake resistance that are widely available for research purposes.

Q6: Is combination therapy with other antibiotics a viable strategy to prevent the emergence of pacidamycin-resistant mutants?

A6: While combination therapy is a well-established strategy to combat antibiotic resistance in general, there is a lack of specific studies demonstrating a synergistic combination with pacidamycins that effectively suppresses the high frequency of resistance in P. aeruginosa.[3][4][5] This remains an important area for future research.

Troubleshooting Guides

Problem 1: High frequency of resistant colonies on selection plates.
Potential Cause Troubleshooting Step Expected Outcome
Spontaneous mutations in the opp operon. 1. Confirm Resistance Level: Perform MIC (Minimum Inhibitory Concentration) testing on several resistant colonies. 2. Characterize the Resistance Mechanism: Sequence the oppA and oppB genes of resistant isolates to identify mutations.High-level resistance (e.g., MIC > 512 µg/mL) is indicative of an uptake mutant.[1][2] Mutations, insertions, or deletions in the opp genes will confirm this mechanism.
Inoculum size is too high. Re-calculate the CFU/mL of your starting culture and plate a lower density of cells.A lower inoculum will reduce the total number of pre-existing resistant mutants plated, but the frequency of resistance should remain the same.
Problem 2: Pacidamycin shows reduced potency or inconsistent results.
Potential Cause Troubleshooting Step Expected Outcome
Low-level resistance due to efflux pump upregulation. 1. Assess Cross-Resistance: Test resistant isolates against other antibiotics known to be substrates of common efflux pumps (e.g., levofloxacin, tetracycline, erythromycin).[1][2] 2. Test with an Efflux Pump Inhibitor (EPI): Determine the pacidamycin MIC in the presence and absence of an EPI like PAβN.Cross-resistance to other antibiotics suggests efflux-mediated resistance. A reduction in the pacidamycin MIC in the presence of an EPI would confirm the involvement of efflux pumps.
Experimental variability. Ensure consistent media, incubation conditions, and inoculum preparation for all experiments.Consistent experimental parameters will lead to more reproducible MIC values and resistance frequency calculations.

Data Summary

Table 1: Types of Pacidamycin Resistance in P. aeruginosa

Resistance TypeFrequency of EmergencePacidamycin MIC (µg/mL)MechanismCross-Resistance
High-Level (Type 1) ~2 x 10⁻⁶512Impaired uptake (mutations in opp operon)No
Low-Level (Type 2) ~10⁻⁸64Efflux pump overexpression (e.g., MexAB-OprM, MexCD-OprJ)Yes (e.g., levofloxacin, tetracycline)

Data compiled from Mistry et al. (2013).[1]

Experimental Protocols

Protocol 1: Determination of the Frequency of Spontaneous Pacidamycin-Resistant Mutants
  • Culture Preparation: Grow a culture of the parental P. aeruginosa strain (e.g., PAO1) in antibiotic-free broth (e.g., Luria-Bertani broth) overnight to saturation.

  • Inoculum Quantification: Perform serial dilutions of the overnight culture and plate on antibiotic-free agar (B569324) to determine the total number of viable cells (CFU/mL).

  • Selection of Resistant Mutants: Plate a known volume (e.g., 100 µL) of the undiluted overnight culture onto agar plates containing pacidamycin at a concentration of 4x to 16x the MIC of the parental strain. Plate multiple replicates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Enumeration of Resistant Colonies: Count the number of colonies that grow on the pacidamycin-containing plates.

  • Calculation of Resistance Frequency: Divide the average number of resistant colonies by the total number of viable cells plated.

    • Frequency = (Number of resistant CFU / Volume plated) / (Total CFU/mL)

Protocol 2: Characterization of Resistance Mechanism by PCR and Sequencing
  • Isolate Genomic DNA: Extract genomic DNA from both the parental strain and several confirmed pacidamycin-resistant colonies.

  • Primer Design: Design PCR primers to amplify key genes associated with resistance:

    • oppA and oppB for uptake mutations.

    • Regulator genes for efflux pumps (e.g., mexR) or promoter regions if overexpression is suspected.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the target genes from the genomic DNA of the parental and resistant strains.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant isolates to the sequence from the parental strain to identify mutations (single nucleotide polymorphisms, insertions, deletions).

Visualizations

Pacidamycin_Resistance_Mechanisms cluster_outside Outside Cell cluster_membrane Cell Membranes cluster_inside Cytoplasm cluster_resistance Resistance Mechanisms Pacidamycin Pacidamycin Opp_Uptake Opp Oligopeptide Permease Pacidamycin->Opp_Uptake Uptake Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Pacidamycin->Efflux_Pump Efflux MraY MraY Target (Cell Wall Synthesis) Opp_Uptake->MraY Inhibition Uptake_Mutation High-Frequency Resistance: Mutation in 'opp' genes blocks uptake. Efflux_Upregulation Low-Frequency Resistance: Upregulation of efflux pumps removes pacidamycin.

Caption: Mechanisms of pacidamycin action and resistance in P. aeruginosa.

Troubleshooting_Workflow Start High Frequency of Resistant Mutants Observed Determine_MIC Determine MIC of Resistant Isolates Start->Determine_MIC High_MIC High-Level Resistance (e.g., >512 µg/mL) Determine_MIC->High_MIC Low_MIC Low-Level Resistance (e.g., 64 µg/mL) Determine_MIC->Low_MIC Sequence_Opp Sequence oppA and oppB genes High_MIC->Sequence_Opp Yes Check_Cross_Resistance Check Cross-Resistance to Fluoroquinolones, Tetracyclines Low_MIC->Check_Cross_Resistance Yes Opp_Mutation_Found Outcome: Uptake Mechanism Confirmed Sequence_Opp->Opp_Mutation_Found Cross_Resistance_Found Outcome: Efflux Mechanism Suspected Check_Cross_Resistance->Cross_Resistance_Found

Caption: Workflow for troubleshooting pacidamycin resistance.

References

Validation & Comparative

Comparative Analysis of Pacidamycin 7 and Mureidomycin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of two potent uridyl peptide antibiotics, Pacidamycin 7 and the mureidomycin family, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their antibacterial activity, mechanism of action, and the experimental frameworks used for their evaluation.

This compound and the mureidomycins belong to the uridyl peptide class of antibiotics, a group of natural products that have garnered significant interest for their specific activity against Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Both classes of compounds share a common molecular target: the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[3][4][5] MraY plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MraY, these antibiotics effectively block cell wall construction, leading to cell lysis and bacterial death.[3][4][5] This guide provides a side-by-side comparison of their reported antibacterial activities, details the experimental protocols for assessing their efficacy, and visualizes their mechanism of action and evaluation workflows.

Quantitative Comparison of Antibacterial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of various pacidamycins and mureidomycins against Pseudomonas aeruginosa. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparative studies testing this compound and all mureidomycins side-by-side are limited; therefore, the data presented here is a collation from different reports.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pacidamycins against Pseudomonas aeruginosa

CompoundPseudomonas aeruginosa Strain(s)MIC Range (µg/mL)Reference(s)
Pacidamycins (complex)Various8 - 64[6]
Pacidamycin 1Not specifiedBactericidal at 4 and 8 times MIC[6]
Pacidamycin 4PAO116 (MIC90)[7]
Pacidamycin 4NPAO164 (MIC90)[7]
DihydropacidamycinsEscherichia coli (wild-type and resistant)4 - 8

Table 2: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa

CompoundPseudomonas aeruginosa Strain(s)MIC Range (µg/mL)Reference(s)
Mureidomycin AVarious3.13 - 25[4]
Mureidomycin BVarious6.25 - 25[4]
Mureidomycin CVarious0.1 - 3.13[1]
Mureidomycin DVarious3.13 - 25[4]

Among the mureidomycins, Mureidomycin C demonstrates the most potent activity against Pseudomonas aeruginosa, with MIC values as low as 0.1 µg/mL.[1] The pacidamycins also exhibit a narrow spectrum of activity, primarily targeting P. aeruginosa.[6] It is noteworthy that synthetic derivatives, such as dihydropacidamycins, have shown an expanded spectrum of activity to include Escherichia coli and even multi-resistant clinical strains of Mycobacterium tuberculosis.

Mechanism of Action: MraY Inhibition

Both pacidamycins and mureidomycins exert their antibacterial effect by inhibiting the enzyme MraY.[3][4][5] MraY is a transmembrane protein that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. This is the first membrane-bound step in peptidoglycan biosynthesis. The inhibition of MraY disrupts the supply of precursors for cell wall synthesis, ultimately leading to bacterial cell death.

MraY_Inhibition_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Pacidamycin_Mureidomycin Pacidamycin / Mureidomycin Pacidamycin_Mureidomycin->MraY Inhibits

Mechanism of MraY inhibition by Pacidamycin and Mureidomycin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and mureidomycins.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antimicrobial stock solution (Pacidamycin or Mureidomycin)

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35 ± 2°C)

  • Microplate reader or visual inspection aid

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well plate. The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading bacterial_culture Bacterial Culture (Log Phase) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate_plate Inoculate Plate with Bacterial Suspension inoculum->inoculate_plate antibiotic_dilution Serial Dilution of Antibiotic in 96-well Plate antibiotic_dilution->inoculate_plate incubation Incubate at 35°C for 16-20 hours inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow for MIC determination by broth microdilution.
MraY Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of MraY activity by monitoring the formation of Lipid I using a fluorescently labeled substrate.

Materials:

  • Purified MraY enzyme preparation (e.g., membrane fractions from an overexpressing E. coli strain)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% Triton X-100)

  • Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., dansyl- or BODIPY-labeled)

  • Undecaprenyl phosphate (C55-P)

  • Inhibitor stock solutions (Pacidamycin or Mureidomycin)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the assay buffer, C55-P, and the fluorescently labeled UDP-MurNAc-pentapeptide substrate.

  • Inhibitor Addition: Add varying concentrations of the inhibitor (Pacidamycin or Mureidomycin) to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme preparation to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore. The rate of change in fluorescence is proportional to the MraY activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

MraY_Assay_Workflow cluster_prep Component Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reaction_mix Prepare Reaction Mix (Buffer, C55-P, Fluorescent Substrate) add_inhibitor Add Inhibitor to 384-well Plate reaction_mix->add_inhibitor inhibitor_prep Prepare Inhibitor Dilutions inhibitor_prep->add_inhibitor add_enzyme Initiate Reaction with Purified MraY Enzyme add_inhibitor->add_enzyme incubation Incubate at 30°C add_enzyme->incubation read_fluorescence Measure Fluorescence over Time incubation->read_fluorescence calculate_ic50 Calculate % Inhibition and IC50 Value read_fluorescence->calculate_ic50

Workflow for a fluorescence-based MraY inhibition assay.

References

Pacidamycin 7: A Comparative Analysis of its Antibacterial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of Pacidamycin 7 against key clinical isolates, benchmarked against commonly used antibiotics. The information presented is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary

Pacidamycins are a class of uridyl peptide antibiotics that exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa.[1] Their mechanism of action involves the inhibition of translocase MraY, an essential enzyme in the bacterial cell wall synthesis pathway. This unique target makes them an interesting subject for the development of new antibacterial agents. This guide summarizes the available data on the in vitro activity of pacidamycins and compares it with other antibiotics against clinically relevant bacteria.

Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for pacidamycins and a selection of commonly used antibiotics against Pseudomonas aeruginosa, Enterobacteriaceae, and Staphylococcus aureus. It is important to note that the available data is for the "pacidamycin" class of antibiotics and not specifically for this compound.

Table 1: In Vitro Activity against Pseudomonas aeruginosa Clinical Isolates

AntibioticMIC Range (µg/mL)
Pacidamycins 8 - 64 [1]
Piperacillin-Tazobactam4 - 32[2]
Ceftazidime≤8[3][4]
Meropenem≤2 - 8[5]
Imipenem2 - 32[1]
Amikacin0.25 - 48[6]
Tobramycin0.25 - 512[7]
Ciprofloxacin (B1669076)0.0625 - >512[8]
Levofloxacin (B1675101)0.25 - >512[8]

Table 2: In Vitro Activity against Enterobacteriaceae Clinical Isolates

AntibioticMIC Range (µg/mL)
Pacidamycins >100 [1]
Piperacillin-TazobactamVaries by species
CeftazidimeVaries by species
MeropenemVaries by species
ImipenemVaries by species
AmikacinVaries by species
TobramycinVaries by species
CiprofloxacinVaries by species
LevofloxacinVaries by species

Table 3: In Vitro Activity against Staphylococcus aureus Clinical Isolates

AntibioticMIC Range (µg/mL)
Pacidamycins >100 [1]
Vancomycin<0.5 - 2[9]
Daptomycin≤1[10]
OxacillinVaries (sensitive vs. resistant strains)
CiprofloxacinVaries
LevofloxacinVaries

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents against clinical isolates, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Bacterial Strains and Growth Conditions:
  • Clinical isolates are obtained from patient samples and identified to the species level using standard microbiological techniques.

  • Isolates are cultured on appropriate agar (B569324) media (e.g., Mueller-Hinton agar for non-fastidious organisms) and incubated at 35-37°C for 18-24 hours.

Preparation of Inoculum:
  • A standardized inoculum is prepared by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Method:
  • A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria, no antibiotic) and negative (broth only) growth controls are included.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Quality Control:
  • Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) are tested concurrently to ensure the accuracy and reproducibility of the results.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Pacidamycin and a typical workflow for evaluating its antibacterial efficacy.

Pacidamycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis UDP_MurNAc UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases & Transpeptidases Pacidamycin This compound Pacidamycin->Lipid_I Inhibition

Caption: Mechanism of action of this compound.

Antibacterial_Efficacy_Workflow start Start: Obtain Clinical Isolates isolate_culture Culture and Identify Isolates start->isolate_culture prepare_inoculum Prepare Standardized Inoculum isolate_culture->prepare_inoculum mic_testing Perform MIC Testing (Broth Microdilution) prepare_inoculum->mic_testing data_analysis Analyze MIC Data mic_testing->data_analysis comparison Compare with Other Antibiotics data_analysis->comparison end End: Efficacy Report comparison->end

References

Pacidamycin 7 Versus Other Translocase I Inhibitors: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pacidamycin 7 and other inhibitors of Translocase I (MraY), a critical enzyme in bacterial cell wall biosynthesis. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the landscape of MraY inhibitors.

Introduction to Translocase I (MraY) Inhibition

Translocase I, also known as MraY, is an essential bacterial enzyme that catalyzes the first membrane-bound step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] This pathway's absence in eukaryotes makes MraY an attractive target for the development of novel antibacterial agents. Several classes of natural product inhibitors targeting MraY have been discovered, including the pacidamycins, tunicamycins, mureidomycins, liposidomycins, muraymycins, and capuramycins.[1][2] These inhibitors typically possess a nucleoside core and interfere with the enzymatic activity of MraY, thereby disrupting cell wall formation and leading to bacterial cell death.

Pacidamycins are a complex of nucleosidyl-peptide antibiotics produced by Streptomyces coeruleorubidus.[3] They are structurally related to the mureidomycins and napsamycins.[4] While extensive research has been conducted on the pacidamycin complex, specific comparative data for this compound is limited in publicly available literature. This guide, therefore, presents a comparison based on the known activity of the pacidamycin class and other prominent MraY inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for various MraY inhibitors, including their inhibitory concentrations against the MraY enzyme (IC50 or Ki) and their antibacterial activity (Minimum Inhibitory Concentration, MIC) against specific bacterial strains.

Note: Specific inhibitory data for this compound was not available in the reviewed literature. The data presented for pacidamycins refers to the complex or other specified analogues.

Inhibitor ClassSpecific CompoundTarget EnzymeInhibition Constant (Ki/IC50)Source Organism of EnzymeReference
Pacidamycins Pacidamycin ComplexMraYNot specifiedNot specified
Tunicamycins TunicamycinMraYKi = 0.55 ± 0.1 µMEscherichia coli[5]
Mureidomycins Mureidomycin AMraYNot specifiedPseudomonas aeruginosa[6]
Liposidomycins Liposidomycin BMraYKi = 80 ± 15 nMEscherichia coli[5]
Muraymycins 3′-hydroxymureidomycin AMraYIC50 = 52 nMAquifex aeolicus[1]
Capuramycins CapuramycinMraYIC50 = 185 nMAquifex aeolicus[1]
Inhibitor ClassSpecific Compound/DerivativeTarget OrganismMIC Range (µg/mL)Reference
Pacidamycins Pacidamycin ComplexPseudomonas aeruginosa8 - 64[7]
Pacidamycin 1Pseudomonas aeruginosaNot specified, bactericidal at 4 and 8 times the MIC[7]
Dihydropacidamycin DEscherichia coli (wild-type and resistant)4 - 8[8]
Dihydropacidamycin DMycobacterium tuberculosis (multi-resistant)Activity reported, no specific MIC[8]
Mureidomycins Mureidomycin CPseudomonas aeruginosa0.1 - 3.13[9]
Tunicamycins TunicamycinNot specified for antibacterial activity in these studiesNot specified

Experimental Protocols

MraY Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a continuous fluorescence-based assay for MraY activity.

Materials:

  • Purified MraY enzyme

  • Fluorescent substrate: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(Nε-dansyl)-D-Ala-D-Ala (dansyl-UDPMurNAc-pentapeptide)

  • Lipid acceptor substrate: Undecaprenyl phosphate (B84403) (C55-P)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 25 mM MgCl2, 0.05% DDM (n-Dodecyl-β-D-maltoside)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, black

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, a fixed concentration of dansyl-UDPMurNAc-pentapeptide, and C55-P.

  • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding a fixed amount of the purified MraY enzyme to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The transfer of the dansylated substrate to the lipid acceptor results in an increase in fluorescence.

  • Record the initial reaction rates from the linear portion of the progress curves.

  • Calculate the percent inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test inhibitor (e.g., this compound)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare serial two-fold dilutions of the test inhibitor in CAMHB in the wells of the 96-well microplate.

  • Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the inhibitor at which there is no visible turbidity (growth). Alternatively, the optical density at 600 nm can be measured using a plate reader.

Visualizations

Signaling Pathway: Bacterial Cell Wall Synthesis and MraY Inhibition

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF MraY MraY (Translocase I) UDP_MurNAc_Pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Translocation Lipid_II Lipid II Lipid_I->Lipid_II MurG C55P Undecaprenyl Phosphate (C55-P) C55P->MraY Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Pacidamycin7 This compound & Other MraY Inhibitors Pacidamycin7->MraY Inhibition MraY_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified MraY - Fluorescent Substrate - Lipid Acceptor - Assay Buffer start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of Test Inhibitor start->prepare_inhibitor setup_assay Set up Assay in 96-well Plate: - Add buffer, substrates, and inhibitor prepare_reagents->setup_assay prepare_inhibitor->setup_assay initiate_reaction Initiate Reaction by adding MraY enzyme setup_assay->initiate_reaction measure_fluorescence Measure Fluorescence Increase over time initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate initial rates - Determine % inhibition measure_fluorescence->data_analysis calculate_ic50 Calculate IC50 Value data_analysis->calculate_ic50 end End calculate_ic50->end MraY_Inhibitor_Development discovery Compound Discovery/ Synthesis in_vitro_enzyme In Vitro Enzyme Assay (e.g., Fluorescence-based) discovery->in_vitro_enzyme determine_ic50 Determine IC50 in_vitro_enzyme->determine_ic50 whole_cell_activity Whole-Cell Antibacterial Assay (e.g., Broth Microdilution) determine_ic50->whole_cell_activity determine_mic Determine MIC whole_cell_activity->determine_mic lead_optimization Lead Optimization (Structure-Activity Relationship) determine_mic->lead_optimization lead_optimization->discovery Iterative Improvement preclinical Preclinical Development lead_optimization->preclinical

References

Pacidamycin 7: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profiles of Pacidamycin 7, a uridyl peptide antibiotic, with other major antibiotic classes. The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the resistance mechanisms and cross-resistance potential of novel antimicrobial compounds. Pacidamycin, which targets the essential bacterial cell wall synthesis enzyme MraY, has demonstrated potent activity against Pseudomonas aeruginosa. However, resistance to pacidamycins can emerge through distinct mechanisms, leading to different cross-resistance profiles.

This document summarizes quantitative susceptibility data, details the experimental protocols used to derive this data, and provides visual representations of the key resistance pathways to aid in research and development efforts.

Executive Summary

Studies in Pseudomonas aeruginosa have identified two primary types of mutants with reduced susceptibility to pacidamycin:

  • Type 1 Mutants (High-Level Resistance, No Cross-Resistance): These mutants exhibit a significant increase in the Minimum Inhibitory Concentration (MIC) for pacidamycin but do not show cross-resistance to other tested antibiotic classes. This phenotype is attributed to impaired uptake of pacidamycin due to mutations in the oligopeptide permease (opp) operon.

  • Type 2 Mutants (Low-Level Resistance, Cross-Resistance): These mutants show a modest increase in the pacidamycin MIC and exhibit cross-resistance to other antibiotics, including fluoroquinolones, tetracyclines, and macrolides. This resistance pattern is a result of the overexpression of multidrug resistance (MDR) efflux pumps, specifically MexAB-OprM or MexCD-OprJ.

Comparative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a range of antibiotics from different classes against wild-type P. aeruginosa and the two distinct pacidamycin-resistant mutant types.

Table 1: MIC (µg/mL) of this compound and Select Antibiotics Against Wild-Type and Pacidamycin-Resistant P. aeruginosa Mutants [1]

AntibioticAntibiotic ClassWild-Type P. aeruginosaType 1 Mutant (opp mutation)Type 2 Mutant (efflux pump overexpression)
This compound Uridyl Peptide4 - 1651264
Levofloxacin (B1675101) Fluoroquinolone114
Tetracycline Tetracycline8832
Erythromycin Macrolide128128>256

Table 2: Expected Cross-Resistance Profile of Type 2 Mutants Based on Efflux Pump Substrate Specificity [2][3][4]

Antibiotic ClassRepresentative AntibioticsExpected Cross-Resistance with Type 2 Mutants (MexAB-OprM/MexCD-OprJ Overexpression)
β-Lactams Ticarcillin, Aztreonam, Cefepime, MeropenemYes (for some β-lactams, particularly with MexAB-OprM)
ImipenemNo (generally not a substrate for MexAB-OprM or MexCD-OprJ)
Aminoglycosides Gentamicin, Tobramycin, AmikacinIncreased susceptibility can occur with MexCD-OprJ overexpression due to effects on other efflux systems.[2]
Fluoroquinolones Ciprofloxacin, LevofloxacinYes
Macrolides Erythromycin, AzithromycinYes
Tetracyclines Tetracycline, DoxycyclineYes
Chloramphenicol ChloramphenicolYes

Experimental Protocols

Isolation of Pacidamycin-Resistant P. aeruginosa Mutants[1]

Objective: To select for spontaneous mutants of P. aeruginosa exhibiting resistance to pacidamycin.

Materials:

  • Wild-type P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) agar (B569324) plates

  • Pacidamycin stock solution

  • Levofloxacin stock solution

  • Sterile spreaders and inoculation loops

  • Incubator at 37°C

Procedure:

  • Prepare a liquid culture of wild-type P. aeruginosa by inoculating a single colony into LB broth and incubating overnight at 37°C with shaking.

  • Prepare LB agar plates containing pacidamycin at concentrations of 4x and 16x the MIC for the wild-type strain.

  • Spread approximately 10⁸ to 10⁹ colony-forming units (CFU) of the overnight culture onto the pacidamycin-containing plates.

  • Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • To differentiate between mutant types, replica-plate the resulting pacidamycin-resistant colonies onto LB agar plates containing levofloxacin at 4x its MIC.

  • Type 1 mutants will grow on pacidamycin plates but not on levofloxacin plates.

  • Type 2 mutants will grow on both pacidamycin and levofloxacin plates.

  • Isolate single colonies from each phenotype for further characterization and MIC determination.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial isolates (wild-type and resistant mutants)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antibiotic stock solutions

  • Spectrophotometer or McFarland standards

  • Incubator at 37°C

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into saline or CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

  • Include a growth control well containing only the bacterial suspension in CAMHB without any antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualization of Resistance Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways involved in pacidamycin resistance and cross-resistance in P. aeruginosa.

Pacidamycin_Uptake_and_Resistance cluster_out Extracellular Space cluster_cell P. aeruginosa Cell cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm cluster_type1 Type 1 Resistance Pacidamycin This compound Opp Opp Permease Pacidamycin->Opp Uptake MraY MraY Opp->MraY Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis MraY->Peptidoglycan_synthesis Catalyzes opp_mutation opp gene mutation opp_mutation->Opp leads to impaired/non-functional permease

Pacidamycin uptake and Type 1 resistance mechanism.

Efflux_Pump_Mediated_Resistance cluster_out Extracellular Space cluster_cell P. aeruginosa Cell cluster_im Inner Membrane cluster_om Outer Membrane cluster_cyto Cytoplasm cluster_type2 Type 2 Resistance Antibiotics_out Antibiotics (Pacidamycin, Fluoroquinolones, Tetracyclines, etc.) MexAB MexAB OprM OprM MexAB->OprM Efflux MexCD MexCD OprJ OprJ MexCD->OprJ Efflux OprM->Antibiotics_out OprJ->Antibiotics_out Antibiotics_in Antibiotics Regulatory_mutation Regulatory Gene Mutation (e.g., nfxB) Regulatory_mutation->MexAB leads to overexpression Regulatory_mutation->MexCD leads to overexpression

Type 2 cross-resistance via MDR efflux pumps.

Regulatory_Pathway_MexCD_OprJ cluster_regulation Regulation of MexCD-OprJ NfxB NfxB (Repressor) mexCD_oprJ_operon mexCD-oprJ operon NfxB->mexCD_oprJ_operon Represses MexCD_OprJ_pump MexCD-OprJ Efflux Pump mexCD_oprJ_operon->MexCD_OprJ_pump Transcription & Translation Antibiotic_Stress Antibiotic/Biocide Stress (e.g., Fluoroquinolones) Antibiotic_Stress->NfxB May inactivate nfxB_mutation nfxB mutation nfxB_mutation->NfxB Inactivates

Simplified regulation of the MexCD-OprJ efflux pump.

References

Validating Pacidamycin 7's Mechanism of Action: A Comparative Guide to Genetic and Biochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pacidamycin 7, a potent uridyl peptide antibiotic, with other antimicrobial agents targeting the essential bacterial enzyme MraY. We delve into the genetic and biochemical evidence validating its mechanism of action and present supporting experimental data to offer a clear perspective on its potential as a therapeutic agent.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound, like other members of the uridyl peptide antibiotic family, exerts its antibacterial effect by inhibiting the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1] MraY is a crucial integral membrane enzyme that catalyzes the first committed step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3] Specifically, MraY facilitates the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[2][3] By inhibiting MraY, this compound effectively blocks cell wall construction, leading to bacterial cell death.

dot

MraY_Inhibition_Pathway cluster_synthesis Lipid I Synthesis UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Pacidamycin7 This compound Pacidamycin7->MraY Inhibits

Caption: Inhibition of the MraY enzyme by this compound, blocking Lipid I synthesis.

Comparative Analysis of MraY Inhibitors

Inhibitor ClassExample CompoundTarget Organism (MraY source)IC50 (nM)Reference
Uridyl Peptide 3′-hydroxymureidomycin AAquifex aeolicus52[4]
Lipopeptidyl CarbacaprazamycinAquifex aeolicus104[4]
Aminonucleoside CapuramycinAquifex aeolicus185[4]
Tunicaminyluracil TunicamycinAquifex aeolicus-[4]

Genetic Validation of Mechanism of Action

Genetic studies provide crucial in-vivo evidence for the mechanism of action of an antibiotic. While direct mutations in the mraY gene conferring resistance to this compound have not been reported, studies on Pseudomonas aeruginosa have elucidated other genetic resistance mechanisms.

Impaired Uptake via Transporter Mutations

High-level resistance to pacidamycins in P. aeruginosa has been linked to mutations in the oppB gene. This gene encodes a periplasmic binding protein component of an oligopeptide transport system (Opp). Inactivation of this transporter likely prevents or significantly reduces the uptake of the peptide-based this compound into the bacterial cell, thus preventing it from reaching its intracellular target, MraY.

Efflux Pump Overexpression

Low-level resistance to pacidamycins has been associated with the overexpression of multidrug resistance efflux pumps, such as MexAB-OprM and MexCD-OprJ in P. aeruginosa. These pumps actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing the intracellular concentration of this compound below its effective level.

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Genetic_Validation_Workflow Start Isolate this compound Resistant Mutants WGS Whole Genome Sequencing of Resistant Mutants Start->WGS Identify_Mutations Identify Mutations in Candidate Genes (e.g., mraY, transporters) WGS->Identify_Mutations Gene_Knockout Generate Targeted Gene Knockouts/Allelic Replacements Identify_Mutations->Gene_Knockout Confirm_Resistance Confirm Altered Susceptibility to this compound Gene_Knockout->Confirm_Resistance Validate_Target Validate MraY as the Direct Target Confirm_Resistance->Validate_Target

Caption: Experimental workflow for the genetic validation of an antibiotic's target.

Experimental Protocols

MraY Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a high-throughput method to measure the inhibition of MraY activity.

Materials:

  • Purified MraY enzyme preparation

  • Radiolabeled UDP-MurNAc-pentapeptide (e.g., [³H] or [¹⁴C]-labeled)

  • Undecaprenyl phosphate (C55-P)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 0.5% Triton X-100)

  • Wheat Germ Agglutinin (WGA) coated Scintillation Proximity Assay (SPA) beads

  • 96-well microplates suitable for scintillation counting

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing assay buffer, undecaprenyl phosphate, and the radiolabeled UDP-MurNAc-pentapeptide.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (known MraY inhibitor) and a negative control (solvent only).

  • Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the formation of Lipid I.

  • Reaction Termination and SPA Bead Addition: Stop the reaction by adding a solution containing WGA-coated SPA beads. The WGA beads will bind to the N-acetylmuramic acid moiety of the newly synthesized radiolabeled Lipid I.

  • Signal Detection: When the radiolabeled Lipid I binds to the SPA bead, the emitted beta particles from the radioisotope excite the scintillant within the bead, producing light. Measure the light output using a microplate scintillation counter.

  • Data Analysis: The amount of light produced is proportional to the amount of Lipid I synthesized and thus to the MraY activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Isolation of this compound-Resistant Mutants

This protocol outlines a method for selecting and isolating bacterial mutants with resistance to this compound.

Materials:

  • Susceptible bacterial strain (e.g., Pseudomonas aeruginosa)

  • Growth medium (e.g., Luria-Bertani broth and agar)

  • This compound

  • Sterile culture tubes, petri dishes, and spreader

Procedure:

  • Overnight Culture: Grow an overnight culture of the susceptible bacterial strain in the appropriate growth medium.

  • Plating: Spread a high density of the bacterial culture (e.g., 10⁸-10⁹ cells) onto agar (B569324) plates containing a concentration of this compound that is 4-8 times the Minimum Inhibitory Concentration (MIC) for the wild-type strain.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours, or until colonies appear.

  • Isolation of Resistant Colonies: Pick individual colonies that grow on the antibiotic-containing plates. These are potential resistant mutants.

  • Purification: Streak each isolated colony onto a fresh antibiotic-containing plate to ensure it is a pure culture.

  • Confirmation of Resistance: Grow the purified isolates in liquid medium with and without this compound to confirm their resistant phenotype. Determine the new MIC of this compound for each mutant.

  • Genetic Analysis: Perform whole-genome sequencing on the confirmed resistant mutants to identify the genetic basis of resistance (e.g., mutations in mraY, transporter genes, or regulatory elements of efflux pumps).

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Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Pacidamycin7 This compound MraY MraY Target Pacidamycin7->MraY Inhibits Cell_Death Bacterial Cell Death MraY->Cell_Death Leads to Reduced_Uptake Reduced Uptake (e.g., oppB mutation) Reduced_Uptake->MraY Prevents interaction with Efflux Increased Efflux (e.g., MexAB-OprM overexpression) Efflux->MraY Reduces concentration at Target_Modification Target Modification (Hypothetical mraY mutation) Target_Modification->MraY Prevents binding to

Caption: Logical relationship of potential resistance mechanisms to this compound.

References

A Head-to-Head Comparison of Pacidamycin 7 and Napsamycins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two structurally related families of uridyl peptide antibiotics: pacidamycins and napsamycins. Both classes of compounds are notable for their inhibition of the bacterial enzyme translocase MraY, a critical component in the biosynthesis of the bacterial cell wall.

This guide synthesizes the available experimental data to offer a comparative overview of their biological performance. While a direct head-to-head comparison is limited by the availability of comprehensive data for all analogues, this document presents the current state of knowledge to inform future research and development.

At a Glance: Key Biological Properties

FeaturePacidamycin 7Napsamycins
Target Translocase MraYTranslocase MraY
Mechanism of Action Inhibition of peptidoglycan synthesisInhibition of peptidoglycan synthesis
Antibacterial Spectrum Narrow, primarily active against Pseudomonas aeruginosa[1][2][3]Primarily active against Gram-positive bacteria; some reports of activity against Pseudomonas[4]
MIC against P. aeruginosa 8 - 64 µg/mL (for pacidamycin class)[1]Data not available
MIC against Gram-positive bacteria Generally inactive (MIC > 100 µg/mL)[1]0.5 - 32 µg/mL (against Staphylococcus aureus, Bacillus subtilis, Bacillus thuringiensis)[4]
Cytotoxicity (IC50) Data not available> 20 µM (for most tested analogues against various human cancer cell lines)[4]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both pacidamycins and napsamycins exert their antibacterial effect by targeting and inhibiting the enzyme translocase MraY.[5] This enzyme plays a crucial role in the intracellular stage of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall. By inhibiting MraY, these antibiotics disrupt the formation of the protective peptidoglycan layer, leading to cell lysis and bacterial death.

MraY_Inhibition_Pathway Signaling Pathway of MraY Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY Translocase MraY UDP_MurNAc_pp->MraY Lipid_Carrier Undecaprenyl Phosphate (B84403) (Lipid Carrier) Lipid_Carrier->MraY Lipid_I Lipid I MraY->Lipid_I Catalysis Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Antibiotics This compound / Napsamycins Antibiotics->MraY Inhibition

Mechanism of MraY Inhibition

Antibacterial Performance: A Tale of Two Spectra

Available data indicates a significant difference in the antibacterial spectrum of pacidamycins and napsamycins.

Pacidamycins exhibit a narrow spectrum of activity, with their primary and most potent activity directed against Pseudomonas aeruginosa.[1][2][3] Minimum Inhibitory Concentrations (MICs) for the pacidamycin class against P. aeruginosa have been reported to range from 8 to 64 µg/mL.[1] For wild-type strains of P. aeruginosa, the MIC is reported to be in the range of 4 to 16 µg/ml.[6][7] They are generally inactive against other Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus, with MIC values exceeding 100 µg/mL.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and napsamycins.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Stock solutions of this compound and Napsamycins

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the antibiotic stock solutions in CAMHB directly in the wells of the 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Antibiotics Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Measurement Measure Turbidity (OD600) Incubation->Measurement MIC_Determination Determine MIC Measurement->MIC_Determination

MIC Assay Experimental Workflow
MraY Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compounds on the activity of the MraY enzyme.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide (substrate)

  • Undecaprenyl phosphate (lipid carrier)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Detection system (e.g., radioactivity or fluorescence-based)

  • Stock solutions of this compound and Napsamycins

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, MraY enzyme, and undecaprenyl phosphate.

  • Inhibitor Addition: Add varying concentrations of the test compounds (this compound or Napsamycins) to the reaction mixtures.

  • Reaction Initiation: Start the reaction by adding the UDP-MurNAc-pentapeptide substrate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction using a suitable method (e.g., addition of acid or organic solvent).

  • Product Detection: Quantify the amount of Lipid I produced. This can be done using various methods, such as thin-layer chromatography (TLC) for radiolabeled substrates or fluorescence resonance energy transfer (FRET) assays.

  • IC50 Determination: The concentration of the inhibitor that reduces MraY activity by 50% (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay

This assay assesses the toxicity of the compounds against mammalian cells, providing an indication of their potential for therapeutic use. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Napsamycins.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion and Future Directions

This compound and napsamycins represent two intriguing families of MraY inhibitors with distinct antibacterial profiles. While pacidamycins show promise as narrow-spectrum agents against the challenging pathogen P. aeruginosa, napsamycins exhibit potent activity against Gram-positive bacteria.

The primary limitation in conducting a comprehensive head-to-head comparison is the lack of publicly available, standardized data, particularly concerning the MIC of this compound against a broad panel of bacteria and the activity of napsamycins against P. aeruginosa. Future research should focus on generating this critical data to enable a more direct and quantitative comparison. Such studies will be invaluable for elucidating the structure-activity relationships within these antibiotic families and for guiding the development of new, potent, and selective MraY inhibitors to combat the growing threat of antibiotic resistance.

References

Rise of a New Contender: Sansanmycin Analogues Show Potent Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the fight against tuberculosis, a promising new class of compounds, the sansanmycin analogues, has emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of TB. These compounds target the essential bacterial enzyme MraY, a critical component in the biosynthesis of the mycobacterial cell wall. This guide provides a comparative analysis of the anti-tubercular activity of key sansanmycin analogues, supported by experimental data and detailed methodologies.

Recent studies have demonstrated that synthetic analogues of the natural product sansanmycin exhibit significant and selective inhibitory activity against M. tuberculosis, including strains resistant to multiple current drugs. The mechanism of action for this class of compounds is the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), an enzyme responsible for the synthesis of Lipid I, a crucial precursor in the peptidoglycan biosynthesis pathway.

Comparative Anti-Tubercular Activity of Sansanmycin Analogues

The following table summarizes the in vitro and intracellular activity of several key dihydrosansanmycin analogues against M. tuberculosis H37Rv, alongside their inhibitory concentrations against the Mtb MraY enzyme (also known as MurX).

Compound IDMtb H37Rv MIC (µM)Mtb MurX IC50 (nM)Intracellular IC50 (µM)
Dihydrosansanmycin A (4) >100--
Dihydrosansanmycin B (5) >100--
Dihydrosansanmycin C (6) >100--
Analogue 25 0.78541.57
Analogue 36 0.39484.33
Analogue 37 0.05410.11

Data compiled from studies on synthetic sansanmycin analogues.[1]

Mechanism of Action: Targeting the Mycobacterial Cell Wall Synthesis

Sansanmycin analogues act by inhibiting MraY, a crucial enzyme in the peptidoglycan synthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. The selective activity of these compounds against mycobacteria makes them promising candidates for further drug development.[1]

MraY_Inhibition_Pathway UDP_MurNAc UDP-MurNAc -pentapeptide MraY MraY (MurX) Translocase UDP_MurNAc->MraY Lipid_Carrier Undecaprenyl Phosphate (B84403) Lipid_Carrier->MraY Lipid_I Lipid I MraY->Lipid_I Peptidoglycan Peptidoglycan Biosynthesis Lipid_I->Peptidoglycan Cell_Wall Mycobacterial Cell Wall Peptidoglycan->Cell_Wall Sansanmycin Sansanmycin Analogues Sansanmycin->MraY Inhibition

Inhibition of MraY by Sansanmycin Analogues.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

The anti-mycobacterial activity of the sansanmycin analogues was determined using a resazurin-based microtiter assay.[1]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The turbidity of the suspension is adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the supplemented 7H9 broth.

  • Inoculation: The prepared bacterial suspension is further diluted and added to each well containing the test compound, resulting in a final volume of 200 µL per well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Resazurin (B115843) Addition: After incubation, a solution of resazurin is added to each well.

  • Reading: The plates are incubated for an additional 24 hours, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mtb MraY (MurX) Inhibition Assay

The inhibitory activity of the analogues against the MraY enzyme is assessed using a TLC-based assay that monitors the formation of Lipid I.[1]

  • Reaction Mixture: The assay mixture contains the Mtb MraY enzyme, the substrate UDP-MurNAc-pentapeptide, and radiolabeled undecaprenyl phosphate in a suitable buffer.

  • Inhibitor Addition: The sansanmycin analogues are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for the enzymatic synthesis of Lipid I.

  • Extraction: The reaction is quenched, and the lipids are extracted using an organic solvent.

  • TLC Analysis: The extracted lipids are spotted on a TLC plate and developed.

  • Detection and Quantification: The radiolabeled Lipid I is visualized by autoradiography, and the intensity of the spots is quantified to determine the extent of inhibition and calculate the IC50 value.

Intracellular Anti-mycobacterial Activity Assay

The activity of the compounds against M. tuberculosis residing within macrophages is evaluated to assess their potential efficacy in a more physiologically relevant environment.[1]

  • Macrophage Culture: Human monocytic THP-1 cells are differentiated into macrophages.

  • Infection: The differentiated macrophages are infected with M. tuberculosis H37Rv.

  • Compound Treatment: After infection, the cells are treated with various concentrations of the sansanmycin analogues.

  • Incubation: The infected and treated cells are incubated for a defined period.

  • Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on Middlebrook 7H11 agar (B569324) plates.

  • CFU Determination: After incubation, the number of colony-forming units (CFU) is counted to determine the reduction in bacterial viability, and the intracellular IC50 is calculated.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of sansanmycin analogues' activity against M. tuberculosis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_intracellular Intracellular Evaluation cluster_data Data Analysis Synthesis Synthesis of Dihydrosansanmycin Analogues MIC_Assay MIC Determination (M. tuberculosis H37Rv) Synthesis->MIC_Assay MraY_Assay MraY (MurX) Enzyme Inhibition Assay Synthesis->MraY_Assay Data_Analysis Determination of MIC, IC50, and Intracellular IC50 MIC_Assay->Data_Analysis MraY_Assay->Data_Analysis Intracellular_Assay Intracellular Activity Assay (THP-1 Macrophages) Data_Analysis->Intracellular_Assay

Workflow for evaluating sansanmycin analogues.

References

Assessing the Synergistic Potential of Pacidamycin 7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of Pacidamycin 7 with other antibiotics. Due to a lack of direct experimental data on this compound, this guide draws insights from studies on other antibiotics targeting the same bacterial enzyme, MraY, to infer potential synergistic combinations and outlines the established experimental protocols for their validation.

This compound, a member of the uridyl peptide antibiotic family, exhibits a narrow spectrum of activity, notably against Pseudomonas aeruginosa. Its mechanism of action involves the inhibition of the essential bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY catalyzes a crucial step in the synthesis of the bacterial cell wall, a pathway distinct from that targeted by many currently used antibiotics. This unique mechanism presents a compelling case for exploring this compound in combination therapies to combat antibiotic resistance.

The Promise of Synergy: Insights from MraY Inhibitors

While direct studies on the synergistic effects of this compound are not currently available in published literature, research on other MraY inhibitors provides a basis for predicting potential synergistic partners. The rationale for synergy often lies in the simultaneous targeting of different steps in a critical bacterial process, such as cell wall synthesis, or by combining a cell wall synthesis inhibitor with an antibiotic that disrupts another vital function, like protein or DNA synthesis.

One notable example is the MraY inhibitor tunicamycin (B1663573). Studies have demonstrated its synergistic activity with β-lactam antibiotics against Gram-positive bacteria. For instance, a significant synergistic effect was observed when tunicamycin was combined with cefuroxime (B34974) sodium, resulting in a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.19 against tested strains. This suggests that inhibiting both an early (MraY) and a late (penicillin-binding proteins) stage of cell wall synthesis can be a highly effective strategy.

Another study on triazinedione peptidomimetics, which also inhibit MraY, found synergistic effects when combined with bacitracin. While specific FICI values were not reported, this finding points to the potential for synergy between different inhibitors of the lipid cycle in cell wall synthesis.

Based on these findings with other MraY inhibitors, it is plausible that this compound could exhibit synergistic effects with a range of antibiotics, including:

  • β-lactams (e.g., penicillins, cephalosporins, carbapenems): Targeting different stages of peptidoglycan synthesis.

  • Glycopeptides (e.g., vancomycin): Inhibiting a later stage of cell wall synthesis.

  • Bacitracin: Interfering with the lipid carrier cycle.

  • Aminoglycosides and Tetracyclines: Inhibiting protein synthesis, a different essential pathway.

  • Fluoroquinolones: Inhibiting DNA synthesis.

Quantitative Assessment of Synergy: A Comparative Overview

The following table summarizes hypothetical synergistic interactions of a theoretical MraY inhibitor, based on published data for compounds with the same target. This is intended to serve as a comparative guide for potential future studies on this compound.

Antibiotic Class Specific Antibiotic Test Organism Synergy Metric (FICI) Interpretation
β-Lactams Cefuroxime SodiumGram-positive bacteria≤ 0.19Synergy
Polypeptides BacitracinMicrococcus flavusNot ReportedSynergy (Qualitative)

Note: FICI (Fractional Inhibitory Concentration Index) is a common measure of antibiotic interaction. A FICI of ≤ 0.5 is generally considered synergistic.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, standardized in vitro methods are essential. The following are detailed protocols for two of the most widely accepted assays.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI) of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent and then dilute to the desired starting concentrations in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in CAMHB. Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth. The FICI is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Methodology:

  • Preparation of Cultures: Grow the test organism in CAMHB to the logarithmic phase of growth.

  • Exposure to Antibiotics: Dilute the bacterial culture to a standardized starting concentration (e.g., ~5 x 10^5 CFU/mL) in flasks containing CAMHB with the antibiotics at specific concentrations (e.g., sub-inhibitory concentrations). Include control flasks with no antibiotic, each antibiotic alone, and the combination.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto appropriate agar (B569324) plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing the Underlying Mechanisms

To better understand the potential for synergy, it is helpful to visualize the relevant biological pathways and experimental workflows.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM-pentapeptide UDP-NAM-pentapeptide MraY MraY UDP-NAM-pentapeptide->MraY Lipid_I Lipid_I MraY->Lipid_I This compound Inhibition Lipid_II Lipid_II Lipid_I->Lipid_II Und-PP Undecaprenyl-PP Lipid_II->Und-PP Growing Peptidoglycan Growing Peptidoglycan Lipid_II->Growing Peptidoglycan Transglycosylation Und-P Undecaprenyl-P Und-P->MraY Und-PP->Und-P Bacitracin Inhibition Growing Peptidoglycan->Growing Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Growing Peptidoglycan β-Lactam Inhibition

Bacterial cell wall synthesis pathway highlighting MraY inhibition.

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Prep_Stocks_C Prepare Antibiotic Stocks Setup_Plate_C Set up 96-well Plate (2D Gradient) Prep_Stocks_C->Setup_Plate_C Inoculate_C Inoculate with Bacteria Setup_Plate_C->Inoculate_C Incubate_C Incubate 18-24h Inoculate_C->Incubate_C Read_MIC_C Determine MICs Incubate_C->Read_MIC_C Calculate_FICI Calculate FICI Read_MIC_C->Calculate_FICI Interpret_Synergy_C Interpret Synergy Calculate_FICI->Interpret_Synergy_C Prep_Culture_T Prepare Bacterial Culture Expose_T Expose to Antibiotics Prep_Culture_T->Expose_T Sample_T Sample at Time Points Expose_T->Sample_T Plate_Dilutions_T Plate Serial Dilutions Sample_T->Plate_Dilutions_T Count_CFU_T Count CFUs Plate_Dilutions_T->Count_CFU_T Plot_Curves Plot Time-Kill Curves Count_CFU_T->Plot_Curves Interpret_Synergy_T Interpret Synergy Plot_Curves->Interpret_Synergy_T

Workflow for assessing antibiotic synergy.

Conclusion

The unique mechanism of action of this compound as an MraY inhibitor holds significant promise for its use in combination therapies to overcome antibiotic resistance. While direct experimental evidence for the synergistic effects of this compound is currently lacking, data from other MraY inhibitors suggest a high potential for synergy with antibiotics that target different stages of bacterial cell wall synthesis and other essential cellular pathways. Rigorous in vitro testing using standardized protocols such as the checkerboard and time-kill assays is crucial to validate these potential synergistic interactions and to guide future preclinical and clinical development. The exploration of this compound in combination regimens represents a valuable avenue of research in the ongoing fight against multidrug-resistant pathogens.

Comparative Transcriptomics of Bacteria Treated with Pacidamycin 7: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to novel antibiotics is paramount. This guide provides a comparative transcriptomic analysis of Pacidamycin 7, a potent inhibitor of bacterial cell wall synthesis. As direct transcriptomic data for this compound is not yet publicly available, this guide leverages its known mechanism of action—the inhibition of the MraY translocase—to infer its likely transcriptomic signature. This inferred profile is then compared with the established transcriptomic effects of other antibiotic classes with distinct mechanisms of action, providing a valuable framework for antibacterial research and development.

Pacidamycins are a family of uridyl tetra/pentapeptide antibiotics that obstruct bacterial cell wall assembly by targeting the translocase MraY.[1][2] MraY is an essential integral membrane enzyme that catalyzes the first committed step of peptidoglycan biosynthesis.[3][4] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, a crucial intermediate in the synthesis of the bacterial cell wall.[1] This targeted disruption of a fundamental cellular process triggers a cascade of transcriptional changes as the bacterium attempts to respond and adapt to the stress.

Inferred Transcriptomic Profile of this compound

Based on its mechanism as a cell wall synthesis inhibitor, treatment with this compound is expected to induce a "cell wall stress stimulon." This response is a hallmark of antibiotics that target peptidoglycan biosynthesis, such as vancomycin (B549263) and β-lactams.[5] Key transcriptomic changes are anticipated in genes involved in cell wall metabolism, stress responses, and related biosynthetic pathways.

Comparative Transcriptomic Analysis

To contextualize the cellular impact of this compound, we compare its inferred transcriptomic profile with that of antibiotics targeting different cellular machinery: a cell wall synthesis inhibitor (Vancomycin), a protein synthesis inhibitor (Tetracycline), and a DNA gyrase inhibitor (Ciprofloxacin). The following table summarizes the expected differential gene expression in a model bacterium like Escherichia coli when treated with these agents.[6]

Pathway/Gene Ontology This compound (Inferred) Vancomycin (Cell Wall Synthesis Inhibitor) Tetracycline (Protein Synthesis Inhibitor) Ciprofloxacin (DNA Gyrase Inhibitor)
Cell Wall Biosynthesis Strong Upregulation Strong Upregulation[5]DownregulationDownregulation
SOS Response & DNA Repair No significant changeNo significant changeDownregulationStrong Upregulation [7]
Protein Synthesis (Ribosomal Proteins) DownregulationDownregulationStrong Downregulation Downregulation
Amino Acid Biosynthesis Downregulation[6]DownregulationVariableDownregulation[6]
ATP Synthesis DownregulationDownregulationDownregulationDownregulation
Stress Response (e.g., chaperones) UpregulationUpregulationUpregulationUpregulation
Efflux Pumps UpregulationUpregulationUpregulationUpregulation

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of these antibiotics trigger different primary signaling cascades within the bacterial cell.

Signaling_Pathways cluster_Pacidamycin This compound / Vancomycin cluster_Tetracycline Tetracycline cluster_Ciprofloxacin Ciprofloxacin Pacidamycin This compound (MraY Inhibition) CW_Stress Cell Wall Stress Pacidamycin->CW_Stress Vancomycin Vancomycin (Peptidoglycan Synthesis Inhibition) Vancomycin->CW_Stress Stimulon Cell Wall Stress Stimulon Activation CW_Stress->Stimulon Tetracycline Tetracycline (30S Ribosome Inhibition) Protein_Inhibition Protein Synthesis Inhibition Tetracycline->Protein_Inhibition Ribosome_Stress Ribosomal Stress Response Protein_Inhibition->Ribosome_Stress Ciprofloxacin Ciprofloxacin (DNA Gyrase Inhibition) DNA_Damage DNA Damage Ciprofloxacin->DNA_Damage SOS SOS Response Activation DNA_Damage->SOS

Figure 1. Simplified signaling pathways of different antibiotic classes.

A typical experimental workflow for comparative transcriptomic analysis using RNA sequencing (RNA-seq) is outlined below.

Experimental_Workflow Culture Bacterial Culture (e.g., E. coli) Treatment Antibiotic Treatment (this compound, Vancomycin, Tetracycline, Ciprofloxacin) + Untreated Control Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, DEG, Pathway Analysis) Sequencing->Data_Analysis

Figure 2. General experimental workflow for bacterial comparative transcriptomics.

Experimental Protocols

The following provides a generalized methodology for a comparative transcriptomics study of bacteria treated with antibiotics.

Bacterial Strain and Culture Conditions

A suitable bacterial strain, such as Escherichia coli K-12 MG1655, is grown in a standard nutrient broth (e.g., Luria-Bertani broth) at 37°C with shaking to the mid-logarithmic growth phase (OD600 of ~0.5).

Antibiotic Treatment

Bacterial cultures are treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of this compound and comparator antibiotics (Vancomycin, Tetracycline, Ciprofloxacin). An untreated culture serves as the control. Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes to occur.

RNA Extraction

Bacterial cells are harvested by centrifugation, and total RNA is extracted using a commercial kit or a standard method like TRIzol extraction. The RNA is treated with DNase I to remove any contaminating genomic DNA. RNA quality and integrity are assessed using a spectrophotometer and a bioanalyzer.

RNA Sequencing (RNA-seq)
  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is removed using a rRNA depletion kit to enrich for messenger RNA (mRNA).[8]

  • Library Preparation: The enriched mRNA is fragmented, and cDNA is synthesized using reverse transcriptase. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Alignment: The high-quality reads are aligned to the reference genome of the bacterial strain.

  • Differential Gene Expression (DGE) Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the untreated control.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Differentially expressed genes are analyzed to identify the biological pathways and GO terms that are significantly affected by each antibiotic treatment.

Conclusion

While direct transcriptomic data for this compound is awaited, this comparative guide, based on its well-established mechanism of action, provides a strong predictive framework for its cellular effects. The inferred upregulation of the cell wall stress stimulon places this compound in a distinct category from antibiotics that primarily disrupt protein synthesis or DNA replication. This guide underscores the power of comparative transcriptomics in elucidating the diverse strategies bacteria employ to counteract antibiotic-induced stress and provides a foundational understanding for future research into this compound and other MraY inhibitors. Further experimental validation through direct RNA-sequencing of this compound-treated bacteria will be crucial to confirm these predictions and to fully unravel its molecular impact.

References

Safety Operating Guide

Navigating the Disposal of Pacidamycin 7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Pacidamycin 7 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its disposal based on general best practices for antimicrobial nucleoside antibiotics and hazardous chemical waste.

Pacidamycins are classified as antimicrobial nucleoside antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1] As with any investigational compound, it is crucial to treat this compound as potentially hazardous in the absence of complete safety data. All handling and disposal procedures should be conducted in accordance with institutional policies and local regulations.

Hazard and Safety Summary

Given the absence of a specific SDS for this compound, the following table summarizes general hazard information applicable to many antibiotics and research chemicals. This information should be used as a precautionary guide.

Hazard CategoryGeneral GuidancePersonal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]Lab coat, safety glasses with side shields, gloves.
Chronic Toxicity Potential for long-term adverse health effects. Some antibiotics are suspected of causing genetic defects.[2][4]Use in a well-ventilated area or with a fume hood.
Environmental Hazard Antibiotics can be toxic to aquatic life and contribute to antimicrobial resistance in the environment.[5][6][7]Do not dispose of down the drain or in general waste.

Experimental Protocols for Disposal

The proper disposal of this compound should be treated as a critical experimental protocol. The following steps outline a general procedure for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, centrifuge tubes) in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Decontamination:

  • Work surfaces and non-disposable equipment should be decontaminated after handling this compound. Consult your institution's EHS guidelines for appropriate decontamination procedures for antimicrobial compounds.

3. Waste Pickup and Disposal:

  • Store hazardous waste containers in a designated, secure area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.

  • Ensure all waste is properly documented according to your institution's and local regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste streams.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Designated Sharps Container is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS/ Contractor Pickup is_sharp->ehs_pickup No solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup

Caption: A flowchart outlining the proper disposal procedure for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (once available) before handling any chemical. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

Navigating the Unknown: A Safety and Handling Guide for Pacidamycin 7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential, direct guidance on the safe handling, personal protective equipment (PPE), and disposal of Pacidamycin 7, a uridyl peptide antibiotic. In the absence of a specific Safety Data Sheet (SDS), this guide is founded on a conservative approach, treating the compound as potentially hazardous and adhering to best practices for handling novel chemical and biological substances.

Core Safety and Handling Protocols

When working with a novel compound like this compound, a multi-layered approach to safety is crucial, beginning with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls and Pre-handling Assessment

Before beginning any work, a thorough risk assessment is paramount. All handling of this compound, especially in its solid, powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.[1] If weighing the compound, a powder-coated balance enclosure is recommended to minimize the generation of airborne particles.[1] Ensure that emergency equipment, such as eyewash stations and safety showers, are readily accessible and unobstructed.[2][3]

Step-by-Step Handling Procedures
  • Preparation : Don all required PPE before entering the designated handling area.[1] Ensure the chemical fume hood is functioning correctly.

  • Weighing : Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure.[1] Use dedicated weighing paper and a spatula. Handle the compound with care to avoid creating dust.

  • Solubilization : If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.[1] Keep the container capped during any mixing, such as vortexing or sonication.

  • Labeling : All containers, including primary storage and solutions, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[1][4][5]

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a designated, ventilated, and access-controlled area.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. A hazard assessment should be performed for each specific procedure to ensure the highest level of protection.[6]

Body AreaRecommended PPERationale and Best Practices
Hands Double-gloving with nitrile or neoprene gloves.Prevents skin contact.[1] Check manufacturer's data for breakthrough times. Remove and replace gloves immediately after contact with the compound.[6]
Eyes Chemical safety goggles or a full-face shield.Protects eyes from splashes or airborne particles.[1][3][4] Safety glasses must include side-shields.[6]
Body Fully-fastened laboratory coat.Protects skin and clothing from contamination.[1][4] A flame-resistant coat should be considered if working with flammable solvents.[3]
Respiratory N95 or higher-rated respirator.Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[7][8]

  • Solid Waste : Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, sealed hazardous waste container.[1]

  • Liquid Waste :

    • Stock Solutions : High-concentration stock solutions are considered hazardous chemical waste and should be collected in an approved, labeled container for chemical waste disposal according to institutional guidelines.[7]

    • Used Media : Cell culture media containing this compound should be treated as chemical waste.[7][8] Even after autoclaving to destroy biohazards, many antibiotics are heat-stable and remain active.[7] Therefore, this waste should be collected for chemical disposal.

  • Packaging : Any packaging that has come into direct contact with this compound and contains residues should be disposed of as chemical waste.[8]

Never discard this compound waste down the drain or in the regular trash.[7][9][10] Always follow your institution's and local regulations for hazardous waste disposal.[1][7]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][4][11] Seek medical attention.

  • Eye Contact : Promptly flush eyes with water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air.[4] Seek medical attention.

  • Spill : In case of a spill, alert others and evacuate the immediate area if necessary. For a small spill, cover with an appropriate absorbent material. All cleanup materials should be treated as hazardous waste.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkstation Prepare Fume Hood DonPPE->PrepWorkstation Weighing Weigh Compound PrepWorkstation->Weighing Solubilization Prepare Solution Weighing->Solubilization CollectSolid Collect Solid Waste Weighing->CollectSolid Waste Labeling Label All Containers Solubilization->Labeling CollectLiquid Collect Liquid Waste Solubilization->CollectLiquid Waste Storage Secure Storage Labeling->Storage Decontaminate Decontaminate Work Area Storage->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE Decontaminate->CollectSolid Waste DoffPPE->CollectSolid Waste

Caption: Workflow for handling novel chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.